molecular formula C4H7NO3 B1598074 (S)-oxazolidine-4-carboxylic acid CAS No. 45521-08-2

(S)-oxazolidine-4-carboxylic acid

Cat. No.: B1598074
CAS No.: 45521-08-2
M. Wt: 117.1 g/mol
InChI Key: XFZIPCXDWCWTCH-VKHMYHEASA-N
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Description

(S)-oxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C4H7NO3 and its molecular weight is 117.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZIPCXDWCWTCH-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363582
Record name (S)-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45521-08-2
Record name (S)-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is (S)-oxazolidine-4-carboxylic acid?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-Oxazolidine-4-Carboxylic Acid for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a conformationally constrained analog of L-serine and a surrogate for L-proline, it serves as a versatile chiral building block for the synthesis of complex bioactive molecules. Its rigid, five-membered ring structure is a key feature in the design of peptidomimetics and has been incorporated into various therapeutic agents, most notably the oxazolidinone class of antibiotics. This technical guide provides a comprehensive overview of the synthesis, properties, and critical applications of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Introduction and Core Concepts

This compound, a derivative of the amino acid L-serine, possesses a unique five-membered heterocyclic ring containing both oxygen and nitrogen atoms.[1][2] This structure imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. Its primary significance stems from two key roles:

  • Chiral Building Block: The inherent chirality of the (S)-enantiomer makes it an invaluable starting material for asymmetric synthesis, enabling the construction of stereochemically defined molecules.

  • Proline Surrogate: The cyclic nature of this compound allows it to function as a proline mimic in peptide chemistry.[3][4] The substitution of proline with such analogs can modulate the conformational properties of peptides, potentially enhancing their stability, bioavailability, and biological activity.[4]

The oxazolidinone core, a related structure where the carbon between the nitrogen and oxygen is oxidized to a ketone, is the pharmacophore of a critical class of antibiotics, including Linezolid.[5][6] These synthetic agents are potent against multi-drug resistant Gram-positive bacteria.[5][7] Consequently, derivatives of this compound are crucial intermediates in the synthesis of these life-saving drugs.[8]

Physicochemical Properties and Characterization

A thorough understanding of the molecule's physical and chemical properties is fundamental for its effective use in synthesis and research.

Key Properties
PropertyValueSource
IUPAC Name (4S)-1,3-oxazolidine-4-carboxylic acid[1]
Molecular Formula C₄H₇NO₃[1]
Molecular Weight 117.10 g/mol [1]
CAS Number 45521-08-2[1]
Physical Form Solid[9]
Topological Polar Surface Area 58.6 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Spectroscopic Data

Structural confirmation of this compound and its derivatives is typically achieved through standard spectroscopic techniques. While specific spectra depend on the exact derivative (e.g., the 2-oxo form), representative data for related compounds have been reported. For instance, the characterization of (S)-2-oxooxazolidine-4-carboxylic acid includes:

  • ¹H-NMR (400MHz, D₂O): δ 4.22 (m, 2H), 4.16 (m, 1H)[8]

  • ¹³C-NMR (125MHz, D₂O): δ 173.90 (dd), 158.90, 68.43 (dd), 55.32 (dd)[8]

A comprehensive data package for characterization should always include Proton NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm identity and purity.[10]

Synthesis of Oxazolidine-4-Carboxylic Acid Derivatives

The synthesis of the oxazolidine core is a well-established process, often starting from readily available amino acids. A common and efficient method for producing 2-oxo-oxazolidine-4-carboxylic acid derivatives involves the cyclization of an amino acid ester.

General Synthesis Workflow

The diagram below illustrates a representative, environmentally friendly synthesis route for multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which utilizes water as a solvent and achieves high yields.[8][11]

G cluster_step1 Step 1: Reaction in Water cluster_step2 Step 2: Hydrolysis cluster_purification Step 3: Purification A Amino Acid Ester (e.g., L-Serine Methyl Ester HCl) Formula I C Intermediate Compound Formula II A->C Inert Gas Water Solvent B S,S'-dimethyl dithiocarbonate B->C D Final Product (S)-2-oxooxazolidine-4-carboxylic acid Formula III C->D Alkaline Conditions (e.g., NaOH, KOH) E Crude Product D->E Drying (Anhydrous MgSO₄) Solvent Removal F Purified Product (Yield >86%) E->F Chromatography

Caption: General synthesis workflow for 2-oxo-oxazolidine-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis of (S)-2-oxooxazolidine-4-carboxylic acid

This protocol is adapted from a patented, environmentally friendly method.[8][11] The rationale for using water as a solvent is to enhance safety and reduce environmental impact compared to traditional methods using organic solvents.[8][11]

Materials:

  • L-serine methyl ester hydrochloride (15 mmol)

  • S,S'-dimethyl dithiocarbonate

  • Sodium hydroxide (or other suitable alkaline substance)[8]

  • Anhydrous magnesium sulfate

  • Inert gas (e.g., Nitrogen or Argon)

  • Deionized water

  • Standard laboratory glassware and chromatography equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-serine methyl ester hydrochloride (15 mmol) in water. The system should be under the protection of an inert gas atmosphere to prevent unwanted side reactions.

  • Addition of Reagent: Add S,S'-dimethyl dithiocarbonate to the solution. Stir the reaction mixture at a controlled temperature as specified by the detailed procedure. The reaction is monitored for the formation of the intermediate compound.

  • Hydrolysis: Once the initial reaction is complete, initiate the hydrolysis step by adding an alkaline substance such as sodium hydroxide. This step is crucial for converting the intermediate to the final carboxylic acid product.

  • Workup and Extraction: After the hydrolysis is complete, neutralize the reaction mixture. The crude product is then typically extracted from the aqueous phase using an appropriate organic solvent after drying with anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting solid is then purified using column chromatography to yield the final product, (S)-2-oxooxazolidine-4-carboxylic acid, with a purity suitable for subsequent applications. A reported yield for this method is 88%.[8]

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Core Applications in Drug Discovery

The rigid scaffold of this compound and its derivatives is a cornerstone in the development of several classes of therapeutics.

Oxazolidinone Antibacterials: Mechanism of Action

The most prominent application of the oxazolidinone scaffold is in antibacterial agents. Oxazolidinones represent a unique class of synthetic antibiotics active against a wide range of multi-drug resistant Gram-positive pathogens.[5][7]

Mechanism: Their mode of action is the inhibition of bacterial protein synthesis.[7][12] Unlike many other protein synthesis inhibitors, oxazolidinones act at a very early stage of this process. They bind to the 50S ribosomal subunit, specifically at the P site, preventing the formation of the initiation complex required to begin translation.[5][7][12] This unique mechanism means there is no cross-resistance with other classes of antibiotics that target protein synthesis.[5]

G Mechanism of Oxazolidinone Antibiotics cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis Initiation 50S 50S Subunit 30S 30S Subunit mRNA mRNA Complex 70S Initiation Complex (Functional Ribosome) mRNA->Complex tRNA fMet-tRNA tRNA->Complex Protein Protein Synthesis Complex->Protein Oxazolidinone Oxazolidinone Drug (e.g., Linezolid) Oxazolidinone->50S Binds to P site on 50S subunit

Caption: Oxazolidinones inhibit bacterial protein synthesis at the initiation phase.

Proline Surrogates in Peptidomimetics

Proline's cyclic structure introduces "kinks" into peptide chains, defining their secondary structure. This compound can be used as a proline analog to fine-tune these structures. Replacing proline with this surrogate can alter the peptide's conformation, which may lead to:

  • Increased Proteolytic Stability: The non-natural ring may be less recognizable by proteases.

  • Enhanced Receptor Binding: A more rigid conformation can lock the peptide into a bioactive shape, improving affinity for its target.

  • Improved Pharmacokinetics: Changes in polarity and structure can affect absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on related proline analogs, such as 1,3-selenazolidine-4-carboxylic acid, have shown that substitution can result in peptides with comparable pharmacological properties and stability, validating the surrogate approach.[4]

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its derivatives is essential. The hydrochloride salt form, for instance, is classified with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]

  • Signal Word: Warning[9]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][15] For dusty or aerosol-generating procedures, use a NIOSH/MSHA approved respirator.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[9][13] Recommended storage temperature is 2-8°C.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][16]

Conclusion and Future Outlook

This compound is more than a simple heterocyclic compound; it is a powerful tool in the arsenal of medicinal chemists and drug developers. Its utility as a chiral synthon provides a reliable pathway to stereochemically pure molecules, while its function as a proline surrogate offers a sophisticated method for modulating peptide structure and function. The proven success of the oxazolidinone antibiotics underscores the therapeutic potential embedded within this scaffold. Future research will likely continue to exploit the unique conformational constraints of this ring system to design novel therapeutics with enhanced specificity, stability, and efficacy against a wide range of diseases.

References

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Fmoc-oxazolidine-4-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Current Updates on Oxazolidinone and Its Significance. PMC, National Institutes of Health. [Link]

  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Espacenet. [Link]

  • Conformational aspects of polypeptide structure. XXXI. Helical poly[(S)-thiazolidine-4-carboxylic acid] and poly[this compound]. Theoretical results. Journal of the American Chemical Society. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Sciforum. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC, National Institutes of Health. [Link]

  • Mechanism of action of the oxazolidinone antibacterial agents. PubMed, National Institutes of Health. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed, National Institutes of Health. [Link]

  • Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology. [Link]

  • 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. PubMed, National Institutes of Health. [Link]

  • Oxazolidine. Wikipedia. [Link]

  • What is the best protocol for Oxazolidine synthesis on resin? ResearchGate. [Link]

  • A double decarboxylation reaction of an oxazolidinone and carboxylic Acid: its application to the synthesis of a new opioid lead compound. PubMed, National Institutes of Health. [Link]

  • (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Chemsrc. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli. PubMed, National Institutes of Health. [Link]

  • Organocatalysis: A Brief Overview on Its Evolution and Applications. MDPI. [Link]

Sources

(S)-Oxazolidine-4-carboxylic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Oxazolidine-4-carboxylic acid is a pivotal chiral building block in modern organic and medicinal chemistry. This guide provides an in-depth exploration of its core attributes, including its distinct structure, physicochemical properties, and stereochemistry. We delve into validated synthetic protocols, elucidate its significant applications as a chiral auxiliary and a conformationally restricted proline analogue in asymmetric synthesis, and discuss its role in the development of novel therapeutics. This document serves as a technical resource, offering both foundational knowledge and practical insights for its effective utilization in complex molecular design and drug discovery pipelines.

Core Structure and Physicochemical Profile

This compound, systematically named (4S)-1,3-oxazolidine-4-carboxylic acid, is a heterocyclic compound featuring a saturated five-membered ring containing both nitrogen and oxygen atoms.[1] Its structure is analogous to the amino acid proline, with an oxygen atom at the 4-position of the proline ring. This substitution imparts significant conformational rigidity and alters its electronic properties, making it a valuable tool in stereocontrolled synthesis.

Molecular Architecture and Stereochemical Integrity

The defining feature of this molecule is the chiral center at the C4 position, which possesses an (S)-configuration. This specific stereochemistry is fundamental to its utility in asymmetric reactions, where it directs the formation of a desired stereoisomer.

Table 1: Key Physicochemical and Structural Properties

PropertyValueSource
Molecular Formula C₄H₇NO₃PubChem[1]
Molecular Weight 117.10 g/mol PubChem[1]
IUPAC Name (4S)-1,3-oxazolidine-4-carboxylic acidPubChem[1]
CAS Number 45521-08-2PubChem[1]
Appearance White to off-white solid---
Melting Point 119-120 °CChemicalBook[2]
Boiling Point 569.5±39.0 °C (Predicted)ChemicalBook[2]
SMILES C1C(=O)OPubChem[1]
Spectroscopic Characterization

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides characteristic signals for the protons on the oxazolidine ring. The chemical shifts and coupling constants are indicative of the ring's conformation.

    • ¹³C NMR : The carbon spectrum will display four distinct signals corresponding to the carbons of the oxazolidine ring and the carboxylic acid. The carbonyl carbon typically resonates in the downfield region (165-185 ppm).[3]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching vibration from the carboxylic acid (2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1710-1760 cm⁻¹).[3]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[4]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly and efficiently achieved through the condensation of L-serine with formaldehyde. This reaction is a cornerstone for accessing this chiral scaffold.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Methodology

Materials:

  • L-Serine

  • Formaldehyde (37 wt. % in H₂O)

  • Deionized Water

  • Ethanol

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve L-serine in deionized water with stirring.

  • Condensation: To the stirred solution, add formaldehyde solution dropwise at ambient temperature.

  • pH Adjustment: Carefully adjust the pH of the reaction mixture to a slightly basic condition (pH 8-9) using 1 M sodium hydroxide to facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold ethanol to remove impurities. Further purification can be achieved by recrystallization from a water/ethanol mixture.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Expert Rationale for Protocol Design:

  • The initial basic pH deprotonates the amino group of L-serine, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of formaldehyde.

  • Acidification during workup is crucial for protonating the carboxylate group, leading to the precipitation of the neutral product.

  • Recrystallization is a highly effective method for obtaining a product with high purity, which is essential for its use in subsequent sensitive synthetic steps.

Applications in Asymmetric Synthesis and Drug Discovery

The unique structural and stereochemical features of this compound make it a valuable asset in the synthesis of complex chiral molecules.

As a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[5] Oxazolidinone-based auxiliaries, popularized by Evans, are widely used in various asymmetric transformations.[5][6] this compound can be derivatized and employed in a similar fashion to direct stereoselective alkylations, aldol reactions, and Diels-Alder reactions.[5] The rigid oxazolidine ring provides a well-defined steric environment that biases the approach of reagents to one face of the molecule.

As a Conformationally Restricted Proline Surrogate

Proline's cyclic structure imparts significant conformational constraints on peptides. This compound serves as a proline analogue where one of the ring carbons is replaced by oxygen.[7] This modification further restricts the conformational freedom of the peptide backbone, a strategy often employed in peptidomimetic design to enhance biological activity, selectivity, and metabolic stability. For instance, replacing proline with 1,3-selenazolidine-4-carboxylic acid, a selenium-containing analog, has been shown to result in peptides with comparable pharmacological properties and stability.[8]

In the Synthesis of Bioactive Molecules

The oxazolidinone ring is a key structural motif in a number of clinically important drugs.[9] Linezolid, the first approved drug in this class, is a notable example.[9] Consequently, this compound and its derivatives are important intermediates in the synthesis of novel antibacterial and antituberculosis agents.[9][10] Its application extends to the synthesis of various other therapeutic agents, including enzyme inhibitors and antiviral compounds.

Safety and Handling

This compound hydrochloride is classified with hazard statements indicating it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[11] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Storage: Store in an inert atmosphere, at 2-8°C.[12]

Conclusion

This compound stands out as a versatile and indispensable chiral building block for the synthesis of enantiomerically pure compounds. Its straightforward synthesis, well-defined stereochemistry, and conformational rigidity provide a powerful platform for addressing challenges in asymmetric synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers and drug development professionals in leveraging this valuable molecule for the creation of next-generation therapeutics and complex chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Goodman, M., Niu, G. C. C., & Su, K.-C. (1971). Conformational aspects of polypeptide structure. XXXI. Helical poly[(S)-thiazolidine-4-carboxylic acid] and poly[this compound]. Theoretical results. Journal of the American Chemical Society, 93(25), 6985–6991.
  • ResearchGate. Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. [Link]

  • Google Patents. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Wikipedia. Chiral auxiliary. [Link]

  • PubChem. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Lead Sciences. This compound hydrochloride. [Link]

  • Espacenet. (2020). Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. [Link]

  • Chemsrc. (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. [Link]

  • PubChem. Fmoc-oxazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Bio-Byword Scientific. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Bio-Byword Scientific, 14(2), 1-11.
  • National Center for Biotechnology Information. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(11), 1313-1330.
  • Plant Physiology. (1984). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology, 74(2), 213-218.
  • Journal of the Mexican Chemical Society. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
  • National Center for Biotechnology Information. (2012). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Journal of Medicinal Chemistry, 55(17), 7651-7663.
  • ACS Publications. (1987). Asymmetric 1,4-addition of organocuprates to chiral .alpha.,.beta.-unsaturated N-acyl-4-phenyl-2-oxazolidinones: a new approach to the synthesis of chiral .beta.-branched carboxylic acids. The Journal of Organic Chemistry, 52(23), 5059-5067.
  • PubMed. (1985). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 28(12), 1874-1880.
  • PubMed. (2010). A double decarboxylation reaction of an oxazolidinone and carboxylic Acid: its application to the synthesis of a new opioid lead compound. Organic Letters, 12(5), 1044-1047.
  • PubMed. (2004). Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2. Chemical Research in Toxicology, 17(11), 1501-1509.
  • YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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An In-depth Technical Guide to (S)-Oxazolidine-4-carboxylic Acid: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Asymmetric Synthesis

In the landscape of modern medicinal chemistry and drug development, the precise control of stereochemistry is not merely a technicality but a fundamental prerequisite for therapeutic efficacy and safety. Within the arsenal of chiral building blocks available to the synthetic chemist, (S)-oxazolidine-4-carboxylic acid stands out as a versatile and powerful tool. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound, from its fundamental properties to its sophisticated applications in the synthesis of complex, stereochemically defined molecules. As a proline isostere and a precursor to highly effective chiral auxiliaries, its strategic importance in the construction of novel chemical entities cannot be overstated. This document aims to serve as a comprehensive technical resource, elucidating the causality behind its utility and providing practical, field-proven insights into its application.

Core Identification: this compound

For clarity and unambiguous identification in research and procurement, the following identifiers are provided for this compound:

IdentifierValue
CAS Number 45521-08-2[1]
MDL Number MFCD12911702

It is crucial to distinguish the parent compound from its hydrochloride salt (CAS: 162285-30-5) and its 2-oxo derivative (CAS: 19525-95-2), as their properties and applications can differ significantly.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.

PropertyValueSource
Molecular Formula C₄H₇NO₃PubChem[1]
Molecular Weight 117.10 g/mol PubChem[1]
Boiling Point 295°C at 760 mmHgMy Skin Recipes[2]
Density 1.330 g/cm³My Skin Recipes[2]
Topological Polar Surface Area 58.6 ŲPubChem[1]
Storage Temperature 2-8°CMy Skin Recipes[2]

Synthesis of this compound: A Conceptual Overview

While a variety of synthetic routes to oxazolidine derivatives exist, a common and conceptually straightforward approach to this compound involves the cyclization of L-serine with an appropriate carbonyl source. A related synthesis for the 2-oxo derivative is detailed in patent literature, which provides a foundational understanding of the reaction.[3] In this process, L-serine, a readily available and inexpensive chiral starting material, reacts with a carbonyl-containing compound, such as formaldehyde or its synthetic equivalents, under conditions that promote the formation of the five-membered oxazolidine ring. The stereochemistry at the 4-position is retained from the parent L-serine, ensuring the enantiopurity of the final product.

The general mechanism involves the initial formation of a Schiff base between the amino group of L-serine and the carbonyl compound, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to the cyclized oxazolidine ring.

Applications in Asymmetric Synthesis: The Power of the Chiral Auxiliary

A primary application of this compound lies in its conversion to N-acyl derivatives, which serve as highly effective chiral auxiliaries in a multitude of asymmetric transformations. These auxiliaries, often referred to as Evans auxiliaries, provide a robust method for controlling the stereochemical outcome of reactions such as alkylations, aldol reactions, and Michael additions.

The underlying principle of their efficacy is the creation of a sterically defined chiral environment that directs the approach of incoming electrophiles to one face of a prochiral enolate. The oxazolidinone scaffold, after acylation at the nitrogen, allows for the formation of a rigid enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of this enolate, compelling the electrophile to attack from the less sterically hindered side, thus inducing a high degree of diastereoselectivity.

Experimental Workflow: Diastereoselective Alkylation using an N-Acyl-(S)-oxazolidine-4-carboximide Derivative

The following represents a typical workflow for the diastereoselective alkylation of an N-acyl derivative of an oxazolidinone, which can be conceptually adapted from derivatives of this compound. This protocol is designed to be a self-validating system, where the expected high diastereoselectivity serves as a key indicator of successful execution.

Objective: To achieve a highly diastereoselective alkylation of an N-acyl oxazolidinone to introduce a new chiral center with predictable stereochemistry.

Materials:

  • N-Acyloxazolidinone (derived from this compound)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)

  • Electrophile (e.g., Benzyl bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Protocol:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the N-acyloxazolidinone.

  • Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: A solution of LDA or NaHMDS in THF is added dropwise to the stirred solution of the N-acyloxazolidinone at -78 °C. The reaction is stirred for 30-60 minutes at this temperature to ensure complete enolate formation. The color of the solution may change, indicating the formation of the lithium enolate.

  • Electrophilic Quench: The electrophile (e.g., benzyl bromide) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of NH₄Cl at -78 °C.

  • Work-up: The reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired alkylated product.

  • Analysis: The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Causality of Stereocontrol: The high diastereoselectivity of this reaction is a direct consequence of the rigid chelated Z-enolate formed in the presence of the lithium counterion. The substituent at the C4 position of the oxazolidinone ring effectively blocks the "top face" of the enolate, forcing the incoming electrophile to approach from the less hindered "bottom face." This predictable facial bias is the cornerstone of the utility of oxazolidinone-based chiral auxiliaries.

Diastereoselective_Alkylation Start Start: N-Acyloxazolidinone in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Base_Addition Add LDA or NaHMDS (Enolate Formation) Cooling->Base_Addition Enolate Formation of Chelated Z-Enolate Base_Addition->Enolate Electrophile_Addition Add Electrophile (e.g., Benzyl Bromide) Enolate->Electrophile_Addition Alkylation Diastereoselective Alkylation Electrophile_Addition->Alkylation Quench Quench with sat. aq. NH4Cl Alkylation->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Silica Gel Chromatography Workup->Purification Product Final Product: High Diastereomeric Purity Purification->Product

Caption: Workflow for Diastereoselective Alkylation.

This compound as a Proline Isostere in Peptide and Peptidomimetic Design

The structural rigidity and defined stereochemistry of this compound make it an excellent proline isostere for incorporation into peptides and peptidomimetics. Proline plays a critical role in determining the secondary structure of peptides due to its cyclic nature, which restricts the phi (Φ) torsion angle of the peptide backbone. By replacing proline with this compound, medicinal chemists can introduce a constrained proline analogue that can further influence the peptide's conformation.

The introduction of the oxygen atom in the ring in place of a methylene group can alter the local electronic environment and hydrogen bonding potential, which can be exploited to fine-tune the binding affinity and selectivity of a peptide for its biological target. Furthermore, the oxazolidine ring can impart increased resistance to enzymatic degradation compared to the natural peptide backbone, thereby improving the pharmacokinetic profile of a potential therapeutic. The use of such constrained proline analogues is a key strategy in the design of peptides with enhanced biological activity and stability.[4]

Proline_Isostere Proline Proline - Natural amino acid - Induces turns in peptides - Susceptible to degradation Peptide {Peptide Backbone} Proline->Peptide Incorporation Oxazolidine This compound - Proline isostere - Increased conformational rigidity - Altered electronic properties - Enhanced enzymatic stability Oxazolidine->Peptide Incorporation as Isostere Modified_Peptide {Modified Peptide with Enhanced Properties} Peptide->Modified_Peptide Leads to

Caption: this compound as a Proline Isostere.

Conclusion: A Versatile Tool for Stereocontrolled Synthesis

This compound represents a cornerstone in the field of asymmetric synthesis. Its utility extends from a fundamental chiral building block to a precursor for powerful chiral auxiliaries that enable the predictable and efficient construction of complex stereochemically defined molecules. Its role as a constrained proline isostere further broadens its applicability in the design of novel peptides and peptidomimetics with improved therapeutic potential. For researchers and scientists in drug development, a deep understanding of the principles and applications of this compound is invaluable for the rational design and synthesis of the next generation of chiral drugs. The methodologies and insights presented in this guide are intended to empower the scientific community to harness the full potential of this remarkable chiral scaffold.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • My Skin Recipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (CN111808040A).
  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (S)-Oxazolidine-4-carboxylic Acid from L-Serine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (S)-oxazolidine-4-carboxylic acid, a valuable chiral building block, from the readily available amino acid L-serine. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the reaction's mechanistic underpinnings, a detailed experimental protocol, and a discussion of the compound's applications. The synthesis involves the acid-catalyzed condensation of L-serine with formaldehyde, a classic example of oxazolidine formation from a 1,2-amino alcohol. This guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the process for robust and reliable execution.

Introduction: The Significance of this compound

This compound and its derivatives are pivotal chiral auxiliaries and intermediates in modern asymmetric synthesis. Their rigid heterocyclic framework provides a defined stereochemical environment, enabling high levels of stereocontrol in a variety of chemical transformations. These compounds are particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and complex natural products. The parent compound, derived from the natural amino acid L-serine, offers a cost-effective and readily accessible entry point into this important class of molecules.

The oxazolidine moiety can be found in a range of biologically active compounds and is utilized in peptide synthesis to introduce conformational constraints and improve metabolic stability. The synthesis of this compound from L-serine is a foundational reaction that provides access to a versatile chiral pool.

Synthetic Strategy and Mechanistic Insights

The core of this synthesis lies in the reaction between a 1,2-amino alcohol (L-serine) and an aldehyde (formaldehyde) to form a five-membered oxazolidine ring. This reaction is typically acid-catalyzed and proceeds through a two-step mechanism involving the formation of an imine followed by an intramolecular cyclization.

The Reaction Mechanism

The formation of the oxazolidine ring from L-serine and formaldehyde is a reversible process. The mechanism can be described as follows:

  • Iminium Ion Formation: The amine group of L-serine, being the more nucleophilic site, attacks the carbonyl carbon of formaldehyde. This is followed by proton transfer and dehydration to form a reactive iminium ion intermediate.

  • Intramolecular Cyclization: The hydroxyl group on the β-carbon of the serine backbone then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step forms the five-membered oxazolidine ring.

The stereochemistry at the C4 position is retained from the starting L-serine, resulting in the (S)-enantiomer of the product. The overall reaction is an equilibrium process, and the position of the equilibrium can be influenced by the reaction conditions, such as pH and the removal of water.

Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization L_Serine L-Serine Protonated_Amine Protonated Amine Intermediate L_Serine->Protonated_Amine + H+ Formaldehyde Formaldehyde Formaldehyde->Protonated_Amine Nucleophilic Attack Iminium_Ion Iminium Ion Protonated_Amine->Iminium_Ion - H2O Oxazolidine (S)-Oxazolidine-4- carboxylic acid Iminium_Ion->Oxazolidine Intramolecular Nucleophilic Attack

Figure 1: General mechanism for the formation of this compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound from L-serine and formaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
L-Serine105.0910.51 g0.10
Formaldehyde (37% in H₂O)30.038.1 mL~0.10Use a fresh bottle
Hydrochloric Acid (conc.)36.46~1 mL-Catalyst
Deionized Water18.0250 mL-Solvent
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Diethyl Ether74.12As needed-For washing/precipitation
Reaction Procedure
  • Dissolution of L-Serine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.51 g (0.10 mol) of L-serine in 50 mL of deionized water. Gentle warming may be required to achieve complete dissolution.

  • Acidification: To the L-serine solution, add approximately 1 mL of concentrated hydrochloric acid dropwise while stirring. This acts as a catalyst for the condensation reaction.

  • Addition of Formaldehyde: Slowly add 8.1 mL of a 37% aqueous formaldehyde solution to the reaction mixture at room temperature with continuous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:1).

  • Work-up and Isolation:

    • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Concentrate the aqueous solution under reduced pressure using a rotary evaporator to obtain a viscous oil or a solid residue.

    • To the residue, add absolute ethanol and stir to precipitate any inorganic salts. Filter the mixture and wash the solid with ethanol.

    • Combine the filtrate and washings and concentrate again under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/diethyl ether.

Purification

The crude this compound is often contaminated with unreacted L-serine and inorganic salts. Recrystallization is a common and effective method for purification.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (D₂O)δ ~4.5-4.7 (m, 1H, H-4), ~4.2-4.4 (m, 2H, H-5), ~5.0-5.2 (s, 2H, H-2)
¹³C NMR (D₂O)δ ~175 (C=O), ~80 (C-2), ~68 (C-5), ~58 (C-4)
FT-IR (KBr, cm⁻¹)~3400-2500 (broad, O-H and N-H stretch), ~1730 (C=O stretch), ~1100 (C-O stretch)
Mass Spec. (ESI-)[M-H]⁻ at m/z 130.04

Note: The exact chemical shifts in NMR may vary depending on the solvent and concentration.

Applications in Synthesis

This compound serves as a versatile chiral building block in various synthetic applications.

Chiral Auxiliary in Asymmetric Synthesis

The oxazolidine ring can be N-acylated and subsequently used as a chiral auxiliary to direct stereoselective reactions at the α-position to the carbonyl group. The rigid conformation of the bicyclic system effectively shields one face of the enolate, leading to high diastereoselectivity in alkylation, aldol, and Michael addition reactions.

Precursor for Chiral Ligands and Catalysts

The carboxylic acid functionality and the secondary amine within the oxazolidine ring provide handles for further modification. This allows for the synthesis of a wide range of chiral ligands for asymmetric catalysis.

Role in Peptide Chemistry

In peptide synthesis, oxazolidine-containing amino acid derivatives, often referred to as pseudoprolines, are used to disrupt secondary structures that can lead to aggregation and incomplete coupling reactions. The oxazolidine ring introduces a "kink" in the peptide backbone, similar to proline, which can improve the solubility and handling of difficult peptide sequences.

Applications cluster_applications Synthetic Applications Start This compound Auxiliary Chiral Auxiliary Start->Auxiliary N-Acylation Ligands Chiral Ligands & Catalysts Start->Ligands Functional Group Modification Peptides Peptide Synthesis (Pseudoproline) Start->Peptides Incorporation into Peptide Chains

Figure 2: Key applications of this compound in organic synthesis.

Troubleshooting and Safety Considerations

  • Low Yield: Incomplete reaction can be due to insufficient catalyst or reaction time. Ensure the pH is acidic and monitor the reaction until completion. The reversible nature of the reaction means that removal of water can drive the equilibrium towards the product.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) can be an effective alternative.

  • Safety: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound from L-serine is a straightforward yet powerful transformation that provides access to a valuable chiral building block. This guide has detailed the underlying principles, a reliable experimental protocol, and the significant applications of this compound. By understanding the causality behind each experimental step, researchers can confidently and efficiently produce this important synthetic intermediate for their drug discovery and development endeavors.

References

  • General Synthesis of Oxazolidines from Amino Alcohols: Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–875. [Link]

  • Reaction of Formaldehyde with Amino Acids: Mjos, K. D.; Orlova, M.; Paderin, I.; Luk, K. C.; Uversky, V. N.; Borchers, C. H. How formaldehyde reacts with amino acids. Commun. Chem.2019 , 2, 126. [Link]

  • Oxazolidinones as Chiral Auxiliaries: Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Pseudoprolines in Peptide Synthesis: Mutter, M.; Nefzi, A.; Sato, T.; Sun, X.; Wahl, F.; Wöhr, T. Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Pept. Res.1995 , 8 (3), 145-153. [Link]

  • Synthesis of 2-Oxooxazolidine-4-carboxylic Acid Derivatives: CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Purification of Carboxylic Acids: King, C. J. Amine-Based Systems for Carboxylic Acid Recovery. In Reactive Extraction; Springer: Berlin, Heidelberg, 1992; pp 99–115. [Link]

(S)-oxazolidine-4-carboxylic acid molecular weight and formula.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Oxazolidine-4-Carboxylic Acid for Advanced Research and Development

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and synthetic organic chemistry. As a constrained analog of serine and cysteine, its unique heterocyclic structure offers a strategic advantage in the design of peptidomimetics and other complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, robust synthetic methodologies, and critical applications in drug discovery, with a particular focus on its role as a precursor to bioactive compounds. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of this compound

This compound, a non-proteinogenic amino acid, has emerged as a molecule of significant interest for synthetic and medicinal chemists. Its rigid five-membered ring structure, which incorporates both nitrogen and oxygen heteroatoms, imparts conformational constraint upon molecules that incorporate it. This feature is highly desirable in drug design, as it can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles by locking a bioactive conformation.

The oxazolidine scaffold is a key component in a range of pharmacologically active agents.[1] While the 2-oxazolidinone subclass, found in antibiotics like Linezolid, is the most prominent example, the parent this compound structure serves as a versatile starting material for creating diverse chemical entities.[1] Its utility is rooted in its stereochemically defined center and the reactive handles provided by its carboxylic acid and secondary amine functionalities.

Physicochemical and Structural Properties

A precise understanding of the molecular characteristics of this compound is fundamental for its application. The molecule's identity is defined by its specific molecular formula and weight, which distinguish it from its salts and related derivatives.

PropertyValueSource
IUPAC Name (4S)-1,3-oxazolidine-4-carboxylic acid[2]
Molecular Formula C4H7NO3[2]
Molecular Weight 117.10 g/mol [2]
CAS Number 45521-08-2[2]
Canonical SMILES C1C(=O)O[2]
InChI Key XFZIPCXDWCWTCH-VKHMYHEASA-N[2]
Physical Form Solid
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Topological Polar Surface Area 58.6 ŲPubChem

Note: The properties listed above are for the parent compound. The commonly available hydrochloride salt, this compound hydrochloride (CAS: 162285-30-5), has a molecular formula of C4H8ClNO3 and a molecular weight of approximately 153.57 g/mol .[3]

Synthesis and Characterization

The synthesis of oxazolidine-4-carboxylic acid derivatives is typically achieved through the condensation of an amino acid with an aldehyde or ketone. For the parent this compound, the reaction involves L-serine and formaldehyde. A related, environmentally friendly synthetic method for a similar compound, 2-oxo-oxazolidine-4-carboxylic acid, has been developed using water as a solvent, highlighting a green chemistry approach in this field.[4][5]

General Synthetic Workflow

The synthesis of related thiazolidine-4-carboxylic acids, which follows a similar principle, involves the condensation of L-cysteine with various aldehydes.[6][7] This highlights a general and robust strategy for forming such five-membered heterocyclic systems.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product L_Serine L-Serine Condensation Cyclocondensation (Acid or Base Catalysis) L_Serine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Purification Purification (Crystallization / Chromatography) Condensation->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product G A This compound (Chiral Building Block) B Peptidomimetics (Enzyme Inhibitors) A->B Peptide Synthesis C Oxazolidinone Antibiotics (e.g., Linezolid Analogs) A->C Multi-step Synthesis D Novel Heterocyclic Scaffolds A->D Derivatization E Antiviral Agents D->E F Anticancer Agents D->F

Sources

An In-Depth Technical Guide on the Role of Oxazolidinones in Proline Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Organocatalysis and the Central Role of Proline

The field of asymmetric synthesis, crucial for the development of enantiomerically pure pharmaceuticals, has historically been dominated by metal-based catalysts and chiral auxiliaries. However, the early 21st century witnessed a paradigm shift with the resurgence of organocatalysis—the use of small, purely organic molecules to catalyze chemical transformations.[1][2][3] At the forefront of this revolution is the humble amino acid, L-proline.[1] Its ability to act as a "simplest enzyme" has unlocked a vast array of asymmetric reactions, including aldol, Mannich, and Michael additions, with remarkable stereoselectivity.[1][2][3][4]

Proline's catalytic prowess stems from its unique bifunctional nature. The secondary amine moiety reacts with carbonyl compounds (ketones or aldehydes) to form key nucleophilic enamine intermediates.[1][5][6] Simultaneously, the carboxylic acid group can participate in the transition state, often through hydrogen bonding, to activate the electrophile and control the stereochemical outcome.[1][7] This dual activation mode is central to the widely accepted Houk-List model for proline catalysis.[7][8]

However, the mechanistic landscape of proline catalysis is more nuanced than initially perceived. A critical aspect that has garnered significant attention and debate is the formation and role of oxazolidinone species.[8][9][10] This guide will delve into the intricate world of oxazolidinones in proline catalysis, exploring their formation, their characterization as both "parasitic" species and potentially pivotal intermediates, and their influence on the overall catalytic cycle.

The Enamine Catalytic Cycle: The Cornerstone of Proline Catalysis

To appreciate the significance of oxazolidinones, one must first understand the canonical enamine catalytic cycle. This cycle, which drives numerous proline-catalyzed reactions, can be broadly described in the following steps:

  • Enamine Formation: The secondary amine of proline nucleophilically attacks the carbonyl carbon of a ketone or aldehyde substrate. Subsequent dehydration leads to the formation of a chiral enamine intermediate.[5][6] This is the key nucleophilic species in the catalytic cycle.

  • Carbon-Carbon Bond Formation: The enamine, with its enhanced nucleophilicity at the α-carbon, attacks an electrophile (e.g., an aldehyde in an aldol reaction). This step is often highly stereocontrolled, dictated by the geometry of the enamine and the approach of the electrophile, which is influenced by the proline backbone.[1][8]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the desired product and regenerate the proline catalyst, allowing it to enter a new catalytic cycle.[5]

This elegant mechanism has been supported by extensive experimental and computational studies and forms the basis for our understanding of a wide range of organocatalytic transformations.[7]

The Emergence of Oxazolidinones: A Mechanistic Crossroads

Early mechanistic investigations into proline-catalyzed reactions, particularly those involving aldehydes, revealed the formation of bicyclic N,O-acetals known as oxazolidinones.[9][10][11] These species arise from the intramolecular cyclization of the carbinolamine intermediate, which is formed upon the initial attack of the proline amine on the carbonyl substrate.

The "Parasitic" Equilibrium Hypothesis

Initial observations led to the characterization of oxazolidinone formation as a "parasitic" or "unwanted and rate-diminishing" equilibrium.[6][9] According to this viewpoint, the formation of oxazolidinones sequesters the proline catalyst and the carbonyl substrate in a stable, off-cycle reservoir, thereby reducing the concentration of the catalytically active enamine intermediate.[9][10] This would, in turn, slow down the overall reaction rate.

Several key observations supported this hypothesis:

  • NMR Spectroscopic Evidence: 1H NMR studies of proline-catalyzed reactions often showed the presence of significant amounts of oxazolidinones, while the enamine intermediates remained elusive and were not directly observed under typical reaction conditions.[9][11][12][13]

  • Reversibility: The formation of these oxazolidinones was found to be a reversible process.[9][10]

The inability to directly detect the key enamine intermediate in many proline-catalyzed systems, coupled with the readily observable formation of oxazolidinones, lent significant weight to the idea that these cyclic adducts were merely unproductive side products.[13]

An Alternative View: The Pivotal Role of Oxazolidinones

In a significant challenge to the prevailing "parasitic" species narrative, Seebach and Eschenmoser proposed an alternative mechanistic model where oxazolidinones play a central and productive role in the catalytic cycle.[8][14][15] This model suggests that the oxazolidinone is not a dead-end but rather a key intermediate that can be activated to form the enamine.

The Seebach-Eschenmoser hypothesis posits the following:

  • Oxazolidinone as a Precursor: The reaction between proline and the carbonyl substrate initially forms the oxazolidinone.

  • Base-Mediated Elimination: In the presence of a base, the oxazolidinone undergoes an elimination reaction to generate the enamine-carboxylate.[16]

  • Reaction with Electrophile: The enamine then reacts with the electrophile in the stereodetermining step.

  • Cyclization and Product Release: The resulting intermediate can then cyclize and subsequently hydrolyze to release the product and regenerate the catalyst.

This alternative mechanism suggests that the pathway to the crucial enamine intermediate may proceed through the oxazolidinone, fundamentally changing its perceived role from a parasitic bystander to a key player.[14][15][16]

Experimental and Computational Evidence: Unraveling the Duality

The debate surrounding the role of oxazolidinones has spurred a wealth of experimental and computational research aimed at elucidating the true mechanistic pathways of proline catalysis.

NMR Spectroscopic Investigations

Advanced NMR techniques have been instrumental in shedding light on the complex equilibria at play. While initial studies struggled to detect the enamine, later work under specific conditions successfully identified and characterized this elusive intermediate.[12][13][17] These studies have also provided kinetic data on the rates of enamine formation, suggesting that the dominant pathway may be dependent on the specific reaction conditions, such as the presence of water or basic additives.[17][18]

Isotope Labeling Studies

18O-labeling experiments have provided compelling evidence for the operation of the enamine mechanism. When proline-catalyzed reactions are conducted in the presence of 18O-enriched water, the incorporation of the isotope into the carbonyl group of the starting material is observed, which is consistent with the hydrolysis step of the enamine catalytic cycle.[9][10]

Computational Modeling

Density Functional Theory (DFT) calculations have become an invaluable tool for mapping the potential energy surfaces of proline-catalyzed reactions.[7][19] These studies have allowed for the theoretical investigation of the relative stabilities of intermediates and the energy barriers of transition states for both the direct enamine formation pathway and the oxazolidinone-mediated pathway. Computational results have often supported the energetic feasibility of the Houk-List model while also acknowledging the stability of oxazolidinone intermediates.[7]

Oxazolidinones as Chiral Auxiliaries and in Catalyst Design

Beyond their mechanistic implications in proline catalysis, oxazolidinones are a well-established class of chiral auxiliaries in asymmetric synthesis, famously championed by Evans.[20] These chiral oxazolidinones, often derived from readily available amino alcohols, can be appended to a substrate to direct the stereochemical course of a reaction, after which the auxiliary can be cleanly removed.[20][21] This strategy has been successfully applied to a wide range of transformations, including alkylations, aldol reactions, and Michael additions.[20][21]

The structural features of the oxazolidinone ring have also inspired the design of novel organocatalysts. For instance, the MacMillan catalysts, which are imidazolidinones, are highly effective for a variety of asymmetric reactions and represent a key development in the field.[1][3] Similarly, the Hayashi-Jørgensen catalysts, which are diarylprolinol silyl ethers, are powerful organocatalysts that operate through enamine and iminium ion intermediates.[22][23]

Practical Implications for the Synthetic Chemist

The ongoing discussion about the role of oxazolidinones has important practical implications for researchers in the field. Understanding the factors that influence the formation and reactivity of these species can lead to the rational optimization of reaction conditions.

ParameterInfluence on Oxazolidinone FormationConsequence for Catalysis
Solvent Polar aprotic solvents like DMSO can favor oxazolidinone formation.[9]May necessitate higher catalyst loadings or longer reaction times if the oxazolidinone is primarily off-cycle.
Water Content The presence of water is crucial for the hydrolysis of the iminium intermediate to regenerate the catalyst and release the product.[24][25] It can also influence the equilibrium between the open-chain and cyclic forms.Careful control of water concentration can be critical for achieving optimal catalytic turnover.
Additives The presence of acids or bases can significantly alter the reaction pathway. Bases may promote the Seebach-Eschenmoser mechanism.[16]Additives can be used to steer the reaction towards a desired mechanistic pathway and improve efficiency.
Substrate Structure Sterically hindered aldehydes and ketones are more prone to forming stable oxazolidinones.[9][11]Substrate scope may be limited by the propensity to form unreactive oxazolidinone adducts.

Experimental Protocols

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a clean, dry vial, add the aldehyde (1.0 mmol), the ketone (5.0 mmol, used as both reactant and solvent), and L-proline (0.1 mmol, 10 mol%).

  • Solvent: If the ketone is not used as the solvent, a suitable solvent such as DMSO or an alcohol/water mixture can be added.[24][25]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by 1H NMR, 13C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Visualizing the Mechanistic Pathways

Proline_Catalysis cluster_main_cycle Houk-List Enamine Cycle Proline Proline Carbinolamine Carbinolamine Proline->Carbinolamine + Carbonyl Carbonyl Ketone/ Aldehyde Iminium Iminium Ion Carbinolamine->Iminium - H2O Oxazolidinone Oxazolidinone Carbinolamine->Oxazolidinone Intramolecular Cyclization Enamine Enamine Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + Electrophile Electrophile Electrophile Product Product Adduct->Product + H2O - Proline Oxazolidinone->Enamine Base-mediated Elimination (Seebach)

Sources

A Technical Guide to 2-Oxo-oxazolidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxo-oxazolidine-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a vital chiral building block and a key intermediate in the synthesis of various pharmaceutical agents, notably antibacterial drugs.[1][2] This guide provides an in-depth examination of the core physicochemical and chemical properties of this heterocyclic compound. We will explore its stereochemical nature, synthesis protocols, reactivity, and the analytical techniques essential for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this important molecular entity.

Introduction: The Significance of the Oxazolidinone Core

Oxazolidinones, particularly the 2-oxo-oxazolidine isomer, represent a critical class of five-membered heterocyclic compounds in drug discovery.[3] Their structural rigidity and ability to act as bioisosteres for groups like amides and carbamates confer favorable druglike properties.[3] The 4-carboxylic acid derivative is of particular interest due to its dual functionality: a reactive carboxylic acid handle for further synthetic elaboration and a chiral center at the C4 position that is crucial for stereospecific interactions with biological targets. These compounds are widely applied as intermediates in the synthesis of antibacterial agents, including those effective against Gram-negative bacteria.[1]

Physicochemical and Structural Properties

The physical properties of 2-oxo-oxazolidine-4-carboxylic acid dictate its behavior in both chemical reactions and biological systems. As a chiral, non-proteinogenic amino acid derivative, its solid-state form is typically a white to off-white powder or crystalline solid.[4]

Core Data Summary

The fundamental properties of the parent compound are summarized below. It is critical to note that these values, especially solubility and pKa, are highly dependent on the specific stereoisomer and experimental conditions.

PropertyValueSource
Molecular Formula C₄H₅NO₄PubChem[5]
Molecular Weight 131.09 g/mol PubChem[5][6]
Melting Point ~125-127 °CBiosynth[4][6]
XLogP3-AA (LogP) -0.7PubChem[5][7]
pKa 2.69 - 2.71 (at 20°C)ChemicalBook[8]
Topological Polar Surface Area 75.6 ŲPubChem[5][7]

The negative LogP value indicates the compound's hydrophilic nature, a consequence of the multiple hydrogen bond donors and acceptors within its structure. The low pKa value is attributed to the electron-withdrawing effect of the adjacent carbonyl group within the oxazolidinone ring, which significantly acidifies the carboxylic acid proton.

Stereochemistry: The Chiral Imperative

The carbon at the 4-position (C4) of the oxazolidinone ring is a stereocenter. The specific configuration, whether (R) or (S), is paramount as it dictates the molecule's three-dimensional arrangement and its ability to interact with chiral biological targets like enzymes and receptors. The (4R) and (4S) enantiomers are derived from D-serine and L-serine, respectively.

SynthesisWorkflow Start Serine Methyl Ester HCl (e.g., L- or DL-form) Reagent1 S,S'-Dimethyl Dithiocarbonate in H₂O Start->Reagent1 Intermediate Intermediate: Methyl 2-oxooxazolidine-4-carboxylate Reagent1->Intermediate Step 1: Cyclization Reagent2 Alkaline Hydrolysis (e.g., 1N NaOH) Intermediate->Reagent2 Product Final Product: 2-Oxo-oxazolidine-4-carboxylic Acid Reagent2->Product Step 2: Ester Hydrolysis

General synthesis workflow from serine methyl ester.

Older methods using reactants like bis(trichloromethyl) carbonate in organic solvents such as dioxane often result in significantly lower yields (e.g., 8.5%). [1]The modern aqueous method, however, can achieve yields exceeding 86%. [1]

Chemical Reactivity

The molecule possesses two primary reactive sites: the carboxylic acid and the N-H group of the carbamate within the ring.

  • Carboxylic Acid Group: This site undergoes standard reactions such as esterification, amide bond formation (coupling), and reduction. This functionality is the primary handle for incorporating the scaffold into larger molecules.

  • N-H Group: The proton on the nitrogen can be deprotonated with a suitable base and the resulting anion can be alkylated or acylated, allowing for modification at the N3 position.

  • Ring Stability: The oxazolidinone ring is generally stable but can be susceptible to ring-opening under strong hydrolytic conditions (acidic or basic), which can be a consideration for drug stability studies. [9]

Analytical and Spectroscopic Characterization

Unambiguous identification and purity assessment are critical. A combination of spectroscopic and chromatographic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: In D₂O, the spectrum is characterized by three multiplets in the 4.1-4.4 ppm range corresponding to the three protons on the C4 and C5 carbons of the ring. [1]* ¹³C NMR: In D₂O, characteristic peaks appear around 174 ppm (carboxylic acid carbon), 159 ppm (carbamate carbonyl carbon), 68 ppm (C5 carbon), and 55 ppm (C4 carbon). [1]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: ESI-MS is used to confirm the molecular weight, typically observing the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. The exact mass is 131.02185764 Da. [7]* Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid, a sharp N-H stretch, and two distinct C=O stretches (one for the carboxylic acid and one for the ring carbamate).

X-ray Crystallography

For definitive proof of stereochemistry and to understand solid-state packing and conformation, single-crystal X-ray diffraction is the gold standard. [2][10]This technique provides unequivocal evidence of the (R) or (S) configuration and reveals intermolecular interactions, such as hydrogen bonding networks, which influence the compound's physical properties. [2][11]

Experimental Protocol: Synthesis of (S)-2-Oxo-oxazolidine-4-carboxylic Acid

This protocol is adapted from a high-yield, environmentally conscious method. [1] Objective: To synthesize (S)-2-oxo-oxazolidine-4-carboxylic acid from L-serine methyl ester hydrochloride.

Materials:

  • L-serine methyl ester hydrochloride (1 equivalent)

  • S,S'-dimethyl dithiocarbonate (0.67 equivalents)

  • Deionized Water (H₂O)

  • 1N Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • Argon (Ar) gas supply

Procedure:

  • Step 1: Cyclization Reaction a. Under an Argon atmosphere, add L-serine methyl ester hydrochloride (15 mmol) and S,S'-dimethyl dithiocarbonate (10 mmol) to H₂O (10 mL) in a round-bottom flask. b. Cool the mixture in an ice bath and stir at approximately 10°C for 3 hours. c. Remove the ice bath and continue stirring at room temperature for 6 hours. d. Transfer the reaction mixture to a separatory funnel and dilute with a 2:1 mixture of DCM:H₂O (150 mL). e. Separate the aqueous layer and extract it twice more with DCM (50 mL each). f. Combine all organic extracts. This solution containing the intermediate ester is used directly in the next step.

  • Step 2: Hydrolysis a. To the combined organic extracts, add a 4:1 solution of H₂O:Ethanol (30 mL). b. Adjust the pH of the system to 13 using a 1N NaOH solution while stirring vigorously to initiate hydrolysis of the methyl ester. c. Monitor the reaction by TLC until the starting ester is consumed. d. Once complete, neutralize the mixture carefully with 1N HCl. e. Extract the product into an organic solvent like ethyl acetate.

  • Step 3: Purification a. Dry the final organic extract over anhydrous magnesium sulfate (MgSO₄). b. Filter the drying agent and concentrate the solvent under reduced pressure. c. Purify the resulting crude product by silica gel column chromatography, eluting with a dichloromethane/methanol gradient (e.g., starting at 10:1 v/v) to yield the pure (S)-2-oxo-oxazolidine-4-carboxylic acid. [1] d. Confirm the structure and purity using NMR and MS as described in Section 4. The expected yield is approximately 88%. [1]

Conclusion and Future Outlook

2-Oxo-oxazolidine-4-carboxylic acid and its derivatives remain highly relevant in modern drug development. [1][2]Their utility as chiral synthons for creating complex molecules with precise stereochemistry ensures their continued importance. Future research will likely focus on developing even more efficient and stereoselective synthetic routes and expanding the application of this scaffold to new therapeutic areas beyond antibacterials, such as anticancer and anti-inflammatory agents. [3]The foundational understanding of its physical and chemical properties, as detailed in this guide, is essential for any scientist working with this versatile and valuable compound.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, National Institutes of Health. [Link]

  • Solid-state structure of oxazolidine (S,S)-2a from single crystal X-ray diffraction. ResearchGate. [Link]

  • Enzymatic Production of l-Serine from 2-Oxo-oxazolidine-4- carboxylic Acid. Semantic Scholar. [Link]

  • CAS#:19525-95-2 | (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Chemsrc. [Link]

  • 2-Oxo-1,3-thiazolidine-4-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses. [Link]

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Bionatura. [Link]

  • Introduction of 4(S)-oxazolidineacetic acid, 2-oxo (D-Oxac) motif in a polypeptide chain: Synthesis and conformational analysis. ResearchGate. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation. [Link]

  • X-ray powder diffraction pattern of form I according to Pharmathen's process. ResearchGate. [Link]

  • Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers. [Link]

  • The general ring structure of oxazolidinone derivatives. ResearchGate. [Link]

  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4. PubChem, National Institutes of Health. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PubMed Central, National Institutes of Health. [Link]

  • Determination of 2-carboxy thiazolidine-4-carboxylic acid in biological fluids by ion-exchange chromatography. OUCI. [Link]

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An In-depth Technical Guide to the Safe Handling, and Storage of (S)-oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

(S)-oxazolidine-4-carboxylic acid and its derivatives are valuable chiral building blocks in modern synthetic chemistry, particularly in the development of novel therapeutic agents. Their structural motif is incorporated into a range of biologically active molecules, making their effective and safe utilization paramount in both academic research and industrial drug development. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound, grounded in established laboratory safety principles and regulatory data. The causality behind each recommendation is explained to foster a deeper understanding and a culture of safety among researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough risk assessment is mandatory. This compound, like many fine chemicals, presents a set of hazards that must be understood and mitigated.

  • Primary Hazards : Based on available safety data sheets, the compound is classified as a hazardous substance. The primary routes of exposure and associated hazards include:

    • Eye Contact : Causes serious eye irritation.[1][2]

    • Skin Contact : Causes skin irritation and may be harmful if absorbed through the skin.[2]

    • Inhalation : Harmful if inhaled and may cause respiratory tract irritation.[2]

    • Ingestion : Harmful if swallowed and may cause irritation of the digestive tract.[2]

The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound with a high degree of care.[1]

  • Chemical Stability : The compound is stable under normal temperatures and pressures.[3] However, it is incompatible with strong oxidizing agents, strong bases, and amines.[3] Contact with these materials could lead to vigorous reactions, and therefore, they must be segregated during storage and handling. Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and followed by appropriate PPE, is crucial for minimizing exposure risk.

  • Engineering Controls :

    • Ventilation : All handling of this compound in its solid, powdered form or when preparing solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is the primary defense against inhaling dust or vapors.

    • Safety Stations : Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3][4]

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. It should be selected based on the specific tasks being performed.

    • Eye and Face Protection : Chemical safety goggles are mandatory.[4][5] If there is a significant splash risk, a face shield should be worn in addition to goggles.[6]

    • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact.[3][7] Gloves must be inspected for integrity before each use and replaced immediately if contaminated or damaged.[5] Proper glove removal technique is essential to avoid cross-contamination.[6]

    • Body Protection : A lab coat that fastens in the front is required to protect against incidental contact.[5] Closed-toe shoes must be worn at all times in the laboratory.

    • Respiratory Protection : If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.

Detailed Handling Protocols

Adherence to a systematic protocol is key to ensuring both experimental integrity and personal safety. The following step-by-step workflow is designed to be a self-validating system for handling solid this compound.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation :

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat/paper, receiving vessel, and a container for hazardous waste) within the fume hood.

  • Weighing :

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully open the container of this compound, pointing the opening away from your face.

    • Using a clean spatula, gently transfer the desired amount of the solid to the weigh boat. Avoid creating airborne dust. If the compound is clumpy, do not crush it aggressively.

    • Securely close the primary container immediately after dispensing.

  • Transfer :

    • Carefully transport the weighed solid to the receiving vessel (e.g., a flask or beaker).

    • Gently tap the weigh boat to transfer the powder. A small, clean brush can be used to transfer any residual powder.

  • Cleanup :

    • Dispose of the used weigh boat, any contaminated bench paper, and gloves into the designated solid hazardous waste container.

    • Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), allowing the solvent to evaporate in the fume hood before removing the spatula. Dispose of the cloth in the solid waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[6]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing.[8] Immediately flush the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[1]

  • Inhalation : Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[3]

Spill Response Workflow

A spill should be treated as a serious incident. The following logical workflow guides the response process.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Is it a major spill? Start->Assess Evacuate Evacuate Area Alert Supervisor & Safety Officer Assess->Evacuate Yes MinorSpill Is the spill manageable by lab personnel? Assess->MinorSpill No End Spill Response Complete Evacuate->End MinorSpill->Evacuate No PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) MinorSpill->PPE Yes Contain Contain Spill Use absorbent pads or neutralizer PPE->Contain Cleanup Carefully sweep or vacuum up solid material Contain->Cleanup Dispose Place in sealed, labeled hazardous waste container Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Decontaminate->End

Caption: Decision workflow for responding to a chemical spill.

Storage and Stability

Proper storage is essential for maintaining the chemical integrity of this compound and ensuring laboratory safety.

  • General Conditions : Store the compound in a cool, dry, and well-ventilated area.[8] The container must be kept tightly closed to prevent contamination and potential degradation.[8]

  • Hygroscopicity : Carboxylic acids can be hygroscopic, meaning they readily absorb moisture from the air.[9] To mitigate this, especially after a container has been opened, consider additional protective measures. Storing the tightly sealed container inside a desiccator or a sealed bag with desiccant pouches can be effective.[9][10]

  • Segregation : It is critical to store this compound away from incompatible materials.[3] Specifically, segregate it from:

    • Strong oxidizing agents[3]

    • Strong bases[3]

    • Amines[3]

    • Store away from heat sources and direct sunlight.[11]

    • Corrosive materials like acids should be stored on lower shelves, and not in metal cabinets which can corrode.[11][12]

Table 1: Storage Condition Summary
ParameterRecommendationRationale
Temperature Cool, ambient temperature.[8] Some sources suggest refrigeration (2°C - 8°C).[4]Prevents thermal degradation.
Atmosphere Dry, inert atmosphere if possible.Minimizes hygroscopic water absorption and potential hydrolysis.
Container Tightly sealed, original manufacturer's container.Prevents contamination and moisture ingress.[11]
Location Well-ventilated, dedicated chemical storage cabinet.Ensures proper ventilation and segregation from incompatible materials.
Incompatibilities Segregate from strong oxidizing agents, bases, and amines.Prevents hazardous chemical reactions.

By integrating these principles of hazard assessment, diligent handling, and proper storage into daily laboratory practice, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

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  • SAFETY D
  • SAFETY DATA SHEET - L(-)-Thiazolidine-4-carboxylic acid. Fisher Scientific.
  • Oxazolidine, 4,4-dimethyl-: Human health tier II assessment. Australian Government Department of Health.
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  • Life-Changing Safety Tips for Handling Labor
  • Safe Storage of Chemicals. University of California, Davis.
  • Guidance on Safe Storage of Chemicals in Labor
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  • SAFETY DATA SHEET - L-Thiazolidine-4-carboxylic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - (R)-3-Acetylthiazolidine-4-carboxylic acid. Fisher Scientific.
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Methodological & Application

Application Notes: (S)-Oxazolidine-4-carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Conformationally Rigid Serine Surrogate for Stereocontrol

In the landscape of asymmetric synthesis, the quest for reliable and predictable methods to control stereochemistry is paramount. While the Evans-type oxazolidinone auxiliaries, derived from chiral amino alcohols, are renowned for their utility, a distinct and powerful class of auxiliaries emerges from amino acids themselves. (S)-Oxazolidine-4-carboxylic acid, a cyclic derivative of L-serine, represents a cornerstone of this class.[1] Unlike Evans auxiliaries where the substrate is appended to the nitrogen atom as an imide, this molecule utilizes the inherent chirality of serine, locked within a rigid five-membered ring, to serve as a chiral template.[2]

This guide provides a detailed exploration of this compound as a chiral building block, focusing on its application in the diastereoselective synthesis of α,α-disubstituted amino acids—a class of compounds of significant interest in peptidomimetics and drug discovery due to their ability to induce stable secondary structures in peptides.[3] We will dissect the causality behind the synthetic strategy, provide validated protocols, and discuss its potential as an organocatalyst.

Core Principle: Stereochemical Control through Conformational Rigidity

The efficacy of this compound hinges on its conformationally restricted structure. The fusion of the amino and hydroxyl groups of serine into the oxazolidine ring accomplishes two critical objectives:

  • Protection: It simultaneously protects both the nitrogen and oxygen functionalities.

  • Stereochemical Tethering: It locks the C4 stereocenter (the α-carbon of the original serine) into a fixed spatial orientation relative to the rest of the molecule.

When an enolate is generated at this C4 position, the plane of the enolate is rigidly held. The bulk of the oxazolidine ring effectively shields one face of the enolate, leaving the other face preferentially open to attack by an electrophile. This predictable facial bias is the foundation of its utility in asymmetric synthesis.

cluster_0 This compound C4 C4 (Prochiral Center upon Enolization) N N C4->N COOH COOH C4->COOH H C4->H C5 C5 N->C5 C2 C2 O_ring O O_ring->C4 C5->O_ring G start Start: (S)-Oxazolidine- 4-carboxylic Acid step1 Step 1: N-Acylation (Protection) start->step1 e.g., Ac₂O or BzCl step2 Step 2: Esterification step1->step2 e.g., MeOH, H⁺ step3 Step 3: Diastereoselective Alkylation step2->step3 1. LDA, -78°C 2. R-X step4 Step 4: Deprotection (Acid Hydrolysis) step3->step4 e.g., 6N HCl end Product: α-Alkyl Serine Derivative step4->end

Caption: Workflow for the Asymmetric Synthesis of α-Alkyl Serine Derivatives.

Step 1: N-Acylation (Protection of the Ring Nitrogen)

Causality: The secondary amine in the oxazolidine ring must be protected before enolization. Acylation serves this purpose and, critically, the resulting amide proton at C4 becomes significantly more acidic and amenable to deprotonation by strong, non-nucleophilic bases.

Protocol: N-Acetylation [4]1. Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). 2. Add triethylamine (2.5 eq) to the suspension and cool the mixture to 0 °C in an ice bath. 3. Slowly add acetic anhydride (1.2 eq) dropwise via syringe. 4. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. 5. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. 6. Extract the aqueous layer with DCM (3x). 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-(S)-oxazolidine-4-carboxylic acid, which can often be used in the next step without further purification.

Step 2: Esterification of the Carboxylic Acid

Causality: The carboxylic acid proton is highly acidic and would be immediately quenched by the strong base used for enolate formation. Esterification protects this group, allowing for the selective deprotonation at C4 in the subsequent step.

Protocol: Methyl Esterification [5]1. Dissolve the N-acetylated product from Step 1 (1.0 eq) in anhydrous methanol (MeOH). 2. Add a catalytic amount of N-bromosuccinimide (NBS, ~5-10 mol%). 3. Heat the mixture to reflux (approx. 70 °C) and stir for 2-4 hours, monitoring by TLC. 4. Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure. 5. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid and the catalyst. 6. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to afford the methyl ester. Purify by column chromatography if necessary.

Step 3: Diastereoselective Alkylation

Causality: This is the key stereochemistry-defining step. A strong, sterically hindered base like lithium diisopropylamide (LDA) is used to regioselectively form the enolate at C4. The pre-existing stereocenter and the rigid ring structure force the incoming electrophile (an alkyl halide) to approach from the least hindered face, resulting in the formation of one diastereomer in high excess. [6]

Caption: Facial Shielding of the Enolate by the Oxazolidine Ring Directs Alkylation.

Protocol: Asymmetric Benzylation

  • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath).

  • Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C to pre-form the LDA.

  • Dissolve the N-acetyl, C4-methyl ester substrate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution typically turns yellow.

  • Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify via silica gel chromatography to isolate the major diastereomer.

Electrophile (R-X)Product (α-Alkyl Group)Typical YieldTypical Diastereomeric Ratio (d.r.)
Iodomethane (MeI)Methyl>90%>95:5
Benzyl Bromide (BnBr)Benzyl>85%>97:3
Allyl BromideAllyl>88%>95:5
Propargyl BromidePropargyl>80%>95:5
Table 1: Representative Results for the Diastereoselective Alkylation. Data is illustrative based on well-established analogous chiral enolate alkylation systems.
[6]
Step 4: Auxiliary Cleavage and Product Isolation

Causality: The final step is to unmask the synthesized α,α-disubstituted amino acid. Strong acidic hydrolysis cleaves both the ester and the N-acyl group, and crucially, opens the oxazolidine ring to liberate the free amino acid product.

Protocol: Acid Hydrolysis [2]1. Dissolve the purified, alkylated product (1.0 eq) in 6N aqueous hydrochloric acid (HCl). 2. Heat the solution to reflux (approx. 100-110 °C) for 6-12 hours. 3. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 4. Cool the reaction mixture to room temperature and wash with an organic solvent like DCM or diethyl ether to remove any non-polar impurities and the cleaved acetyl group fragments. 5. Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt. 6. The product can be purified by recrystallization or ion-exchange chromatography.

Potential Application: A Proline Surrogate in Organocatalysis

This compound shares significant structural homology with the renowned organocatalyst, L-proline. Both are secondary amines with a carboxylic acid group, capable of bifunctional catalysis. This suggests its potential to catalyze classic proline-mediated reactions, such as aldol and Michael additions, through similar enamine and iminium ion activation pathways. [7][8]

G cluster_catalysis Potential Enamine Catalytic Cycle catalyst (S)-Oxazolidine- 4-carboxylic acid enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone (Substrate) adduct Iminium Adduct enamine->adduct + Electrophile electrophile Electrophile (e.g., Aldehyde) adduct->catalyst Hydrolysis Regenerates Catalyst product Chiral Product adduct->product + H₂O hydrolysis Hydrolysis

Caption: Proposed Catalytic Cycle Analogous to Proline Catalysis.

The constrained ring of the oxazolidine could offer different or enhanced stereoselectivities compared to the more flexible pyrrolidine ring of proline. While its use as a stoichiometric auxiliary is well-rationalized, its application as a catalyst remains a less explored but promising field for further investigation.

Conclusion

This compound is a valuable and highly effective chiral tool for asymmetric synthesis. Its primary strength lies in its use as a recoverable template for the reliable and highly diastereoselective synthesis of α-quaternary serine derivatives and other complex amino acids. The protocols outlined herein provide a robust framework for researchers in medicinal chemistry and drug development to access these challenging chiral building blocks. Its structural similarity to proline also opens intriguing possibilities for its development as a novel organocatalyst.

References

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  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
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  • Clayden, J., & Byrne, L. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]

  • Tazzin, M., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC. Available at: [Link]

  • Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. Available at: [Link]

  • ResearchGate. (n.d.). (S)-Serine Derived N—O and N—P Oxazoline Ligands for Asymmetric Catalysis. Request PDF. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Ganesan, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. Available at: [Link]

  • Georgia Southern University. (2020). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available at: [Link]

  • Cebular, K., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2203. Available at: [Link]

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  • Flores-Larios, A., et al. (2023). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molbank, 2023(4), M1774. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Functionalization of a Chiral Non-racemic Oxazolidine Ester Enolate. A New Route Towards the Preparation of Quaternary Serine Esters. Request PDF. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Available at: [Link]

  • Tanner, J. J., et al. (2021). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 60(49), 3749-3759. Available at: [Link]

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  • da Costa, B. B. A., et al. (2022). Heterogeneous organocatalysis: the proline case. RSC Advances, 12(31), 20049-20073. Available at: [Link]

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(S)-oxazolidine-4-carboxylic acid as a chiral auxiliary in aldol reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Stereoselective Aldol Reactions Mediated by (S)-Oxazolidinone-Based Chiral Auxiliaries

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mastering Asymmetry in Carbon-Carbon Bond Formation

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of natural products and pharmaceuticals.[1][2] The reaction's true power is unleashed in its asymmetric variant, where control over the absolute configuration of newly formed stereocenters is paramount. Chiral auxiliaries are a robust and reliable strategy for achieving this control, acting as temporary stereogenic units that guide the reaction pathway before being cleaved and recovered.[3][4]

Among the most successful and widely adopted platforms for asymmetric aldol additions are the N-acyl oxazolidinones, famously developed by David A. Evans.[1][4] These auxiliaries, often derived from readily available amino acids like L-valine or L-phenylalanine, offer exceptional levels of stereocontrol, predictable outcomes, and high chemical yields, making them indispensable tools in complex molecule synthesis.[4] This guide provides an in-depth exploration of the mechanistic underpinnings and practical application of these auxiliaries, focusing on the (S)-configured systems that are commonly derived from natural amino acid precursors.

Mechanism of Stereocontrol: The Power of Chelation and Steric Shielding

The remarkable efficiency of N-acyl oxazolidinone auxiliaries stems from their ability to enforce a rigid and predictable geometry upon the enolate and the subsequent transition state of the aldol reaction. The process is governed by several key factors:

  • Formation of a (Z)-Enolate: The reaction is initiated by deprotonation at the α-carbon of the N-acyl group. The use of a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered base such as diisopropylethylamine (DIPEA) selectively generates the (Z)-enolate.[4][5] The boron atom chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid six-membered ring structure.[6]

  • The Zimmerman-Traxler Transition State: The (Z)-enolate reacts with the incoming aldehyde via a highly ordered, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[7] Within this transition state, the aldehyde's R-group (R') preferentially occupies a pseudo-equatorial position to minimize steric hindrance.

  • Facial Selectivity: The crucial element of stereocontrol is dictated by the substituent on the chiral auxiliary (e.g., an isopropyl group at C4 for a valine-derived auxiliary). This bulky group effectively shields the top face of the enolate. Consequently, the aldehyde is forced to approach from the less sterically hindered bottom face, ensuring a highly diastereoselective reaction.[5][8] A key insight is that a repulsive dipole-dipole interaction between the carbonyl oxygens causes the dominant conformation to place the auxiliary's substituent in a position to direct the incoming electrophile.[6][8]

This combination of chelation-controlled enolate geometry and sterically biased facial approach consistently leads to the formation of the syn-aldol product.[1]

Caption: Zimmerman-Traxler Model for Stereoselection.

Experimental Protocols and Workflow

The following protocols provide a generalized yet detailed framework for performing an asymmetric aldol reaction and the subsequent cleavage of the chiral auxiliary.

Part A: N-Acylation of the Chiral Auxiliary

Before the aldol reaction can be performed, the chiral oxazolidinone must be acylated. This protocol is a standard method for this transformation.

Protocol 1: N-Propionylation of (S)-4-benzyloxazolidin-2-one

  • Preparation: Dissolve (S)-4-benzyloxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M) in an oven-dried, nitrogen-flushed flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C. Causality Note: Deprotonation of the N-H proton is required to form the nucleophilic amide anion.

  • Acylation: Add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-propionyl oxazolidinone.

Part B: Asymmetric Aldol Reaction

This protocol details the core boron-mediated aldol addition.

Protocol 2: Boron-Mediated syn-Aldol Reaction

  • Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) from Protocol 1 in anhydrous dichloromethane (DCM, ~0.1 M) in an oven-dried, nitrogen-flushed flask.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Enolate Formation: Add diisopropylethylamine (DIPEA, 1.2 equiv) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 equiv, typically 1.0 M in DCM). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. Causality Note: The combination of Bu₂BOTf and a hindered amine base is critical for the clean and selective formation of the (Z)-boron enolate.[4]

  • Aldehyde Addition: Add the desired aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise to the cold enolate solution.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quenching & Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Stir vigorously for 1 hour at 0 °C. Causality Note: The oxidative workup with H₂O₂ is essential to break down the boron-chelated product, facilitating purification.

  • Extraction & Purification: Extract the mixture with DCM (3x), wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the desired syn-aldol adduct.

Part C: Auxiliary Cleavage and Recovery

A key advantage of this methodology is the ability to remove and recover the valuable chiral auxiliary for reuse.[3]

Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid

  • Preparation: Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, ~0.5 M).

  • Reaction: Stir the reaction at 0 °C for 4-6 hours or until the starting material is consumed (monitor by TLC).

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Concentrate the mixture in vacuo to remove the THF.

  • Separation: Dilute the remaining aqueous solution with water and extract with DCM (3x) to recover the chiral auxiliary. The desired β-hydroxy carboxylic acid remains in the aqueous layer as its lithium salt.

  • Product Isolation: Acidify the aqueous layer to pH ~2-3 with 1 M HCl and extract the carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product.

Experimental_Workflow General Experimental Workflow A Chiral Auxiliary B N-Acylation (Protocol 1) A->B C N-Acyl Auxiliary B->C D Enolate Formation & Aldol Addition (Protocol 2) C->D + Aldehyde E Aldol Adduct D->E F Purification (Chromatography) E->F G Pure Adduct F->G H Auxiliary Cleavage (Protocol 3) G->H I Final Product (β-Hydroxy Acid) H->I J Recovered Auxiliary H->J

Caption: General Experimental Workflow.

Data Presentation: Expected Yields and Selectivity

The Evans asymmetric aldol reaction is known for its high degree of stereocontrol. The table below summarizes typical results for the reaction of a propionyl-substituted, valinol-derived auxiliary with various aldehydes.

EntryAldehyde (R'CHO)Yield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde80-90%>99:1
2Benzaldehyde85-95%>99:1
3Acrolein80-90%>95:5
4Hydrocinnamaldehyde85-95%>98:2

Data compiled from representative literature procedures.[1][9] Actual results may vary based on specific reaction conditions and substrate purity.

Conclusion

The use of (S)-oxazolidinone-based chiral auxiliaries provides a powerful, reliable, and highly predictable method for conducting asymmetric aldol reactions. The methodology's success is grounded in a well-understood mechanism involving chelation-controlled formation of a (Z)-enolate and a sterically directed, chair-like transition state. The protocols outlined herein offer a robust starting point for researchers aiming to construct complex chiral molecules with precise control over stereochemistry, a critical requirement in the fields of natural product synthesis and pharmaceutical development. The ability to efficiently cleave and recover the auxiliary further enhances the practicality and cost-effectiveness of this synthetic strategy.

References

  • Ghosh, A. K., & Fidanze, S. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (14), 978-980. Retrieved from [Link]

  • Curran, D. P., & Luo, Z. (1999). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 1(4), 591-593. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Chiral auxiliary. Wikipedia. Retrieved from [Link]

  • Gage, J. R. (2001). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. Request PDF on ResearchGate. Retrieved from [Link]

  • Reddy, K. L., & Sharpless, K. B. (2001). Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Tetrahedron Letters, 42(45), 8029-8031. Retrieved from [Link]

  • Delgado, F., Tamariz, J., & Zepeda, G. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Retrieved from [Link]

  • University of Michigan. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • Kim, H., & Lee, H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2849. Retrieved from [Link]

  • Larrow, J. F., & Östrovsky, D. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 84(1), 154. Retrieved from [Link]

  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

  • van der Meer, J. Y., & Bode, J. W. (2014). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 136(35), 12408–12417. Retrieved from [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. Retrieved from [Link]

  • Crimmins, M. T., & King, B. W. (1996). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

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The Strategic Role of (S)-Oxazolidine-4-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Oxazolidine-4-carboxylic acid, a chiral heterocyclic compound, has emerged as a versatile and valuable building block in the asymmetric synthesis of a wide array of pharmaceutical intermediates. Its rigid, bicyclic-like structure, derived from L-serine, provides a scaffold for introducing chirality and functionality with a high degree of stereochemical control. This guide provides an in-depth exploration of the applications of this compound, detailing its conversion into key chiral synthons and its subsequent use in the synthesis of intermediates for prominent antibacterial and antiviral agents. The protocols outlined herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for leveraging this powerful chiral tool.

Introduction: The Significance of this compound as a Chiral Building Block

This compound is a conformationally constrained analog of the amino acid L-proline. This structural feature, combined with its inherent chirality, makes it an invaluable asset in medicinal chemistry and process development. The oxazolidinone ring system is a privileged scaffold found in a number of approved drugs, most notably the oxazolidinone class of antibiotics, such as Linezolid.[1][2][3] The ability to manipulate the carboxylic acid and the secondary amine functionalities of this compound allows for its elaboration into a variety of chiral intermediates, including amino alcohols, protected amino acids, and β-amino acids.

The primary advantages of utilizing this compound in pharmaceutical synthesis include:

  • Stereochemical Control: Its fixed (S)-configuration provides a reliable source of chirality, which is crucial for the biological activity of many pharmaceuticals.

  • Structural Rigidity: The cyclic nature of the molecule can impart favorable conformational properties to the target molecule, potentially enhancing binding affinity to biological targets.

  • Synthetic Versatility: The carboxylic acid and amine functionalities serve as handles for a wide range of chemical transformations.

This document will detail the core synthetic transformations of this compound and its application in the synthesis of key pharmaceutical intermediates.

Core Synthetic Transformations of this compound

The utility of this compound as a chiral building block is unlocked through a series of fundamental chemical transformations. This section provides detailed protocols for the most critical of these reactions.

Reduction to the Chiral Amino Alcohol: (S)-4-(Hydroxymethyl)oxazolidin-2-one

The reduction of the carboxylic acid to a primary alcohol is a pivotal step, yielding a versatile chiral amino alcohol intermediate. This intermediate is a precursor for the synthesis of various pharmaceutical agents, including oxazolidinone antibiotics.

Protocol 1: Reduction of this compound using Sodium Borohydride and Iodine

This method offers a milder alternative to lithium aluminum hydride reduction and is highly effective for the reduction of amino acids.[4]

Workflow Diagram:

G start This compound reagents NaBH4, I2 THF, 0 °C to rt start->reagents product (S)-4-(Hydroxymethyl)oxazolidin-2-one reagents->product caption Reduction of Carboxylic Acid to Alcohol

Caption: Workflow for the reduction of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of starting material).

  • Addition of Sodium Borohydride: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Iodine: Prepare a solution of iodine (1.0 eq) in anhydrous THF (5 mL per gram of iodine). Add this solution dropwise to the reaction mixture over 30 minutes. Vigorous hydrogen evolution will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the hydrogen evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. To the resulting residue, add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford (S)-4-(hydroxymethyl)oxazolidin-2-one as a white solid.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by HPLC)>98%
Optical RotationConsistent with literature values
N-Protection of this compound

Protection of the nitrogen atom is often necessary before subsequent transformations of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Protocol 2: N-Boc Protection of this compound

This protocol is adapted from standard procedures for the N-Boc protection of amino acids.[5]

Workflow Diagram:

G start This compound reagents Boc2O, NaOH Dioxane/H2O, rt start->reagents product (S)-3-(tert-butoxycarbonyl)oxazolidine-4-carboxylic acid reagents->product caption N-Boc Protection Workflow

Caption: N-Boc protection of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution (10 mL per gram of starting material).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (S)-3-(tert-butoxycarbonyl)oxazolidine-4-carboxylic acid.

Quantitative Data:

ParameterValue
Typical Yield90-98%
Purity (by NMR)>97%

Application in the Synthesis of Antibacterial Intermediates: The Case of Linezolid

Linezolid is a crucial antibiotic used to treat infections caused by multi-drug resistant Gram-positive bacteria. Its synthesis relies on a chiral (S)-5-(aminomethyl)-3-aryloxazolidin-2-one intermediate. While many syntheses of Linezolid start from (R)-epichlorohydrin or (S)-glycidyl butyrate, an alternative and instructive approach can be envisioned starting from this compound.[1][2][3][6]

Synthetic Strategy Overview:

The conversion of this compound to a key Linezolid intermediate involves the transformation of the carboxylic acid to an aminomethyl group and subsequent N-arylation.

Logical Relationship Diagram:

G A This compound B (S)-3-Boc-oxazolidine-4-carboxylic Acid A->B N-Boc Protection C (S)-tert-butyl 4-(hydroxymethyl)oxazolidine-3-carboxylate B->C Reduction D (S)-tert-butyl 4-(azidomethyl)oxazolidine-3-carboxylate C->D Mesylation & Azide Displacement E (S)-tert-butyl 4-(aminomethyl)oxazolidine-3-carboxylate D->E Reduction F Key Linezolid Intermediate E->F N-Arylation & Deprotection caption Synthetic Pathway to Linezolid Intermediate

Caption: Synthetic pathway from this compound to a Linezolid intermediate.

Application in the Synthesis of Antiviral Intermediates: The Case of Oseltamivir (Tamiflu®)

Oseltamivir (Tamiflu®) is a widely used antiviral drug for the treatment of influenza A and B. Several total syntheses of oseltamivir have been reported, with some employing chiral oxazolidinone intermediates to establish key stereocenters.[7][8][9] A retrosynthetic analysis reveals how a derivative of this compound could serve as a valuable chiral precursor.

In one reported synthesis, a Boc-protected oxazolidinone is utilized to introduce an amino group via a Curtius degradation and subsequent decarboxylative elimination.[7] This highlights the utility of the oxazolidinone ring as a masked amino alcohol.

Retrosynthetic Connection:

A key step in an efficient synthesis of oseltamivir involves the formation of a cyclohexenol intermediate with a protected amino group at a specific stereocenter. A chiral amino alcohol derived from this compound can be envisioned as a precursor to this fragment.

Broader Applications: Synthesis of β-Amino Acids and Peptide Surrogates

The versatility of this compound and its derivatives extends beyond the synthesis of specific drug intermediates.

Enantioselective Synthesis of β-Amino Acids

β-amino acids are important components of peptidomimetics and biologically active natural products.[10][11][12] Derivatives of this compound can be used as precursors for the synthesis of enantiomerically pure β-amino acids through ring-opening reactions.

Proline Surrogates in Peptide Synthesis

The conformationally restricted nature of the oxazolidine ring makes derivatives of this compound interesting surrogates for proline in peptide synthesis.[13][14] The incorporation of these surrogates can influence the secondary structure of peptides, leading to enhanced stability or altered biological activity.

Conclusion

This compound is a powerful and versatile chiral building block in modern pharmaceutical synthesis. Its ready availability from the chiral pool and the ease with which its functional groups can be manipulated make it an attractive starting material for the synthesis of complex, stereochemically defined pharmaceutical intermediates. The protocols and applications detailed in this guide underscore its strategic importance and provide a framework for its effective utilization in drug discovery and development programs.

References

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]

  • Synthesis of Antibiotic Linezolid Analogues. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health. Available at: [Link]

  • New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. ACS Publications. Available at: [Link]

  • Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. Academia.edu. Available at: [Link]

  • Synthesis method of linezolid intermediate. Google Patents.
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  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health. Available at: [Link]

  • Oseltamivir total synthesis. Wikipedia. Available at: [Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Institutes of Health. Available at: [Link]

  • Design, synthesis, antiviral and cytostatic evaluation of novel isoxazolidine nucleotide analogues with a carbamoyl linker. PubMed. Available at: [Link]

  • Enantioselective Synthesis of Beta-Amino Acids. Google Books.
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  • Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. National Institutes of Health. Available at: [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). National Institutes of Health. Available at: [Link]

  • An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Semantic Scholar. Available at: [Link]

  • A Practical Synthesis of (−)-Oseltamivir. ResearchGate. Available at: [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). National Institutes of Health. Available at: [Link]

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Application Notes and Protocols: The Evans Asymmetric Aldol Reaction with Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering Stereochemistry in Carbon-Carbon Bond Formation

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds.[1] However, the generation of up to two new stereocenters presents a significant challenge in controlling the three-dimensional arrangement of atoms in the product.[1] The Evans asymmetric aldol reaction, developed by David A. Evans and his colleagues, offers a powerful and reliable solution to this challenge by employing chiral oxazolidinone auxiliaries.[1][2] This methodology temporarily attaches a chiral scaffold to the substrate, directing the stereochemical course of the aldol reaction with exceptional predictability and high diastereoselectivity.[2][3] Upon completion of the reaction, the auxiliary can be cleanly removed, yielding enantiomerically enriched products that are crucial intermediates in the synthesis of complex natural products and pharmaceuticals.[3][4]

This guide provides an in-depth exploration of the mechanism underpinning the Evans asymmetric aldol reaction, detailed experimental protocols, and insights into the key factors governing its remarkable stereoselectivity.

The Mechanism of Stereocontrol: A Symphony of Steric and Electronic Effects

The high degree of stereocontrol in the Evans aldol reaction is not accidental but rather a consequence of a well-orchestrated interplay of steric and electronic factors, best explained by the Zimmerman-Traxler model.[4] The reaction proceeds through a highly organized, chair-like six-membered transition state.[2]

Formation of the (Z)-Boron Enolate: The First Stereochemical Checkpoint

The reaction is initiated by the "soft" enolization of an N-acyl oxazolidinone imide using a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt). This combination selectively generates the (Z)-enolate.[5] The boron atom coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a chelated intermediate.[2] Subsequent deprotonation by the amine base preferentially occurs from the less sterically hindered face, leading to the formation of the (Z)-enolate with high geometric purity.[5]

The Zimmerman-Traxler Transition State: Dictating Diastereoselectivity

The (Z)-boron enolate then reacts with an aldehyde via a closed, chair-like six-membered transition state, as proposed by Zimmerman and Traxler.[4] In this transition state:

  • The boron atom is coordinated to the enolate oxygen and the aldehyde's carbonyl oxygen.[6]

  • To minimize steric hindrance, the bulky substituent on the chiral auxiliary (e.g., benzyl or isopropyl group) orients itself to occupy a pseudo-equatorial position, effectively shielding one face of the enolate.[4]

  • The substituent of the aldehyde (R group) also preferentially occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions.[5]

  • A crucial dipole-dipole repulsion between the carbonyl of the oxazolidinone and the enolate C-O bond forces the auxiliary to adopt a specific conformation, further influencing the facial selectivity of the aldehyde's approach.[2][4]

This highly ordered arrangement ensures that the aldehyde approaches the enolate from the less hindered face, leading to the predictable formation of the syn-aldol adduct.[2]

Diagram of the Zimmerman-Traxler Transition State

A representation of the Zimmerman-Traxler chair-like transition state.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for performing a typical Evans asymmetric aldol reaction and the subsequent cleavage of the chiral auxiliary.

Protocol 1: Evans Asymmetric syn-Aldol Reaction

This protocol outlines the diastereoselective aldol reaction between an N-acyloxazolidinone and an aldehyde.

Materials:

  • N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 equiv)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1 M solution in CH₂Cl₂)

  • Triethylamine (Et₃N, 1.2 equiv)

  • Aldehyde (e.g., isobutyraldehyde, 1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve it in anhydrous dichloromethane.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dibutylboron triflate (1.1 equiv) via syringe, ensuring the internal temperature remains below 3 °C.[7]

  • After 5 minutes, add triethylamine (1.2 equiv) dropwise to the reaction mixture at 0 °C.[8]

  • Stir the resulting solution at 0 °C for 30 minutes to allow for complete enolization.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.[3]

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide at 0 °C.[7]

  • Stir vigorously for 1 hour.

  • Dilute the mixture with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium sulfite and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Experimental Workflow for Evans Aldol Reaction

experimental_workflow start Start: N-acyl oxazolidinone in CH2Cl2 step1 Cool to 0 °C start->step1 step2 Add Bu2BOTf step1->step2 step3 Add Et3N (Enolization) step2->step3 step4 Cool to -78 °C step3->step4 step5 Add Aldehyde step4->step5 step6 Reaction at -78 °C to RT step5->step6 step7 Quench with MeOH/H2O2 step6->step7 step8 Aqueous Work-up step7->step8 step9 Purification (Chromatography) step8->step9 end_node End: Purified syn-Aldol Adduct step9->end_node

A flowchart illustrating the key steps in the Evans asymmetric aldol reaction.

Protocol 2: Cleavage of the Oxazolidinone Auxiliary

This protocol describes the removal of the chiral auxiliary to afford the corresponding carboxylic acid.

Materials:

  • Aldol adduct (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) (4.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

Procedure:

  • Dissolve the aldol adduct in a mixture of tetrahydrofuran and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 equiv) to the solution.[9]

  • Slowly add an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).[9]

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with aqueous HCl and extract with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate to yield the chiral β-hydroxy carboxylic acid.

Note on Safety: The cleavage of Evans oxazolidinones with LiOH/H₂O₂ can lead to the evolution of oxygen gas.[10][11][12] This is due to the decomposition of an intermediate peracid by excess hydrogen peroxide.[10][11][12] For large-scale reactions, it is crucial to ensure proper inerting of the reactor headspace and to control the rate of LiOH addition to manage oxygen release safely.[10][11][12]

Quantitative Data: A Testament to Reliability

The Evans asymmetric aldol reaction is renowned for its high yields and exceptional diastereoselectivity. The table below summarizes typical results for the reaction of the N-propionyl oxazolidinone derived from (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one with various aldehydes.

EntryAldehyde (RCHO)RYield (%)Diastereomeric Ratio (syn:anti)Reference
1Isobutyraldehydei-Pr89>99:1[3]
2BenzaldehydePh80>99:1[7]
3AcetaldehydeMe7598:2[5]
4n-Octanaln-C₇H₁₅90>95:5[3]
5MethacroleinCH₂=C(Me)94>95:5[3]

Conclusion: A Powerful Tool for Asymmetric Synthesis

The Evans asymmetric aldol reaction using oxazolidinone auxiliaries stands as a testament to the power of rational design in stereoselective synthesis. Its reliability, high diastereoselectivity, and the predictability of its stereochemical outcome have made it an indispensable tool for chemists in academia and industry. By understanding the intricacies of its mechanism and adhering to well-established protocols, researchers can confidently construct complex chiral molecules with a high degree of precision, accelerating the discovery and development of new medicines and materials.

References

  • Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Org. Synth.1990 , 68, 83. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (11), 3099–3111. [Link]

  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

  • Myers, A. G. et al. Stereoselective, Directed Aldol Reaction. Harvard University. [Link]

  • Evans Aldol Reaction. Chem-Station. [Link]

  • The asymmetric aldol reaction. Boston University. [Link]

  • Northrup, A. B.; MacMillan, D. W. C. The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. J. Am. Chem. Soc.2002 , 124 (24), 6798–6799. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses. 1990 , 68, 83. [Link]

  • Evans, D. A. Stereoselective Aldol Condensations. Topics in Stereochemistry2007 , 13, 1-115. [Link]

  • Crimmins, M. T.; King, B. W.; Tabet, A. E. Acyclic Stereoselection. 54. Extending the Scope of the Evans Asymmetric Aldol Reaction: Preparation of anti and "non-Evans" syn Aldols. J. Org. Chem.2001 , 66 (26), 8943–8953. [Link]

  • Evans, D. A.; et al. The Evans Aldol Reaction. MacMillan Group Meeting Presentation. [Link]

  • Myers, A. G. Stereoselective, Directed Aldol Reaction. Harvard University. [Link]

  • Zimmerman-Traxler Model. OpenOChem Learn. [Link]

  • Northrup, A. B.; MacMillan, D. W. C. The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. J. Am. Chem. Soc.2002 , 124, 24, 6798-6799. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. ACS Publications. [Link]

  • The Selective Aldol Reaction. MacMillan Group, Princeton University. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Graphviz tutorial. Sketchviz. [Link]

  • Aldol reaction. Wikipedia. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Drawing Flow Diagrams with GraphViz. LornaJane. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • The Zimmerman-Traxler Transition state. Imperial College London. [Link]

  • Evans Asymmetric Aldol Addition. SynArchive. [Link]

  • Aldol Reaction (Zimmerman-Traxler). Organic Chemistry in 3D. [Link]

  • SIX-MEMBERED TRANSITION STATES IN ORGANIC SYNTHESIS. Wiley. [Link]

  • Converting Chair-like Transition States into Zig-Zag Projections A Method of Drawing Stereochemical Structures. Journal of Chemical Education. [Link]

  • Evans aldol reaction. ResearchGate. [Link]

Sources

Methods for cleavage and recovery of the (S)-oxazolidine-4-carboxylic acid auxiliary.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Subject: Strategic Cleavage and Efficient Recovery of N-Acyl Oxazolidinone Chiral Auxiliaries

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Value of Oxazolidinone Auxiliaries

In the field of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters.[1][2] Among the most successful and widely adopted are the oxazolidinone-based auxiliaries, famously developed by David A. Evans.[3][4] These scaffolds are temporarily attached to a prochiral substrate, effectively directing subsequent reactions—such as alkylations, aldol additions, and Michael additions—to occur with high diastereoselectivity.[3][5]

A critical, and often challenging, step in this methodology is the final cleavage of the auxiliary from the newly functionalized molecule. The ideal cleavage must be high-yielding and occur under conditions mild enough to prevent racemization of the newly created stereocenter(s).[3] Furthermore, the economic and environmental viability of a large-scale synthesis often hinges on the ability to recover and reuse the valuable chiral auxiliary.

This guide provides a detailed overview of the primary methods for cleaving N-acyl oxazolidinone auxiliaries, with a focus on the underlying mechanisms, practical considerations, and step-by-step protocols. While the principles discussed are broadly applicable to the entire class of Evans-type auxiliaries, they are directly relevant for systems derived from precursors like (S)-oxazolidine-4-carboxylic acid.

Logical Workflow for Auxiliary-Mediated Asymmetric Synthesis

The overall strategy follows a clear, three-stage process. The selection of the cleavage method in the final stage is dictated by the desired functional group in the final product.

G A 1. Acylation Prochiral acyl group is attached to the chiral auxiliary. B 2. Diastereoselective Reaction Bulky auxiliary directs attack of electrophile (E+) from the less hindered face. A->B  Form (Z)-enolate,  add electrophile C 3. Cleavage & Recovery Auxiliary is removed to yield the enantiopure product and is recovered. B->C  Select cleavage method P1 Carboxylic Acid C->P1 Hydrolysis P2 Primary Alcohol C->P2 Reductive Cleavage P3 Aldehyde C->P3 Reductive Cleavage P4 Other Derivatives (Amides, Esters) C->P4 Alternative Methods

Diagram 1: General workflow for synthesis using a chiral oxazolidinone auxiliary.

Method 1: Hydrolytic Cleavage to Carboxylic Acids

This is arguably the most common method for cleaving N-acyl oxazolidinones, yielding the corresponding chiral carboxylic acid. The standard conditions involve the use of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3]

Causality and Mechanism

While hydroxide (OH⁻) alone can cleave the imide, it can also attack the endocyclic carbonyl of the oxazolidinone ring, leading to undesired side products and destruction of the auxiliary.[6][7] The key to selective cleavage is the in-situ formation of the lithium hydroperoxide (LiOOH) nucleophile from the reaction of LiOH and H₂O₂.[1][6] LiOOH is a softer, more potent nucleophile (the alpha effect) that preferentially attacks the more accessible exocyclic N-acyl carbonyl.

The reaction proceeds through a tetrahedral intermediate to form a percarboxylate, which is then reduced to the carboxylic acid during an aqueous workup, typically with a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to quench any remaining peroxide.[1][3]

G reagents LiOH + H₂O₂ active_nuc LiOOH (Active Nucleophile) reagents->active_nuc In situ formation intermediate Tetrahedral Intermediate active_nuc->intermediate Nucleophilic attack at exocyclic C=O imide N-Acyl Oxazolidinone imide->intermediate Nucleophilic attack at exocyclic C=O percarboxylate Percarboxylate + Recovered Auxiliary intermediate->percarboxylate Collapse of intermediate workup Aqueous Workup (e.g., Na₂SO₃) percarboxylate->workup product Final Carboxylic Acid Product workup->product Reduction

Diagram 2: Mechanism of selective hydrolytic cleavage using LiOOH.

Field-Proven Insights & Safety Considerations

A critical but often overlooked aspect of the LiOH/H₂O₂ method is the potential for significant oxygen (O₂) evolution.[1][6] This occurs because the peracid intermediate formed is not entirely stable under the basic reaction conditions and can be rapidly reduced by excess H₂O₂, releasing a stoichiometric amount of O₂ gas.[1] This can create a hazardous pressurized and oxygen-rich atmosphere above a flammable organic solvent like THF.

Mitigation Strategy: To ensure safety, especially at scale, it is crucial to:

  • Maintain a robust inert atmosphere (N₂ or Ar).

  • Use the minimum effective amount of H₂O₂ (typically 2-4 equivalents).

  • Ensure adequate cooling and slow addition of reagents.

Experimental Protocol: Hydrolytic Cleavage
  • Setup: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C (ice-water bath). A typical concentration is 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0 equiv). Add solid lithium hydroxide monohydrate (2.0 equiv) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Solvent Removal: Remove the majority of the THF under reduced pressure.

  • Auxiliary Recovery:

    • Saturate the remaining aqueous solution with sodium chloride (NaCl).

    • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume). The chiral auxiliary will be in the organic phase.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude auxiliary.

  • Product Isolation:

    • Acidify the aqueous phase from the previous step to pH ~2-3 with 1 M HCl.

    • Extract the acidified aqueous phase with ethyl acetate (3 x volume). The desired carboxylic acid product will be in this organic phase.

    • Combine these organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Purification: The crude product and auxiliary can be purified further by column chromatography or recrystallization as needed.

Method 2: Reductive Cleavage to Alcohols & Aldehydes

For direct conversion of the N-acyl group to a primary alcohol, reductive cleavage is the method of choice. This avoids handling the potentially sensitive carboxylic acid intermediate.

Causality and Mechanism

The N-acyl oxazolidinone behaves similarly to an ester or amide and is susceptible to reduction by metal hydrides. Lithium borohydride (LiBH₄) is a commonly used reagent, offering a good balance of reactivity and selectivity.[8][9] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but may be less chemoselective if other reducible functional groups are present.[8]

The reaction proceeds by two successive additions of a hydride (H⁻) to the exocyclic carbonyl. The first addition generates a hemiaminal intermediate which collapses, and a second hydride addition to the resulting aldehyde yields the primary alcohol and the deprotonated auxiliary.

G A N-Acyl Oxazolidinone B Hemiaminal Intermediate A->B 1. Hydride Attack C Aldehyde Intermediate B->C 2. Collapse & Release of Auxiliary Anion Aux Recovered Auxiliary B->Aux D Primary Alcohol Product C->D 3. Hydride Attack Reagent1 LiBH₄ (1st equiv) Reagent2 LiBH₄ (2nd equiv)

Diagram 3: Simplified workflow for reductive cleavage to a primary alcohol.

Field-Proven Insights

By carefully controlling the stoichiometry of the reducing agent and the reaction temperature, it is sometimes possible to isolate the intermediate aldehyde. This often requires using a bulkier, less reactive hydride reagent at low temperatures. However, conversion to the primary alcohol is the more robust and common transformation.

Experimental Protocol: Reductive Cleavage to an Alcohol
  • Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of lithium borohydride (2.0 M in THF, 1.5-2.0 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M NaOH solution.

  • Extraction: Dilute the mixture with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume).

  • Isolation: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude mixture containing the desired alcohol and the chiral auxiliary can be separated by silica gel column chromatography.

Comparative Summary of Standard Cleavage Methods

MethodProductReagentsAuxiliary RecoveryAdvantagesDisadvantages
Hydrolytic Carboxylic AcidLiOH, H₂O₂High (>90%)High yielding, reliable, common.O₂ evolution risk[1][6]; requires separate workup for product and auxiliary.
Reductive Primary AlcoholLiBH₄ or LiAlH₄High (>90%)Direct conversion to alcohol; mild conditions with LiBH₄.[8]Requires chromatography to separate product and auxiliary.
Reductive (partial) AldehydeBulky hydrides (e.g., DIBAL-H)Moderate to HighAccess to chiral aldehydes.Often difficult to stop cleanly at the aldehyde stage; over-reduction is common.
Alternative Amides, Esters, etc.Various (e.g., Yb(OTf)₃/ROH)[10]VariableAccess to diverse functional groups directly.Can be substrate-specific; may require specialized reagents.

Recovery and Recycling of the Auxiliary

The ability to efficiently recover the chiral auxiliary is paramount for process efficiency and cost-effectiveness.[3]

  • Extraction: As outlined in the protocols, the key is a pH-controlled extractive workup. The auxiliary, being an amino alcohol derivative, is typically soluble in organic solvents as a free base but can be partitioned into an aqueous layer under acidic conditions if necessary. The hydrolytic cleavage protocol provides the most straightforward separation, as the acidic product is extracted from a basic aqueous phase, leaving the neutral auxiliary in the organic phase.

  • Recrystallization: The recovered crude auxiliary is often pure enough for many applications. However, for exacting standards, recrystallization is recommended. A common solvent system is a mixture of ethyl acetate and hexanes. The purity can be checked by melting point, NMR, or chiral HPLC.

References

  • McQuade, D. T., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]

  • Bundgaard, H., & Johansen, M. (1981). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

  • Feng, Z., & Min, W. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. [Link]

  • Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Rochester. [Link]

  • McQuade, D. T., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • de Léséleuc, M., & Fressigne, L. (2019). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. [Link]

  • Hansen, K. B., & Hsiao, Y. (2005). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. [Link]

  • Feng, Z., & Min, W. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Wiley Online Library. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Quan, Y., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PMC - NIH. [Link]

  • Park, H., & Lee, I. Y. (2005). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]

  • Uyeo, S., & Kikkawa, I. (1979). Reductive cleavage of oxazolidine compounds.
  • Fantasia, M. A., & Togni, A. (2011). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. NIH. [Link]

Sources

Scalable and Stereocontrolled Synthesis of 2-Oxo-oxazolidine-4-carboxylic Acids: An Application Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Oxo-oxazolidine-4-carboxylic Acids

The 2-oxo-oxazolidine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a chiral building block for a variety of therapeutics. Its rigid, heterocyclic structure imparts desirable pharmacokinetic properties and provides a versatile framework for introducing diverse functionalities. Notably, this moiety is a critical intermediate in the synthesis of antibacterial agents, including linezolid and its analogues, which are vital in combating multidrug-resistant Gram-positive infections.[1][2] The ability to produce this key intermediate in a scalable, cost-effective, and stereochemically pure manner is paramount for the successful development and commercialization of these life-saving drugs.

This comprehensive guide provides detailed protocols and expert insights into the scalable synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acids. We will delve into both traditional and modern, more sustainable methodologies, offering a critical evaluation of their respective merits and challenges. The protocols are designed to be self-validating, with an emphasis on the mechanistic rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategies: A Comparative Overview

Historically, the synthesis of 2-oxo-oxazolidine-4-carboxylic acids has often relied on the use of hazardous reagents and organic solvents, leading to low yields and significant environmental concerns.[1] For instance, the reaction of serine with phosgene or its surrogates like bis(trichloromethyl) carbonate in organic solvents such as dichloromethane or dioxane often results in yields as low as 8.5%.[1] Such methods, while useful on a laboratory scale, are ill-suited for industrial production due to safety, environmental, and economic constraints.

Recent advancements have focused on developing greener, more efficient, and scalable alternatives. A particularly noteworthy approach, detailed in this guide, utilizes water as the reaction solvent, significantly enhancing the safety and environmental profile of the synthesis while achieving substantially higher yields.

Below is a workflow diagram illustrating the general synthetic approaches to be discussed.

synthetic_workflows General Synthetic Approaches cluster_0 Traditional Method cluster_1 Scalable & Sustainable Method Serine_TM Serine Reaction_TM Reaction Serine_TM->Reaction_TM Reacts with Phosgene_Surrogate Bis(trichloromethyl) carbonate or Methyl Chloroformate Phosgene_Surrogate->Reaction_TM Organic_Solvent Dichloromethane, Dioxane Organic_Solvent->Reaction_TM in Low_Yield_Product 2-Oxo-oxazolidine-4-carboxylic acid (Low Yield, ~8.5-62%) Reaction_TM->Low_Yield_Product Serine_Ester Serine Methyl Ester HCl Reaction_SSM Two-step Reaction Serine_Ester->Reaction_SSM Reacts with Dithiocarbonate S,S'-dimethyl dithiocarbonate Dithiocarbonate->Reaction_SSM Water_Solvent Water Water_Solvent->Reaction_SSM in High_Yield_Product 2-Oxo-oxazolidine-4-carboxylic acid (High Yield, >86%) Reaction_SSM->High_Yield_Product mechanism_diagram Proposed Reaction Mechanism Serine_Ester Serine Methyl Ester Intermediate_1 Thiocarbamate Intermediate Serine_Ester->Intermediate_1 + Dithiocarbonate (Nucleophilic Attack) Dithiocarbonate S,S'-dimethyl dithiocarbonate Intermediate_2 2-Thioxo-oxazolidine-4-carboxylic acid methyl ester Intermediate_1->Intermediate_2 Intramolecular Cyclization Final_Product 2-Oxo-oxazolidine-4-carboxylic acid Intermediate_2->Final_Product Alkaline Hydrolysis

Caption: Simplified mechanistic pathway for the featured synthesis.

Materials and Equipment
  • DL-Serine methyl ester hydrochloride (or L-/D- for stereospecific synthesis)

  • S,S'-dimethyl dithiocarbonate

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Methanol

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Protocol

Step 1: Synthesis of the Intermediate

  • Under an inert atmosphere, dissolve serine methyl ester hydrochloride (e.g., 15 mmol) in deionized water in a round-bottom flask.

  • Add S,S'-dimethyl dithiocarbonate to the solution.

  • Stir the reaction mixture at a controlled temperature for a specified duration as per optimization.

  • Upon completion of the reaction (monitored by TLC or LC-MS), proceed to the hydrolysis step.

Step 2: Hydrolysis to the Final Product

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide under controlled temperature conditions.

  • Stir the mixture until the hydrolysis is complete.

  • After the reaction, dry the mixture with anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol eluent system (e.g., 10:1 v/v) to obtain the pure 2-oxo-oxazolidine-4-carboxylic acid. [1]

Data Summary and Characterization
ConfigurationStarting MaterialYield¹H NMR (400 MHz, D₂O) δ (ppm)¹³C NMR (125 MHz, D₂O) δ (ppm)
RacemicDL-Serine methyl ester HCl~89%4.30 (m, 1H), 4.19 (m, 2H)174.09, 158.87, 67.52, 55.85
(S)L-Serine methyl ester HCl~88%4.22 (m, 2H), 4.16 (m, 1H)173.90, 158.90, 68.43, 55.32
(R)D-Serine methyl ester HCl~88%4.28 (ddd, 1H), 4.18 (m, 2H)173.90, 158.90, 68.43, 55.32

Data sourced from CN111808040A. [1]

Alternative Synthetic Route: The Phosgene Surrogate Method

For comparative purposes and for laboratories equipped to handle such reagents, the synthesis using bis(trichloromethyl) carbonate (triphosgene) is presented. While this method is less environmentally friendly and generally gives lower yields, it is a well-documented approach. [1] WARNING: Bis(trichloromethyl) carbonate is a hazardous substance that can release toxic phosgene gas upon contact with moisture or heat. [3][4]This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol
  • Dissolve L-serine in a 1M sodium hydroxide solution.

  • Slowly add a dioxane solution of bis(trichloromethyl) carbonate to the serine solution while stirring at room temperature.

  • Continue stirring until the solution becomes transparent, and then for an additional 2 hours.

  • The work-up for this procedure can vary, with some protocols involving freeze-drying followed by extraction with acetonitrile to isolate the product. [1]

Scalable Purification Strategies

While the featured protocol utilizes column chromatography for purification, this may not be the most efficient method for large-scale production. For kilogram-scale synthesis, alternative purification techniques should be considered:

  • Crystallization: The product is a solid and may be amenable to purification by crystallization from a suitable solvent system. This is often the most cost-effective and scalable purification method for crystalline compounds.

  • Preparative Chromatography: For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed. [5][]SFC is often preferred for chiral separations on a large scale due to its faster run times and reduced solvent consumption compared to HPLC. [5][]

Safety Considerations

  • Bis(trichloromethyl) carbonate (Triphosgene): Handle with extreme caution in a certified fume hood. Avoid inhalation of dust and vapors. It is moisture and heat-sensitive and can decompose to release phosgene. [3][4][7]Store in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, and amines. [3]* S,S'-dimethyl dithiocarbonate: While less hazardous than triphosgene, it should still be handled with appropriate PPE in a well-ventilated area.

  • Solvents: Dichloromethane and methanol are flammable and toxic. Handle in a fume hood and avoid ignition sources.

Conclusion and Future Outlook

The scalable and stereocontrolled synthesis of 2-oxo-oxazolidine-4-carboxylic acids is a critical enabling technology in pharmaceutical manufacturing. The featured water-based protocol represents a significant advancement towards greener, safer, and more efficient production of this vital chiral intermediate. [1][2]By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers and drug development professionals can effectively implement these methods to accelerate the development of novel therapeutics. Future research will likely focus on the development of catalytic, asymmetric syntheses that further improve the efficiency and sustainability of these processes.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (URL: )
  • Current Updates on Oxazolidinone and Its Significance. PMC. (URL: [Link])

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. (URL: [Link])

  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (URL: )
  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto, Department of Chemistry. (URL: [Link])

  • Intramolecular Cyclization Side Reactions. Request PDF. (URL: [Link])

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. (URL: [Link])

  • Protecting Group Strategies in Natural Product Biosynthesis. ACS Publications. (URL: [Link])

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University Collection of Scholarly and Academic Papers. (URL: [Link])

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. (URL: [Link])

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. (URL: [Link])

  • Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. ResearchGate. (URL: [Link])

  • Process for the purification of carboxylic acids.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. (URL: [Link])

  • Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids. Sci-Hub. (URL: [Link])

  • Safe handling of diphosgene, triphosgene. ACS Publications. (URL: [Link])

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. (URL: [Link])

  • Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. (URL: [Link])

  • The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. (URL: [Link])

  • Comment on “Chemical Safety. Safe Handing of Triphosgene [bis(trichloromethyl)carbonate]”. ACS Publications. (URL: [Link])

Sources

Application Note: A Practical Guide to the Synthesis of Chiral β-Branched Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral β-branched carboxylic acids are crucial structural motifs in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their stereochemistry profoundly influences pharmacological and toxicological profiles, making stereocontrolled synthesis a critical objective in modern organic chemistry. This guide provides an in-depth overview of prevalent synthetic strategies, with a detailed focus on the reliable and widely adopted chiral auxiliary-based approach. We present a comprehensive, field-tested protocol for the diastereoselective alkylation of an Evans oxazolidinone auxiliary, complete with mechanistic insights, data interpretation, and troubleshooting advice to empower researchers in this essential synthetic endeavor.

Introduction: The Significance of β-Chirality

The arrangement of atoms in three-dimensional space is a fundamental determinant of molecular function. In drug development, where molecules interact with complex, chiral biological systems like proteins and enzymes, stereochemistry is paramount.[1] Chiral carboxylic acids, particularly those with a stereocenter at the β-position, are featured components in many important pharmaceuticals. A classic example is the profen family of non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer typically exhibits the desired therapeutic activity, while the (R)-enantiomer is often less active or can contribute to unwanted side effects.[1]

The precise installation of this β-stereocenter is a common challenge for synthetic chemists. The development of robust and predictable methods to control this chirality is therefore not just an academic exercise but a critical step in the pipeline of drug discovery and development.[2]

Overview of Synthetic Strategies

Several powerful strategies have been developed to access enantiomerically enriched β-branched carboxylic acids. The choice of method often depends on factors like substrate scope, scalability, and the availability of starting materials.

  • Chiral Auxiliary-Mediated Synthesis : This is one of the most reliable and well-established methods. A chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction.[3][4] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[3] Evans oxazolidinones and pseudoephedrine amides are among the most successful auxiliaries for this purpose.[3][5][6]

  • Asymmetric Catalysis : This approach utilizes a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to generate the product in high enantiomeric excess. Asymmetric conjugate addition to α,β-unsaturated precursors is a common and powerful catalytic method.[7] This strategy is highly atom-economical but may require extensive optimization of catalysts and reaction conditions.

  • Biocatalysis and Enzymatic Resolutions : Enzymes, as nature's chiral catalysts, can offer unparalleled selectivity. Methods like dynamic kinetic resolution (DKR) using enzymes such as transaminases can be highly effective for producing β-branched amino acids, which can be further converted to carboxylic acids.[8][9]

This guide will focus on the chiral auxiliary approach due to its high predictability, reliability, and broad applicability, making it an excellent choice for both discovery and process development settings.[5]

Featured Methodology: Evans Asymmetric Alkylation

The Evans oxazolidinone auxiliaries, developed by David A. Evans, are a cornerstone of modern asymmetric synthesis.[3] Derived from readily available amino acids like L-valine, they provide a powerful platform for the highly diastereoselective alkylation of enolates.[10]

Principle and Mechanism of Stereocontrol

The success of the Evans auxiliary lies in its ability to force the N-acyl chain into a specific conformation, thereby exposing one face of the resulting enolate to electrophilic attack while sterically shielding the other.

The key steps are:

  • Acylation : The chiral auxiliary is acylated with a carboxylic acid derivative (e.g., an acyl chloride) corresponding to the desired backbone.

  • Enolate Formation : A strong base, typically a lithium or sodium amide, deprotonates the α-carbon to form a Z-enolate. The lithium cation chelates to the two carbonyl oxygens, locking the enolate into a rigid, planar conformation.

  • Diastereoselective Alkylation : The bulky substituent on the auxiliary (e.g., an isopropyl group from valine) effectively blocks the "top face" of the enolate. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered "bottom face," resulting in the formation of a new stereocenter with a predictable configuration.[4][11]

  • Auxiliary Cleavage : The auxiliary is hydrolytically removed, typically with lithium hydroperoxide, to release the desired chiral carboxylic acid and recover the auxiliary for reuse.[10]

General Experimental Workflow

The overall process can be visualized as a three-stage sequence leading from an achiral acyl chloride to the final enantiopure carboxylic acid.

G cluster_0 Stage 1: Auxiliary Acylation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((4R,5S)-Oxazolidinone) AcylatedAux N-Acyl Oxazolidinone Auxiliary->AcylatedAux Base (e.g., n-BuLi) THF, -78 °C AcylChloride Achiral Acyl Chloride (e.g., Propanoyl chloride) AcylChloride->AcylatedAux Enolate Z-Enolate Formation AlkylatedAux Alkylated Product (New β-Stereocenter) Enolate->AlkylatedAux Electrophile (e.g., BnBr) -78 °C to 0 °C AcylatedAux_ref->Enolate Base (e.g., LDA) THF, -78 °C FinalAcid Chiral β-Branched Carboxylic Acid RecoveredAux Recovered Auxiliary AlkylatedAux_ref->FinalAcid LiOH / H₂O₂ THF/H₂O AlkylatedAux_ref->RecoveredAux

Caption: General workflow for Evans Asymmetric Alkylation.

Detailed Experimental Protocol: Synthesis of (R)-3-phenyl-2-methylpropanoic acid

This protocol describes a reliable method for synthesizing a representative chiral β-branched carboxylic acid.

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone

  • Propanoyl chloride

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Lithium diisopropylamide (LDA), 2.0 M solution

  • Benzyl bromide (BnBr)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step 1: Acylation of the Chiral Auxiliary
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir for 15 minutes.

  • Add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-propanoyl oxazolidinone.

Step 2: Diastereoselective Alkylation
  • To a flame-dried flask under an inert atmosphere, add the purified N-propanoyl oxazolidinone (1.0 eq).

  • Dissolve in anhydrous THF and cool to -78 °C.

  • Slowly add LDA (1.1 eq) dropwise. Stir for 30-45 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and partition between Et₂O and water.

  • Separate the layers, and extract the aqueous phase with Et₂O (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or capillary GC analysis of the crude product.[11] Purification by chromatography yields the alkylated product.

Step 3: Cleavage of the Auxiliary
  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq). Caution: This can be exothermic.

  • Stir vigorously at 0 °C for 2 hours, then at room temperature for 4 hours or until TLC analysis shows complete consumption of the starting material.

  • Quench the excess peroxide by adding saturated aqueous Na₂SO₃ at 0 °C and stir for 30 minutes.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Extract the resulting aqueous solution with CH₂Cl₂ (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final (R)-3-phenyl-2-methylpropanoic acid.

Data and Troubleshooting

The Evans auxiliary method consistently provides high levels of diastereoselectivity for a range of electrophiles.

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide (BnBr)LDA>99:185-95
Methyl iodide (MeI)NaHMDS95:580-90
Allyl iodideLDA>98:288-96
Isopropyl iodideLDA97:375-85

Data are representative and compiled from typical outcomes reported in the literature.[11]

Troubleshooting Common Issues:

  • Low Diastereoselectivity:

    • Cause: Incomplete enolate formation or incorrect enolate geometry. Ensure the base is of high quality and added slowly at -78 °C.

    • Cause: Reaction warmed too quickly, allowing for enolate equilibration or background reactions. Maintain strict temperature control.

  • Incomplete Reaction:

    • Cause: Inactive electrophile or insufficient reaction time/temperature. Use freshly distilled or purified electrophiles.

    • Cause: Poor quality of base (LDA, n-BuLi). Titrate the base before use to confirm its molarity.

  • Difficult Auxiliary Cleavage:

    • Cause: Steric hindrance around the carbonyl group. Increase reaction time or temperature for the hydrolysis step. For extremely hindered substrates, alternative cleavage methods like reduction with LiBH₄ (to the alcohol) may be necessary.[10]

Conclusion

The synthesis of chiral β-branched carboxylic acids is a vital capability for chemists in the pharmaceutical and life sciences industries. The Evans asymmetric alkylation method stands out as a robust, predictable, and scalable strategy for achieving this goal. By understanding the mechanistic principles of stereocontrol and adhering to a carefully executed protocol, researchers can reliably access highly valuable, enantiomerically pure building blocks for the synthesis of complex molecular targets.

References

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York Research Repository. [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]

  • Enantioselective synthesis of chiral BCPs. National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Center for Biotechnology Information. [Link]

  • Synthesis of α-chiral-β,γ-unsaturated carboxylic acid derivatives using chiral auxiliaries. ScienceDirect. [Link]

  • Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. R Discovery. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Application to carboxylic acid-containing drugs and natural products. ResearchGate. [Link]

  • Synthesis of chiral β-hydroxycarboxylic acids (selected examples are shown) from ketones, CO2 and H2. ResearchGate. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Center for Biotechnology Information. [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Royal Society of Chemistry. [Link]

  • Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • The Significance of Chirality in Drug Design and Development. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for Utilizing (S)-Oxazolidine-4-Carboxylic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(S)-Oxazolidine-4-carboxylic acid derivatives, particularly pseudoprolines, have emerged as indispensable tools in modern peptide synthesis. Their unique structural constraints offer significant advantages in mitigating common challenges encountered during the assembly of complex peptide chains. This guide provides an in-depth exploration of the rationale and practical application of these derivatives, with a focus on enhancing peptide quality and yield. We will delve into the mechanistic underpinnings of their utility, present detailed protocols for their incorporation and subsequent deprotection, and discuss strategies to circumvent potential side reactions. The information herein is curated to empower researchers in leveraging these valuable building blocks for the successful synthesis of challenging peptide sequences.

Introduction: The Strategic Advantage of this compound Derivatives in Peptide Chemistry

The synthesis of long or sterically hindered peptides is often fraught with difficulties, primarily arising from the aggregation of the growing peptide chain. This aggregation can lead to incomplete coupling and deprotection steps, resulting in truncated sequences and a complex mixture of products that are challenging to purify. This compound derivatives, especially pseudoproline dipeptides, are strategically employed to disrupt the secondary structures that lead to aggregation.[1][2] By introducing a "kink" in the peptide backbone, these derivatives enhance the solvation of the peptide-resin complex, thereby improving reaction kinetics and overall synthesis efficiency.[1][3]

Furthermore, the formation of aspartimide, a common side reaction in peptides containing aspartic acid residues, can be significantly suppressed by the use of pseudoproline derivatives at the C-terminal side of the aspartic acid.[1][3] The tertiary amine formed upon incorporation of the pseudoproline sterically hinders the cyclization that leads to aspartimide formation.[1][3]

This guide will focus on the practical aspects of utilizing these derivatives in solid-phase peptide synthesis (SPPS), providing a comprehensive resource for both novice and experienced peptide chemists.

Synthesis and Availability of this compound Derivatives

While the core (S)-2-oxo-oxazolidine-4-carboxylic acid can be synthesized from amino acids like serine, a variety of N-protected pseudoproline dipeptides are commercially available.[4][5] These commercially available dipeptides are the most convenient and widely used form of these derivatives for SPPS. They are typically supplied as Fmoc-protected dipeptides, ready for direct incorporation into a peptide sequence.

Experimental Protocols: Incorporation and Deprotection

General Workflow for Peptide Synthesis Incorporating an this compound Derivative

The following diagram illustrates the general workflow for incorporating a pseudoproline dipeptide into a growing peptide chain during Fmoc-based SPPS.

workflow Resin Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 DMF Washes Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-AA-(ΨPro)-OH (e.g., HBTU/DIPEA in DMF) Washing_1->Coupling Washing_2 DMF Washes Coupling->Washing_2 Next_Cycle Proceed to Next Coupling Cycle Washing_2->Next_Cycle deprotection Peptide_Oxazolidine Peptide with Oxazolidine Ring TFA_Cleavage Treatment with TFA Cocktail Peptide_Oxazolidine->TFA_Cleavage Hydrolysis Acid-Catalyzed Hydrolysis TFA_Cleavage->Hydrolysis Final_Peptide Final Peptide with Ser/Thr Residue Hydrolysis->Final_Peptide

Caption: Deprotection of the oxazolidine ring during final peptide cleavage.

Potential Side Reactions and Mitigation Strategies

While highly beneficial, the use of pseudoproline derivatives is not without potential pitfalls. Recent studies have shown that under elevated temperatures and pressures, such as those used in rapid flow peptide synthesis, the presence of a pseudoproline moiety can paradoxically catalyze the formation of aspartimide. [1][3] Table 1: Troubleshooting Common Issues with this compound Derivatives

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from the pseudoproline dipeptide.Extend coupling time; consider a double coupling. Use a more potent coupling reagent like HATU.
Aspartimide Formation Elevated temperature and pressure during synthesis. [1]Maintain ambient temperature during coupling and deprotection steps.
Racemization Strong base or prolonged activation times.Use a milder base like DIPEA or 2,4,6-collidine. [6]Minimize the pre-activation time of the dipeptide.
Incomplete Oxazolidine Ring Opening Insufficient acid exposure during cleavage.Extend the cleavage time or use a stronger TFA cocktail (with appropriate scavengers).

Conclusion and Future Perspectives

This compound derivatives are powerful tools for overcoming some of the most persistent challenges in peptide synthesis. Their ability to disrupt aggregation and suppress aspartimide formation makes them invaluable for the synthesis of "difficult" sequences. By understanding the underlying chemistry and following optimized protocols, researchers can harness the full potential of these derivatives to produce high-quality peptides for a wide range of applications, from basic research to drug discovery. Future developments may focus on expanding the repertoire of pseudoproline dipeptides and further elucidating their behavior under various synthesis conditions to refine their application and minimize side reactions.

References

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). MDPI. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). PMC - NIH. [Link]

  • Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. [Link]

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020).
  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). PMC. [Link]

  • A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. PubMed. [Link]

  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (2020).
  • In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. (2013). ResearchGate. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). ResearchGate. [Link]

  • The Role of L-Thiazolidine-4-carboxylic Acid in Modern Peptide Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • What is the best protocol for Oxazolidine synthesis on resin?. (2014). ResearchGate. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

  • Oxazolidine synthesis. Organic Chemistry Portal. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

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Troubleshooting & Optimization

Identifying common side reactions with (S)-oxazolidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Oxazolidine-4-carboxylic Acid

Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its application in synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Ring Stability and Opening

Question 1: I'm observing unexpected ring-opening of the oxazolidine moiety. What are the common causes and how can I prevent it?

Answer: The stability of the oxazolidine ring is highly dependent on the reaction conditions, particularly pH and the presence of certain reagents.

Causality:

  • Acidic Conditions: The oxazolidine ring is susceptible to hydrolysis under acidic conditions, which can lead to the formation of the corresponding amino alcohol and aldehyde precursors.[1] This is a reversible reaction, but under certain conditions, the equilibrium can favor the ring-opened form.

  • Basic Conditions: While generally more stable to base, strong alkaline conditions can also promote ring-opening, especially with prolonged reaction times or elevated temperatures.[2]

  • Nucleophilic Attack: Strong nucleophiles, such as Grignard reagents, can attack the carbonyl group (if present, as in oxazolidinones) or other electrophilic centers, leading to ring cleavage.[1][3]

  • Elevated Temperatures: In some applications, like flow peptide chemistry, elevated temperatures and pressures can promote the rearrangement of the oxazolidine ring to its open imine form.[4]

Troubleshooting Steps:

  • pH Control: Maintain the reaction pH within a range that favors ring stability. For most applications, neutral to slightly basic conditions are optimal.

  • Reagent Selection: Avoid strong acids or bases unless the reaction specifically requires them. If a base is necessary, consider using a weaker, non-nucleophilic base.

  • Temperature Management: Conduct reactions at the lowest effective temperature to minimize thermally induced ring-opening.

  • Protecting Groups: If the N-H of the oxazolidine is unprotected, consider introducing a suitable protecting group to increase its stability.

dot

Caption: Pathways leading to oxazolidine ring-opening.

Section 2: Epimerization and Racemization

Question 2: My chiral analysis (e.g., chiral HPLC) shows the presence of the undesired (R)-enantiomer. What is causing this epimerization?

Answer: Epimerization at the C4 stereocenter is a critical side reaction that can compromise the stereochemical integrity of your final product.

Causality: The primary mechanism for epimerization involves the deprotonation of the α-proton at the C4 position, leading to a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of enantiomers.

  • Base-Mediated Deprotonation: The presence of a strong base is the most common cause of epimerization.[5] The acidity of the C4 proton is increased when the adjacent carboxyl group is activated, for instance, during peptide coupling reactions.

  • Oxazolone Formation: In peptide synthesis, the activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate is particularly prone to racemization at the C4 position.[6][7]

  • Elevated Temperatures and Prolonged Reaction Times: These conditions increase the likelihood of epimerization, especially in the presence of a base.[5]

Troubleshooting Protocol to Minimize Epimerization:

ParameterRecommendationRationale
Base Selection Use a weaker, non-nucleophilic base (e.g., N-methylmorpholine (NMM) or collidine) instead of stronger bases like DIPEA.[8]Minimizes the rate of α-proton abstraction.
Coupling Reagents Employ coupling reagents known for low racemization potential, such as those based on HOBt or HOAt (e.g., HBTU, HATU).[9]These reagents can suppress the formation of the highly racemizable oxazolone intermediate.
Temperature Maintain low reaction temperatures (e.g., 0 °C to room temperature).Reduces the rate of both deprotonation and oxazolone formation.
Reaction Time Monitor the reaction closely and quench it promptly upon completion.Limits the exposure of the activated intermediate to conditions that promote epimerization.

dot

Caption: Mechanism of base-mediated epimerization.

Section 3: Decarboxylation

Question 3: I am observing gas evolution and the formation of a product that has lost a carboxyl group. Is this decarboxylation, and how can I avoid it?

Answer: Yes, this is likely a decarboxylation reaction. While not as common as other side reactions, it can occur under specific conditions.

Causality: Decarboxylation of this compound is not spontaneous but can be induced.

  • Thermal Conditions: Heating β-keto acids or related structures can lead to decarboxylation through a cyclic transition state.[10] While this compound is not a β-keto acid, certain derivatives or reaction intermediates might be susceptible to heat-induced decarboxylation.

  • Double Decarboxylation: In specific cases, such as with certain oxazolidinone carboxylic acids, treatment with a base like potassium carbonate can induce a double decarboxylation reaction.[11]

  • Acidic Conditions with Heat: Decarboxylation of some carboxylic acids can be facilitated by heating in acidic conditions.[12][13]

Preventative Measures:

  • Avoid Excessive Heat: Unless the protocol specifies high temperatures, maintain moderate reaction temperatures.

  • Careful Base Selection: Be cautious with the choice of base, especially when heating the reaction mixture, as some bases can promote decarboxylation.[11]

  • Structural Considerations: Be aware that derivatives of this compound may be more prone to decarboxylation depending on their substitution pattern.

Section 4: Dimer and Oligomer Formation

Question 4: My mass spectrometry results show peaks corresponding to dimers or higher-order oligomers of my starting material or product. What is causing this?

Answer: Dimerization or oligomerization can occur through intermolecular reactions, especially at high concentrations or during activation steps.

Causality:

  • Intermolecular Amide Bond Formation: If the carboxyl group of one molecule is activated, it can react with the secondary amine of another molecule of this compound (if the nitrogen is unprotected) to form a dimer.

  • Anhydride Formation: During the activation of the carboxylic acid (e.g., with carbodiimides), a symmetric anhydride intermediate can form, which can then react with another molecule of the starting material.[14]

  • Radical Reactions: Under certain conditions, such as high temperatures in the absence of air, radical-mediated dimerization can occur, although this is less common for this specific molecule.[15]

Experimental Protocol to Minimize Dimerization:

  • Control Stoichiometry: Use the activating agent in a stoichiometric amount or with only a slight excess relative to the carboxylic acid.

  • Gradual Addition: Add the coupling partner immediately after or concurrently with the activating agent. Alternatively, add the activated this compound solution slowly to a solution of the coupling partner.

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.

  • N-Protection: Protecting the nitrogen of the oxazolidine ring will prevent it from acting as a nucleophile in intermolecular reactions.

dot

Caption: Troubleshooting workflow to minimize dimerization.

References

  • Bensa, D., Coldham, I., Feinäugle, P., Pathak, R. B., & Butlin, R. J. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 6(8), 1410-1415. [Link]

  • Dobarganes, M. C. Formation of Dimers and Oligomers. AOCS. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). National Institutes of Health. [Link]

  • Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents | Request PDF. ResearchGate. [Link]

  • Chen, S. T., Lo, L. C., Wu, S. H., & Wang, K. T. (1990). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research, 35(1), 52-54. [Link]

  • A double decarboxylation reaction of an oxazolidinone and carboxylic Acid: its application to the synthesis of a new opioid lead compound. (2010). PubMed. [Link]

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Oxazolidine. Wikipedia. [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • OXAZOLINE RING-OPENING. The Journal of Organic Chemistry. [Link]

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. [Link]

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Fmoc-oxazolidine-4-carboxylic acid. PubChem. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Epimerisation in Peptide Synthesis. PubMed Central. [Link]

  • Dimeric structure of carboxylic acids with the formation of... ResearchGate. [Link]

  • Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Optimization of N-Acyl Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-acyl oxazolidinones. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical chiral auxiliaries. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the N-acylation of oxazolidinones. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired N-acyl oxazolidinone product at all. What could be the problem?

Answer: Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this problem:

1. Inactive Acylating Agent:

  • Cause: The acyl chloride or anhydride may have degraded due to hydrolysis from atmospheric moisture. Acid chlorides are particularly susceptible.

  • Solution: Use a freshly opened bottle of the acylating agent or distill it immediately before use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

2. Incomplete Deprotonation (for strong base methods):

  • Cause: If you are using a strong base like n-butyllithium (n-BuLi), incomplete deprotonation of the oxazolidinone is a likely culprit.[1][2] This can be due to inaccurate titration of the n-BuLi solution or the presence of protic impurities (like water) in the solvent or on the glassware.

  • Solution:

    • Titrate your n-BuLi solution before use to determine its exact molarity.

    • Ensure your solvent (e.g., THF) is anhydrous. Use a freshly dried solvent from a solvent purification system or distill it over a suitable drying agent.

    • Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere before use.

3. Insufficiently Reactive Conditions (for milder methods):

  • Cause: When using milder, catalytic methods, such as those employing 4-(dimethylamino)pyridine (DMAP), the reaction may be too slow at room temperature, especially with less reactive acylating agents or hindered oxazolidinones.[3]

  • Solution:

    • Increase the reaction temperature. Refluxing in a suitable solvent like toluene can significantly shorten the reaction time.[3]

    • Increase the amount of catalyst (e.g., DMAP) slightly, but be mindful that this can complicate purification.

    • Consider using a more reactive acylating agent, such as an acid chloride instead of an anhydride if the DMAP-catalyzed reaction with the anhydride is not proceeding.

4. Competing Side Reactions:

  • Cause: The base used can sometimes react with the acylating agent. For example, if triethylamine is used, it can form a less reactive acylammonium salt.

  • Solution: Add the reagents in the correct order. For instance, in a DMAP-catalyzed reaction, the oxazolidinone, acylating agent, and DMAP are often mixed before the addition of a tertiary amine base like triethylamine.[3]

Below is a workflow to diagnose low-yield issues:

low_yield_troubleshooting start Low/No Yield Observed check_reagents Check Reagent Quality (Acylating Agent, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Atmosphere) start->check_conditions check_procedure Review Experimental Procedure start->check_procedure reagent_issue Degraded Reagents? check_reagents->reagent_issue conditions_issue Anhydrous/Inert? check_conditions->conditions_issue procedure_issue Correct Stoichiometry & Order of Addition? check_procedure->procedure_issue reagent_issue->check_conditions No purify_reagents Solution: Purify/Replace Reagents reagent_issue->purify_reagents Yes conditions_issue->check_procedure Yes improve_conditions Solution: Dry Glassware/Solvent, Use Inert Gas conditions_issue->improve_conditions No procedure_issue->start Yes, still low yield. Consider alternative method. correct_procedure Solution: Recalculate Stoichiometry, Check Addition Order procedure_issue->correct_procedure No

Caption: Troubleshooting workflow for low yield in N-acylation.

Issue 2: Incomplete Reaction and Difficulty in Purification

Question: My reaction seems to stop before all the starting oxazolidinone is consumed, and now I'm struggling to separate my product from the unreacted starting material. What should I do?

Answer: Incomplete conversion is a common problem that leads to purification challenges. Here’s how to address it:

1. Driving the Reaction to Completion:

  • Cause: The reaction may have reached equilibrium or is proceeding very slowly. The stoichiometry of the reagents might also be off.

  • Solution:

    • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently heat it, as mentioned previously.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

    • Add Excess Acylating Agent: Use a slight excess (1.1 to 1.5 equivalents) of the acylating agent to ensure the complete consumption of the more valuable oxazolidinone auxiliary.[4]

2. Improving Purification:

  • Cause: N-acyl oxazolidinones and the parent oxazolidinones can have similar polarities, making their separation by silica gel chromatography challenging.

  • Solution:

    • Optimize Chromatography Conditions: Use a less polar solvent system for your column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC first to find the optimal conditions.

    • Aqueous Workup: A thorough aqueous workup can help remove some impurities. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will remove unreacted acid anhydride and acidic byproducts. A subsequent wash with brine (saturated NaCl solution) helps to remove water from the organic layer.[2]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove small amounts of starting material.

Issue 3: Unexpected Side Products

Question: I am observing unexpected spots on my TLC plate and in my NMR spectrum. What side reactions could be occurring?

Answer: The formation of side products can complicate your synthesis and reduce your yield. Here are some possibilities:

1. Ring-Opening of the Oxazolidinone:

  • Cause: The oxazolidinone ring itself can be susceptible to nucleophilic attack, especially under harsh basic conditions.[5][6] While this is more commonly a concern during the cleavage of the auxiliary, strong bases at elevated temperatures can potentially lead to ring-opened byproducts.

  • Solution:

    • When using strong bases like n-BuLi, maintain a low temperature (typically -78 °C) during deprotonation and acylation.[1][2]

    • Opt for milder acylation methods, such as the DMAP-catalyzed approach, which avoids the use of strong, non-hindered bases.[3]

2. Diacylation:

  • Cause: Although rare, it is possible for a second acylation to occur, especially if there are other nucleophilic sites on the molecule. This is more of a concern with complex substrates.

  • Solution: Use controlled stoichiometry (around 1.0-1.2 equivalents of the acylating agent). Add the acylating agent slowly to the reaction mixture to avoid high local concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best method for N-acylation of oxazolidinones?

A1: The "best" method depends on your specific substrate, scale, and available reagents. Here is a comparison of common protocols:

MethodAcylating AgentBase/CatalystSolventTemperatureTypical YieldKey Features
Strong Base [2]Acyl Chloriden-Butyllithium (n-BuLi)THF-78 °C to RTHighTraditional, reliable method; requires cryogenic temperatures and pyrophoric reagents.
DMAP Catalysis [3][7]Acyl Anhydride or Acyl ChlorideDMAP (cat.), Et₃NTHF or TolueneRT to RefluxHighMilder, operationally simple; avoids strong bases.
Lewis Acid Catalysis [2]Acyl AnhydrideZnCl₂ (cat.)Neat or SolventRT to 50 °CGood to HighUseful for certain substrates; avoids pyrophoric reagents.
Aerobic Oxidative NHC Catalysis [8]AldehydeNHC precursor, DBUDichloromethaneRTGood to ExcellentSustainable method using readily available aldehydes as acylating agents.

Q2: Why is it crucial to maintain anhydrous conditions, especially when using n-BuLi?

A2: n-Butyllithium is a very strong base and will react rapidly with any protic species, especially water. If water is present in your reaction flask or solvent, the n-BuLi will be quenched before it can deprotonate the oxazolidinone, leading to a failed reaction.[2] This is why using anhydrous solvents and properly dried glassware is critical for success.

Q3: Can I use a carboxylic acid directly for the N-acylation?

A3: Direct acylation with a carboxylic acid is possible but requires activation. A one-pot method has been described where the carboxylic acid is treated with pivaloyl chloride and triethylamine in situ to form a mixed anhydride, which then acylates the oxazolidinone.[4] This approach avoids the need to isolate the often-sensitive acyl chloride.

Q4: What is the role of DMAP in the acylation reaction?

A4: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst.[3] It reacts with the acyl chloride or anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and reacts more readily with the weakly nucleophilic oxazolidinone nitrogen than the original acylating agent.

Here is a diagram illustrating the catalytic cycle:

DMAP_Catalysis DMAP DMAP Acyl_DMAP N-Acylpyridinium Ion [RCO-DMAP]⁺ DMAP->Acyl_DMAP + (RCO)₂O Acyl_X Acyl Anhydride (RCO)₂O Acyl_X->Acyl_DMAP - RCOO⁻ Acyl_DMAP->DMAP Releases DMAP Product N-Acyl Oxazolidinone (Aux-NCOR) Acyl_DMAP->Product + Aux-NH Acyl_DMAP->Product Byproduct RCOO⁻ + DMAP-H⁺ Oxazolidinone Oxazolidinone (Aux-NH)

Caption: Catalytic cycle of DMAP in N-acylation.

Q5: How do I remove the chiral auxiliary after my desired transformation?

A5: After performing a diastereoselective reaction (e.g., alkylation, aldol addition), the chiral auxiliary must be cleaved to yield the desired enantiopure product. The cleavage method depends on the desired functional group:

  • To obtain a carboxylic acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common and mild method that selectively cleaves the exocyclic acyl group without affecting the oxazolidinone ring.[3][5][7]

  • To obtain an alcohol: Reduction with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the acyl group to a primary alcohol.[6]

  • To obtain a thioester: A specialized cysteine-derived oxazolidinone can undergo an intramolecular N-to-S acyl transfer to yield a thioester, which is a versatile synthetic intermediate.[9][10]

Always choose cleavage conditions that are mild enough to prevent racemization of the newly created stereocenter.[3]

References

  • Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights.PubMed, 2008.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.Williams College, N.D.
  • Chiral auxiliary.Wikipedia, N.D.
  • Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.Benchchem, N.D.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.ConnectSci, 2023.
  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • evans enolate alkylation-hydrolysisx.University of Rochester, N.D.
  • N-Acylation of Oxazolidinones.ChemistryViews, 2018.
  • A Convenient and Practical Method For N-Acyl
  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.American Chemical Society, N.D.

Sources

Technical Support Center: Troubleshooting Low Yields in Evans-Type Aldol Additions

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers encountering low yields in Evans-type aldol additions. The following question-and-answer format addresses common issues, offering explanations grounded in reaction mechanisms and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Evans aldol addition is resulting in a low yield of the desired syn-aldol product. What are the most common initial factors to investigate?

Low yields in Evans aldol additions can often be traced back to a few critical parameters. Before delving into more complex possibilities, it's essential to verify the fundamentals of your reaction setup.

  • Reagent Quality and Stoichiometry: The purity of all reagents is paramount. The N-acyl oxazolidinone starting material must be pure and completely dry. The aldehyde should be freshly distilled or purified to remove any corresponding carboxylic acid, which can interfere with the enolization process. Ensure the precise stoichiometry of your Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and base (e.g., triethylamine, Et₃N) is used. An excess or deficit of either can lead to side reactions or incomplete enolate formation.[1]

  • Reaction Conditions: Temperature control is critical. Enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[2] The subsequent addition of the aldehyde should also be carried out at this low temperature to maximize diastereoselectivity. Allowing the reaction to warm prematurely can lead to a breakdown of the desired reaction pathway.

  • Incomplete Enolate Formation: The formation of the Z-enolate is the cornerstone of the Evans aldol reaction's success.[3] If the enolization is incomplete, unreacted N-acyl oxazolidinone will remain, leading to a lower yield. This can be caused by an insufficiently strong base, impure reagents, or incorrect reaction temperature.

Troubleshooting Guide

Issue 1: Problems Related to Enolate Formation

Q2: I suspect incomplete or incorrect enolate formation. How can I confirm this, and what steps can I take to optimize this crucial step?

The selective formation of the (Z)-enolate is critical for the high diastereoselectivity and yield of the Evans aldol reaction.[3]

Explanation of Causality: The Evans-syn product is derived from a highly organized, chair-like Zimmerman-Traxler transition state, which is favored by the (Z)-enolate.[3][4] The use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in conjunction with a tertiary amine base, is key to achieving this selective enolization.[1]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • N-acyl oxazolidinone: Ensure it is fully dried under high vacuum before use. Any residual moisture can quench the enolate.

    • Dibutylboron triflate (Bu₂BOTf): This reagent is moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Its quality can be assessed by 1H NMR.

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These bases should be distilled from a suitable drying agent, such as calcium hydride, and stored over potassium hydroxide pellets.

  • Optimize Enolization Conditions:

    • Temperature: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath is standard). For some substrates, 0 °C may be required, but -78 °C is a good starting point.

    • Addition Order: The standard order of addition is crucial: first the N-acyl oxazolidinone, then the Bu₂BOTf, followed by the slow, dropwise addition of the amine base. This sequence allows for the pre-complexation of the boron triflate to the carbonyl, facilitating deprotonation.[1]

  • Consider Alternative Bases: While triethylamine is common, a more hindered base like diisopropylethylamine (DIPEA) can sometimes improve selectivity by minimizing side reactions.

Experimental Protocol: Optimized Boron Enolate Formation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-acyl oxazolidinone (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add dibutylboron triflate (1.1 eq) dropwise via syringe.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add triethylamine (1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete enolate formation before adding the aldehyde.

Issue 2: Aldehyde-Related Problems

Q3: My aldehyde is complex or prone to self-condensation. Could this be the source of my low yield?

Yes, the nature of the aldehyde electrophile can significantly impact the reaction's success.

Explanation of Causality:

  • Enolizable Aldehydes: Aldehydes with α-protons can undergo self-condensation under basic conditions, creating a complex mixture of products and consuming the aldehyde, thus reducing the yield of the desired crossed-aldol product.[5][6]

  • Steric Hindrance: Highly hindered aldehydes may react sluggishly, requiring longer reaction times or elevated temperatures, which can compromise the stability of the enolate and reduce diastereoselectivity.

Troubleshooting Steps:

  • Use Freshly Purified Aldehyde: Always use freshly distilled or purified aldehyde to remove any acidic impurities that could interfere with the reaction.

  • Slow Addition: Add the aldehyde solution dropwise to the pre-formed enolate at -78 °C. This maintains a low concentration of the aldehyde, minimizing self-condensation.[7]

  • Consider a Different Lewis Acid: For particularly challenging cases with enolizable aldehydes, alternative Lewis acids might offer better results. For instance, magnesium halide-catalyzed anti-aldol reactions have been developed for such substrates.[5]

Issue 3: Work-up and Purification Issues

Q4: I seem to be losing a significant amount of my product during the work-up and purification steps. What are the best practices for isolating Evans aldol adducts?

The work-up procedure is critical for preserving the aldol adduct and achieving a good isolated yield. The product is a β-hydroxy imide, which can be sensitive to both acidic and basic conditions, potentially leading to retro-aldol cleavage.[4][8]

Troubleshooting Steps:

  • Quenching the Reaction: The reaction is typically quenched by adding a pH 7 phosphate buffer. This helps to neutralize the reaction mixture without being overly acidic or basic.

  • Oxidative Work-up: A common and effective work-up involves quenching with a mixture of methanol and aqueous hydrogen peroxide at 0 °C. This procedure cleaves the boron from the aldolate and facilitates a cleaner extraction.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Be thorough, as the product may have some water solubility.

  • Purification:

    • Chromatography: Silica gel chromatography is the standard method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

    • Product Stability: Be mindful that prolonged exposure to silica gel, which is slightly acidic, can sometimes cause product degradation. If this is suspected, triethylamine can be added to the solvent system (0.1-1%) to neutralize the silica gel.

Experimental Protocol: Standard Oxidative Work-up

  • After the reaction is complete, quench the reaction at -78 °C by the slow addition of a pH 7 phosphate buffer (2 volumes relative to the reaction volume).

  • Allow the mixture to warm to 0 °C.

  • Add methanol (3 volumes) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (1 volume), ensuring the internal temperature does not exceed 10 °C.

  • Stir vigorously for 1 hour at 0 °C.

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • Extract the aqueous residue with dichloromethane (3 x reaction volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Diagram 1: Evans Aldol Reaction Mechanism

This diagram illustrates the key steps of the Evans aldol reaction, from enolate formation to the Zimmerman-Traxler transition state.

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Boron_Enolate (Z)-Boron Enolate N-Acyl_Oxazolidinone->Boron_Enolate 1. Bu₂BOTf 2. Et₃N, -78°C Bu2BOTf Bu₂BOTf Et3N Et₃N Transition_State Zimmerman-Traxler Transition State Boron_Enolate->Transition_State Aldehyde Addition Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Aldol_Adduct syn-Aldol Adduct Transition_State->Aldol_Adduct

Caption: Key steps in the Evans aldol addition.

Diagram 2: Troubleshooting Flowchart for Low Yields

This flowchart provides a logical progression for troubleshooting low yields in Evans aldol additions.

Troubleshooting_Flowchart start Low Yield in Evans Aldol Addition check_basics Check Basics: Reagent Purity, Stoichiometry, Temp. start->check_basics enolate_issue Suspect Enolate Formation Issue? check_basics->enolate_issue aldehyde_issue Suspect Aldehyde Side Reactions? enolate_issue->aldehyde_issue No optimize_enolate Optimize Enolization: - Dry Reagents - Check Temp Control - Slow Base Addition enolate_issue->optimize_enolate Yes workup_issue Suspect Product Loss During Work-up? aldehyde_issue->workup_issue No optimize_aldehyde Optimize Aldehyde Use: - Purify Aldehyde - Slow Addition at -78°C aldehyde_issue->optimize_aldehyde Yes optimize_workup Optimize Work-up: - pH 7 Buffer Quench - Oxidative Work-up - Neutralize Silica Gel workup_issue->optimize_workup Yes end Improved Yield workup_issue->end No, consult further optimize_enolate->end optimize_aldehyde->end optimize_workup->end

Caption: A decision tree for troubleshooting low yields.

Quantitative Data Summary

Table 1: Recommended Reagent Stoichiometry and Conditions

Reagent/ParameterRecommended Stoichiometry (eq.)Typical TemperatureNotes
N-acyl oxazolidinone1.0-78 °CMust be pure and anhydrous.
Dibutylboron triflate (Bu₂BOTf)1.1 - 1.2-78 °CMoisture-sensitive. Use a fresh, high-quality source.
Triethylamine (Et₃N)1.2 - 1.5-78 °CShould be freshly distilled.
Aldehyde1.0 - 1.2-78 °CUse freshly purified aldehyde. Slow addition is key.

References

  • Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC - PubMed Central. National Institutes of Health. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. YouTube. [Link]

  • A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC - NIH. National Institutes of Health. [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • 1 The Selective Aldol Reaction - Macmillan Group. Macmillan Group. [Link]

  • Aldol reaction - Wikipedia. Wikipedia. [Link]

  • Aldol reaction. chemeurope.com. [Link]

  • CHEM 330 Topics Discussed on Nov. 16 Preparation of Evans auxiliaries from natural L-aminoacids, e.g phenylalanine, valine... At. University of Illinois. [Link]

  • The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes | MacMillan. Macmillan Group. [Link]

  • Aldol reaction - chemeurope.com. chemeurope.com. [Link]

  • 8 - Aldol Reaction.pdf - Eugene E. Kwan. Harvard University. [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Aldol Addition Aldol Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Total Synthesis of Chondrochloren A | Organic Letters - ACS Publications. American Chemical Society. [Link]

  • Antibody Purification Services, Antibody Affinity Purification - Bio-Synthesis Inc. Bio-Synthesis Inc. [Link]

  • How to purify your PCR product - YouTube. YouTube. [Link]

  • Evans Aldol Reaction | Organic Syntheses. Organic Syntheses. [Link]

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Assessing the stability of (S)-oxazolidine-4-carboxylic acid under different pH conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-oxazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concern for this compound in aqueous solutions is its susceptibility to pH-dependent hydrolysis. The oxazolidine ring can undergo ring-opening reactions under both acidic and alkaline conditions.[1][2][3] Additionally, like many organic molecules, it may be sensitive to oxidative stress, and this degradation can also be influenced by pH.[4]

Q2: What is the expected pH-rate profile for the degradation of this compound?

Q3: What are the likely degradation products of this compound under different pH conditions?

A3: The degradation pathways are predicted to be pH-dependent:

  • Acidic Conditions: Acid-catalyzed hydrolysis is expected to protonate the ether oxygen of the oxazolidine ring, facilitating nucleophilic attack by water. This leads to ring opening to form the N-carboxy-L-serine intermediate, which can further degrade.

  • Alkaline Conditions: Under basic conditions, the primary degradation pathway is likely the hydrolysis of the carbamate within the oxazolidine ring. This would also lead to ring opening and the formation of L-serine and carbonate.

Q4: How does the ionization state of this compound influence its stability?

A4: this compound has a carboxylic acid group and a nitrogen atom within the oxazolidine ring. The carboxylic acid is expected to have a pKa value in the range of 2-4, typical for amino acid derivatives.[4] The nitrogen atom is part of a carbamate linkage and is therefore significantly less basic than a free amine. The ionization state of the carboxylic acid group can influence the molecule's susceptibility to degradation. At pH values above its pKa, the carboxylate form predominates, which may affect the electron density of the ring system and its interaction with solvents and other reagents.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak and appearance of new peaks in HPLC analysis of a low pH formulation. Acid-catalyzed hydrolysis of the oxazolidine ring.Adjust the formulation pH to a more neutral range (pH 4-7) if possible. Conduct a pH-stability profile study to identify the optimal pH for stability.
Rapid degradation of the compound in a high pH buffer. Base-catalyzed hydrolysis of the carbamate in the oxazolidine ring.Lower the pH of the buffer. If a high pH is required for the application, consider using a less nucleophilic buffer or reducing the temperature and duration of exposure.
Inconsistent analytical results for stability samples. Inadequate control of pH during the experiment or inappropriate analytical methodology.Ensure accurate and consistent pH measurement and control. Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
Formation of unexpected degradation products. Oxidative degradation, potentially catalyzed by trace metals or exposure to light.Degas solutions to remove dissolved oxygen. Consider the addition of an antioxidant or a chelating agent like EDTA to the formulation.[4] Conduct forced degradation studies under oxidative and photolytic stress to identify and characterize potential degradants.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

This protocol outlines a systematic approach to evaluate the stability of this compound across a range of pH values, conforming to general principles outlined in ICH guidelines.[5][6]

1. Materials:

  • This compound
  • HPLC grade water, acetonitrile, and methanol
  • Buffer salts (e.g., phosphate, citrate, borate)
  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
  • Class A volumetric flasks and pipettes
  • Calibrated pH meter

2. Buffer Preparation:

  • Prepare a series of buffers covering a pH range of 2 to 12 (e.g., pH 2, 4, 7, 9, 12).
  • Use buffers with known composition and pKa values to ensure adequate buffering capacity.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
  • Dilute the stock solution with each buffer to a final concentration of approximately 1 mg/mL.

4. Stability Testing:

  • Store the buffered solutions at a constant temperature (e.g., 40°C or 50°C) in sealed vials to prevent evaporation.
  • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
  • Immediately analyze the aliquots by a validated stability-indicating HPLC method.

5. Data Analysis:

  • Quantify the remaining percentage of this compound at each time point for each pH.
  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH.
  • Plot the log(k) versus pH to generate the pH-rate profile.
Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately assessing the stability of this compound.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute potential degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (as the compound lacks a strong chromophore) or Charged Aerosol Detection (CAD) for better sensitivity.[7]
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate that the method can separate the parent compound from its degradation products.

Visualizations

pH-Dependent Degradation Workflow

G cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis Stock Stock Solution of This compound Samples Prepare Buffered Samples Stock->Samples Buffers Prepare Buffers (pH 2, 4, 7, 9, 12) Buffers->Samples Incubate Incubate at Constant Temperature Samples->Incubate Sampling Sample at t = 0, 24, 48, 72h... Incubate->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Quantify Parent Compound and Degradants HPLC->Data Profile Generate pH-Rate Profile Data->Profile

Caption: Workflow for assessing the pH stability of this compound.

Predicted Degradation Pathways

G cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) A This compound B Protonated Intermediate A->B Protonation C N-carboxy-L-serine B->C Ring Opening D This compound E L-Serine + Carbonate D->E Hydrolysis

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Technical Support Center: Screening Alternative Lewis Acids for Reactions of (S)-Oxazolidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving N-acyl derivatives of (S)-oxazolidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond traditional Lewis acids and explore alternatives to enhance reaction efficiency, selectivity, and scalability. We will address common questions and troubleshoot frequent experimental hurdles encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions that form the foundation for experimental design.

Q1: Why should I screen for alternative Lewis acids? My current one (e.g., TiCl₄, SnCl₄) seems to work.

A1: While traditional Lewis acids are effective, screening for alternatives is crucial for several reasons:

  • Improved Selectivity: Different Lewis acids, particularly lanthanide triflates like Yb(OTf)₃ and Sc(OTf)₃, can offer superior stereocontrol due to differences in ionic radius, coordination geometry, and lability.[1] This can lead to higher diastereomeric excess (d.e.) or enantiomeric excess (e.e.) in your final product.

  • Milder Reaction Conditions: Many modern Lewis acids are less harsh, reducing the risk of substrate or product degradation. This is particularly important for complex molecules with sensitive functional groups.

  • Moisture and Air Tolerance: Unlike highly pyrophoric and water-sensitive reagents like AlMe₃ or TiCl₄, many alternative Lewis acids (e.g., Zinc salts, Scandium triflate) are more tolerant to trace amounts of air and moisture, simplifying experimental setup.[2][3]

  • Catalytic Efficiency: The goal is often to move from stoichiometric to catalytic amounts of the acid. High-throughput screening can identify catalysts that are highly active at low loadings (e.g., 1-5 mol%), which is economically and environmentally beneficial.[1][2]

  • Process Scalability and Safety: For pharmaceutical and industrial applications, avoiding highly toxic or difficult-to-handle reagents is paramount. Screening can identify robust and safer alternatives for large-scale synthesis.[1]

Q2: What is the fundamental role of the Lewis acid in reactions with N-acyl oxazolidinones?

A2: The N-acyl oxazolidinone, often referred to as an Evans' auxiliary, requires activation by a Lewis acid to perform stereoselective transformations.[4][5] The Lewis acid coordinates to the carbonyl oxygens of the auxiliary.

Application Scientist's Insight: The prevailing mechanism involves the Lewis acid acting as a chelating agent, binding to both the N-acyl carbonyl oxygen and the oxazolidinone ring carbonyl oxygen. This coordination achieves two critical goals:

  • Conformational Rigidity: Chelation locks the N-acyl group into a rigid, well-defined conformation. This steric arrangement ensures that the incoming nucleophile or reactant attacks from the least hindered face of the molecule.[6]

  • Electronic Activation: By withdrawing electron density from the N-acyl carbonyl, the Lewis acid significantly increases its electrophilicity, making it more susceptible to attack by nucleophiles or dienes (in the case of Diels-Alder reactions).[7][8]

Recent mechanistic studies also propose alternative open-chain mono- and bi-complexes, suggesting that chelation is not always a prerequisite for high selectivity, further highlighting the importance of screening different Lewis acids that may favor different coordination modes.[9]

Q3: What are the main classes of alternative Lewis acids I should consider for my initial screening?

A3: A well-designed initial screen should cover a broad range of Lewis acid properties.[10] A good starting point includes:

  • Lanthanide Triflates: Sc(OTf)₃, Yb(OTf)₃, Y(OTf)₃. These are often highly effective, moisture-tolerant, and reusable catalysts.[1][11]

  • Group II and XII Metal Salts: ZnCl₂, Zn(OTf)₂, Mg(ClO₄)₂. These are generally inexpensive, readily available, and effective for various transformations.[2][3]

  • Boron-Based Lewis Acids: BF₃·OEt₂. While common, it serves as a good benchmark. Alternatives can include organoboron compounds.

  • Other Metal Triflates and Halides: Cu(OTf)₂, InCl₃, In(OTf)₃. These have unique reactivity profiles and are worth including in a broad screen.[3][11]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: My reaction shows low or no conversion to the desired product.

Q: I've mixed my N-acyl oxazolidinone substrate, the reactant, and the Lewis acid, but after several hours, TLC/LC-MS analysis shows mostly starting material. What should I do?

A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Application Scientist's Insight & Troubleshooting Steps:

  • Verify Catalyst Activity: Is your Lewis acid active? Many solid Lewis acids can become hydrated over time. Try drying the Lewis acid under high vacuum with gentle heating before use. For highly sensitive reactions, consider using a freshly opened bottle or a catalyst from a glovebox.

  • Increase Catalyst Loading: For an initial screen, a higher loading (e.g., 10-20 mol%) can help determine if the catalyst is viable at all. If conversion is observed, you can then optimize by decreasing the loading. Some reactions may genuinely require stoichiometric amounts of a weaker Lewis acid.

  • Check Solvent Purity: Ensure your solvent is anhydrous. Molecular sieves are excellent for this purpose. Trace water can quench the Lewis acid, rendering it inactive.

  • Increase Temperature: Many Lewis acid-catalyzed reactions are run at low temperatures (e.g., -78 °C) to maximize selectivity. However, if no reaction occurs, the activation energy barrier may not be overcome. Try running the reaction at a slightly higher temperature (e.g., -40 °C, 0 °C, or even room temperature) to see if conversion improves. This may come at the cost of selectivity, which can be re-optimized later.

  • Consider a Stronger Lewis Acid: If milder acids like ZnCl₂ are failing, it may be necessary to use a stronger one like TiCl₄ or AlCl₃ as a positive control to confirm the reaction is feasible before screening for milder alternatives.

Problem 2: The reaction works, but the diastereoselectivity is poor.

Q: I'm getting a good yield of the product, but it's a nearly 1:1 mixture of diastereomers. How can I improve the stereochemical control?

A: Poor diastereoselectivity indicates that the transition state is not being effectively controlled by the chiral auxiliary. This is almost always linked to the Lewis acid's interaction with the substrate.

Application Scientist's Insight & Troubleshooting Steps:

  • The Role of Chelation: High selectivity is often dependent on the formation of a rigid chelated intermediate.[6] If your Lewis acid is too small or has the wrong geometry to effectively chelate both carbonyls, it may only coordinate to the more accessible N-acyl carbonyl, leading to a floppy, uncontrolled conformation.

  • Screen Lewis Acids with Different Ionic Radii: The ionic radius of the metal center is a key performance driver.[1] Try switching to a Lewis acid with a larger or smaller ionic radius. For example, the difference between Yb(OTf)₃ and Y(OTf)₃ can be significant.

  • Lower the Temperature: Stereodifferentiating transition states are often closer in energy than the transition states leading to product formation. Lowering the reaction temperature (e.g., from 0 °C to -78 °C) can amplify these small energy differences, favoring the pathway to the desired diastereomer.

  • Solvent Effects: The solvent can influence the Lewis acidity of the catalyst and the stability of the transition state. Screen less coordinating solvents (e.g., dichloromethane, toluene) which are less likely to compete with the substrate for binding to the Lewis acid.

Problem 3: I'm observing significant substrate decomposition or side product formation.

Q: My reaction mixture is turning dark, and TLC/LC-MS shows multiple unidentified spots, with low recovery of my desired product.

A: This suggests that the reaction conditions are too harsh for your substrate or product.

Application Scientist's Insight & Troubleshooting Steps:

  • The Lewis Acid is Too Strong: A highly potent Lewis acid can catalyze undesired side reactions, such as polymerization, elimination, or retro-aldol fragmentation. Switch to a milder Lewis acid. If you are using AlCl₃, try switching to Zn(OTf)₂ or Sc(OTf)₃.

  • Check for Protic Acid Impurities: Some Lewis acids can contain or generate Brønsted acids (protons) upon exposure to trace moisture. This can cause acid-sensitive functional groups on your substrate to react. The addition of a non-nucleophilic proton sponge, like 2,6-lutidine, can sometimes mitigate these effects.

  • Slow Addition of Reagents: Adding the reactant or the Lewis acid slowly at low temperature can help control the reaction rate and dissipate any exotherms, preventing thermal decomposition.

  • Protecting Groups: If a specific functional group on your substrate is interfering (e.g., a free amine or alcohol), it may require protection before being subjected to the Lewis acid-catalyzed reaction.

Section 3: Experimental Protocols & Data

Protocol: General Procedure for Screening Lewis Acids

This protocol outlines a parallel screening approach for a generic reaction, such as a Diels-Alder or aldol addition.

1. Preparation:

  • Dry 8 small reaction vials (e.g., 1-dram vials with screw caps) and stir bars in an oven at 120 °C overnight and allow to cool in a desiccator.

  • Prepare a stock solution of the N-acyl oxazolidinone substrate (e.g., 0.1 M) in anhydrous dichloromethane (DCM).

  • Prepare a stock solution of the second reactant (e.g., diene or aldehyde, 0.15 M) in anhydrous DCM.

  • Weigh out 0.1 equivalents (relative to the substrate) of 7 different Lewis acids into separate vials. Include one vial with no Lewis acid as a background control.

2. Reaction Setup:

  • Under an inert atmosphere (e.g., nitrogen or argon), add 1.0 mL of the substrate stock solution (0.1 mmol) to each of the 8 vials.

  • Cool the vials to the desired temperature (e.g., -78 °C in a dry ice/acetone bath).

  • To each vial, add 1.0 mL of the second reactant stock solution (0.15 mmol, 1.5 equiv).

  • Allow the reactions to stir for the designated time (e.g., 4 hours).

3. Quenching and Analysis:

  • Quench the reactions by adding 1 mL of a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃, depending on the Lewis acid).

  • Allow the vials to warm to room temperature.

  • Extract the aqueous layer with DCM (2 x 2 mL).

  • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude residue from each vial by ¹H NMR to determine the conversion and the diastereomeric ratio.

Visualization: Lewis Acid Screening Workflow

G cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_analysis 3. Analysis p1 Dry Glassware & Stir Bars p2 Prepare Substrate Stock Solution (0.1 M in dry DCM) p1->p2 p3 Prepare Reactant Stock Solution (0.15 M in dry DCM) p2->p3 p4 Weigh Lewis Acids (0.1 eq) + No-Catalyst Control p3->p4 r1 Add Substrate Solution to each vial p4->r1 r2 Cool to Target Temp (e.g., -78°C) r1->r2 r3 Add Reactant Solution to each vial r2->r3 r4 Stir for Set Time (e.g., 4h) r3->r4 a1 Quench Reaction (e.g., sat. aq. NH4Cl) r4->a1 a2 Workup & Extraction a1->a2 a3 Crude Product Isolation a2->a3 a4 Analyze by 1H NMR a3->a4 a5 Determine Conversion & Diastereomeric Ratio a4->a5

Caption: Workflow for parallel screening of Lewis acids.

Data Summary: Performance of Alternative Lewis Acids

The table below summarizes findings from literature for various Lewis acids in reactions involving N-acyl oxazolidinones. This serves as a starting point for catalyst selection.

Lewis AcidReaction TypeSubstrate ExampleYield (%)Diastereoselectivity (d.r.)Reference
Yb(OTf)₃ EsterificationN-acyloxazolidinone + Alcohol>90N/A[1]
Y(OTf)₃ Esterification (gram scale)N-acyloxazolidinone + Alcohol85-95N/A[1]
ZnCl₂ N-acylationOxazolidinone + Acetic Anhydride92N/A[2][12]
Sc(OTf)₃ Heterocycle SynthesisDiamine + Aldehyde83-95N/A[11]
Cu(OAc)₂ α-Oxygenation with TEMPON-arylacetyl oxazolidinone80-99N/A[13]
TiCl₄ Diels-AlderN-crotonyl oxazolidinone + DieneHigh>95:5[4]
MgBr₂·OEt₂ N-acylationOxazolidinone + AnhydrideHighN/A[2]

Note: Yields and selectivities are highly substrate-dependent and the table represents reported examples.

Visualization: Troubleshooting Logic for Low Reaction Yield

G Start Problem: Low or No Conversion Cause1 Is the Lewis Acid Active? Start->Cause1 Cause2 Is the Catalyst Loading Sufficient? Cause1->Cause2 Yes Sol1 Action: Dry catalyst under high vacuum before use. Use fresh bottle. Cause1->Sol1 No/Uncertain Cause3 Is the Reaction Temperature Too Low? Cause2->Cause3 Yes Sol2 Action: Increase catalyst loading (e.g., to 20 mol%) for initial test. Cause2->Sol2 No Cause4 Is the Lewis Acid Too Weak? Cause3->Cause4 No Sol3 Action: Incrementally increase temp (e.g., -78°C -> -40°C -> 0°C) and monitor conversion. Cause3->Sol3 Possibly Sol4 Action: Test a stronger LA (e.g., TiCl4) as a positive control. Cause4->Sol4 Possibly Success Re-optimize for Selectivity & Loading Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Stevens, J. M., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Communications. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Reddy, C. R., et al. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Available at: [Link]

  • Reddy, C. R., et al. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. Available at: [Link]

  • Simon, L., & Goodman, J. M. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Tsuneda, T., & Takayanagi, S. (2013). Quantum chemical study of Diels-Alder reactions catalyzed by Lewis acid activated oxazaborolidines. PubMed. Available at: [Link]

  • Karad, S. N., et al. (2023). Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Notman, S., & Gotor-Fernández, V. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Romea, P., & Urpí, F. (2019). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. National Institutes of Health. Available at: [Link]

  • Carlson, R., et al. (1986). Lewis acids in organic synthesis. Approach to a selection strategy for screening experiments. SciSpace. Available at: [Link]

  • Screening of Lewis Acids for the Formation of 2a. ResearchGate. Available at: [Link]

  • Wolters, L. P., & Bickelhaupt, F. M. (2015). How Lewis Acids Catalyze Diels–Alder Reactions. National Institutes of Health. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up Syntheses with (S)-Oxazolidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the challenges and considerations for scaling up chemical syntheses involving the chiral building block, (S)-oxazolidine-4-carboxylic acid. As a key intermediate in the synthesis of various pharmaceuticals, including oxazolidinone antibiotics like Linezolid, mastering its reactivity on a larger scale is critical.[1][2] This document is structured to provide direct, actionable solutions to common problems encountered during process development and scale-up.

Troubleshooting Guide: From Bench to Plant

This section addresses specific, common issues that arise when transitioning from small-scale lab syntheses to larger batch production.

Q1: My reaction yield has dropped significantly after scaling up from 10g to 1kg. What are the most likely causes?

This is a classic scale-up challenge. The drop in yield is rarely due to a single factor but rather an interplay of physical and chemical phenomena that are negligible at the bench scale.

Core Causality: At larger scales, surface-area-to-volume ratios decrease dramatically. This impacts heat and mass transfer, which are fundamental to reaction efficiency.

Troubleshooting Steps & Explanations:

  • Analyze Heat Transfer:

    • The Problem: Exothermic reactions that were easily managed in a small flask can create localized hot spots in a large reactor, leading to byproduct formation or decomposition.

    • The Solution: Implement controlled, jacketed cooling systems. More importantly, control the rate of addition of the limiting reagent. A slower addition rate allows the cooling system to dissipate the heat of reaction effectively, maintaining a homogenous internal temperature. Monitor the internal and jacket temperatures closely.

  • Evaluate Mass Transfer & Mixing:

    • The Problem: Inadequate mixing can lead to localized concentration gradients. A reagent might be highly concentrated where it's introduced but scarce elsewhere, causing incomplete conversion and side reactions.

    • The Solution: The choice of impeller (anchor, pitched-blade turbine, etc.) and mixing speed (RPM) is critical. The goal is to ensure efficient homogenization without introducing excessive shear that could degrade sensitive molecules. For heterogeneous reactions (e.g., reactions involving slurries), proper suspension of solids is paramount.

  • Re-evaluate Reagent Stoichiometry and Solvent Volume:

    • The Problem: A slight excess of a reagent that was inconsequential at a small scale can become a major impurity source at a larger one. Similarly, solvent volumes that were convenient in the lab might be impractical or lead to overly dilute conditions at scale.

    • The Solution: Re-optimize stoichiometry for the scaled-up process. It may be necessary to use a smaller excess of certain reagents. Ensure the reaction concentration is appropriate; overly dilute reactions can be slow, while overly concentrated ones can lead to mixing and solubility issues.

The following diagram outlines a decision-making workflow for diagnosing yield loss during scale-up.

G start Low Yield on Scale-Up check_thermal Was an exotherm observed? start->check_thermal check_mixing Is the reaction mixture homogeneous? check_thermal->check_mixing No improve_cooling Improve Heat Transfer: - Slow reagent addition - Enhance jacket cooling - Check reactor delta-T check_thermal->improve_cooling Yes check_purity In-Process Control (IPC) shows byproducts? check_mixing->check_purity Yes improve_agitation Improve Mass Transfer: - Optimize impeller type/speed - Check for dead spots - Ensure solid suspension check_mixing->improve_agitation No identify_byproduct Identify Byproduct (LC-MS, NMR) check_purity->identify_byproduct Yes reoptimize Re-optimize Conditions: - Adjust stoichiometry - Increase concentration - Evaluate catalyst loading check_purity->reoptimize No (Incomplete Conversion) improve_cooling->check_mixing improve_agitation->check_purity decarboxylation Decarboxylation? (Loss of CO2) identify_byproduct->decarboxylation epimerization Epimerization? (Loss of stereopurity) identify_byproduct->epimerization side_reaction Other side reaction? identify_byproduct->side_reaction end Yield Optimized reoptimize->end decarboxylation->end epimerization->end side_reaction->end

Caption: Decision tree for troubleshooting yield loss in scale-up.

Q2: I'm observing a new, major impurity that I didn't see on the small scale. Mass spectrometry suggests it's my desired product minus 44 Da. What is it and how do I prevent it?

Diagnosis: A mass loss of 44 Da corresponds to the loss of a CO₂ molecule. You are observing decarboxylation, a common side reaction for carboxylic acids, particularly those with activating groups.[3][4] this compound can be susceptible to this, especially under thermal stress or basic conditions.[5]

Mechanism Insight: The oxazolidine ring structure can influence the stability of the carboxyl group. Heating or the presence of a base can facilitate the elimination of carbon dioxide.[6]

Prevention Protocol:

  • Strict Temperature Control: This is the most critical parameter. Define a narrow and validated temperature range for your reaction. For many acylation or coupling reactions, temperatures between 0°C and 25°C are advisable.

  • Choice of Base: If a base is required (e.g., for neutralization or activation), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like potassium carbonate or sodium hydroxide, which can promote decarboxylation.

  • Minimize Reaction Time: Do not let reactions run longer than necessary. Monitor the reaction progress using an appropriate in-process control (IPC) like HPLC or TLC. Once the starting material is consumed, proceed with the work-up promptly.

  • Inert Atmosphere: While not always directly preventing decarboxylation, running reactions under an inert atmosphere (Nitrogen or Argon) prevents oxidative side reactions that can generate radicals and complicate the impurity profile.

Parameter Bench-Scale (Good Practice) Scale-Up (Critical Control) Rationale for Stringency
Temperature Ice bath (0-5°C)Jacketed reactor set to 2 ± 2°CPrevents localized heating and thermal decomposition/decarboxylation.[5]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)DIPEA is less nucleophilic, reducing potential side reactions.
Atmosphere AmbientNitrogen BlanketPrevents moisture ingress and potential oxidative side reactions.
Monitoring TLC after 2 hoursHPLC every 30-60 minutesProvides quantitative data on conversion and impurity formation, enabling precise endpoint determination.

Table 1: Comparison of process parameters for mitigating decarboxylation.

Q3: My product's enantiomeric excess (e.e.) is decreasing upon scale-up. How can I maintain stereochemical integrity?

Diagnosis: You are likely experiencing epimerization at the C4 stereocenter. The proton at this position is acidic and can be abstracted under certain conditions, leading to a loss of stereochemical purity.

Causality: The primary culprits for epimerization are exposure to harsh bases, high temperatures, or prolonged reaction times. The resulting planar carbanion intermediate can be re-protonated from either face, leading to racemization.

Strategies for Maintaining Chiral Purity:

  • pH Control: Avoid strongly basic (pH > 10) or strongly acidic (pH < 2) conditions, especially during work-up and extraction steps.

  • Base Selection: As with preventing decarboxylation, use weaker, non-nucleophilic bases. If a strong base is unavoidable, use it at very low temperatures (e.g., -20°C or below) and for the shortest possible duration.

  • Quench and Work-up: Design a rapid and efficient quenching procedure. Quenching with a mild acidic solution (like ammonium chloride or citric acid) can quickly neutralize the base and prevent further epimerization during work-up.

  • Purification Method: Avoid purification methods that involve prolonged heating. If distillation is required, use high vacuum to keep the pot temperature as low as possible. For chromatography, ensure the stationary phase (e.g., silica gel) is neutral to avoid acid- or base-catalyzed epimerization on the column.

Frequently Asked Questions (FAQs)

Q1: What is the best way to activate the carboxylic acid for amide bond formation at a large scale?

For large-scale amide coupling, moving away from expensive and sometimes hazardous peptide coupling reagents is often desirable.

  • Recommended Method: Conversion to an acid chloride or mixed anhydride is a robust and cost-effective method for scale-up.

    • Acid Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent like dichloromethane (DCM) or toluene. This is a highly reliable reaction but requires careful handling of the corrosive reagents and management of off-gassing (HCl and SO₂).

    • Mixed Anhydride Formation: Reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine) at low temperatures (e.g., -15°C) is another excellent option. This method is generally cleaner than the acid chloride route.

Q2: How should I select a protecting group strategy for the oxazolidine nitrogen?

The choice depends on the downstream chemistry. The key is to use an orthogonal protecting group that can be removed without affecting other sensitive parts of your molecule.[7][8]

G start Need to Protect Oxazolidine Nitrogen check_acid Is the molecule stable to strong acid? start->check_acid check_h2 Is the molecule stable to hydrogenation? check_acid->check_h2 No use_boc Use Boc Group (tert-Butoxycarbonyl) check_acid->use_boc Yes use_cbz Use Cbz Group (Carboxybenzyl) check_h2->use_cbz Yes use_fmoc Use Fmoc Group (Fluorenylmethyloxycarbonyl) check_h2->use_fmoc No (Molecule is base-stable) deprotect_boc TFA, HCl in Dioxane (Acid-labile) use_boc->deprotect_boc Deprotection deprotect_cbz H₂, Pd/C (Hydrogenolysis) use_cbz->deprotect_cbz Deprotection deprotect_fmoc Piperidine in DMF (Base-labile) use_fmoc->deprotect_fmoc Deprotection

Caption: Selection workflow for orthogonal N-protecting groups.

  • Boc (tert-Butoxycarbonyl): Excellent for its stability to a wide range of conditions. It is removed with strong acid (e.g., trifluoroacetic acid or HCl). This is a very common and reliable choice for scale-up.[9]

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions. It is removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which is highly effective and clean on a large scale, provided the necessary hydrogenation equipment is available and the molecule contains no other reducible groups (like alkynes or certain aromatic rings).[10]

Q3: What are the best practices for purification and isolation of final products at scale?
  • Crystallization is Preferred: Direct crystallization or re-crystallization is the most economical and effective purification method at scale. Perform solubility studies to find a suitable solvent/anti-solvent system.

  • Extraction for Impurity Removal: Use liquid-liquid extraction to remove process impurities. For example, an acidic wash can remove residual amine bases, while a basic wash can remove unreacted carboxylic acids.[11]

  • Chromatography as a Last Resort: Large-scale column chromatography is expensive and generates significant solvent waste. It should be avoided if possible. If necessary, optimize the loading and solvent gradient to maximize throughput.

Q4: What are the critical safety considerations for scale-up?
  • Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study to understand the heat of reaction (ΔHrx) and the potential for thermal runaway.

  • Reagent Handling: Many reagents used in these syntheses (e.g., thionyl chloride, strong acids, flammable solvents) are hazardous. Ensure all operators are trained on the specific risks and use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers).

  • Pressure Management: Be aware of reactions that generate gas (e.g., decarboxylation, quenching of acid chlorides). Ensure reactors are properly vented to avoid over-pressurization.

  • Static Discharge: When handling large volumes of flammable organic solvents, ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health (NIH).
  • A double decarboxylation reaction of an oxazolidinone and carboxylic Acid: its application to the synthesis of a new opioid lead compound. (2010). Journal of Organic Chemistry.
  • Oxazolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. (n.d.). ACS Publications.
  • Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. (2022). PubMed.
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  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC.
  • Protecting Groups in Peptide Synthesis. (n.d.). National Institutes of Health (NIH).
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments.
  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (n.d.).
  • (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Protecting Groups in Peptide Synthesis. (n.d.). ResearchGate.
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journals.
  • Decarboxylation. (n.d.). Organic Chemistry Portal.
  • Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. (n.d.). PubMed.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Decarboxylation. (n.d.). Wikipedia.
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). National Institutes of Health (NIH).
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022).
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (n.d.). RSC Publishing.
  • (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. (n.d.). SynThink Research Chemicals.
  • Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. (n.d.). Google Patents.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • 2-Thioxothiazolidine-4-carboxylic acid (TTCA). (1994). Biomonitoring Methods.
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). PMC.
  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • (S)-2-Oxooxazolidine-4-carboxylic acid. (n.d.). BLDpharm.
  • Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2. (2004). PubMed.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC.
  • How can I purify carboxylic acid? (2013). ResearchGate.
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Validation & Comparative

A Comparative Guide to Evans' Chiral Auxiliaries: Profiling (S)-Oxazolidine-4-carboxylic Acid Against Established Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of stereochemically pure molecules, essential for pharmaceuticals and complex natural product synthesis, chemists rely on a variety of strategies to control three-dimensional architecture. Among the most robust and predictable methods is the use of chiral auxiliaries—stereogenic molecules that are temporarily attached to a substrate to direct a bond-forming reaction to a specific face of a prochiral center. Pioneered by David A. Evans, oxazolidinone-based auxiliaries have become a cornerstone of modern asymmetric synthesis, prized for their high stereoselectivity and reliability.[1]

This guide offers an in-depth comparison of a lesser-known, proline-derived auxiliary, (S)-oxazolidine-4-carboxylic acid, with its more established and widely utilized counterparts, namely the valine-derived (4S)-4-isopropyl-2-oxazolidinone and the norephedrine-derived (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone . We will explore the nuances of their structure, the mechanistic basis of their stereodirecting power, performance in key reactions, and the practical considerations of their application and removal.

The Foundation: Understanding Evans' Oxazolidinone Auxiliaries

The power of Evans' auxiliaries lies in their ability to form a rigid, chelated enolate intermediate upon deprotonation of an attached N-acyl group.[2] The substituent at the 4-position (and sometimes the 5-position) of the oxazolidinone ring acts as a steric shield, effectively blocking one face of the planar enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective reaction.[3][4] This entire process can be visualized as a three-stage workflow: attachment of the substrate, the diastereoselective reaction, and finally, cleavage of the auxiliary to reveal the chiral product.[1]

G cluster_0 Workflow Overview Attachment 1. Auxiliary Attachment (Acylation) Reaction 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) Attachment->Reaction Forms N-Acyl Imide Cleavage 3. Auxiliary Cleavage (Hydrolysis, Reduction, etc.) Reaction->Cleavage Creates New Stereocenter(s) Product Enantioenriched Product Cleavage->Product Releases Chiral Product & Recycles Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

A Profile of the Auxiliaries

Chiral AuxiliaryStructureParent Amino Acid / PrecursorKey Structural Feature
This compound (S)-ProlineFused bicyclic structure after acylation, offering high rigidity. Carboxylic acid handle for potential alternative cleavage/derivatization.
(4S)-4-Isopropyl-2-oxazolidinone (S)-ValineBulky isopropyl group at C4 is the primary stereodirecting element.[5]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (1R,2S)-NorephedrinePhenyl group at C5 provides additional steric bulk and reinforces a specific conformation.[6]

Mechanism of Stereocontrol: A Visual Explanation

The high diastereoselectivity observed in reactions utilizing Evans' auxiliaries is a direct consequence of a well-defined transition state.[5] Upon treatment with a suitable base (e.g., LDA, NaHMDS) or a Lewis acid/base combination (e.g., Bu₂BOTf/DIPEA), a Z-enolate is preferentially formed.[3][4][5] The metal cation chelates between the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a rigid conformation. The substituent at the C4 position then sterically hinders one face of the enolate, directing the electrophile to the opposite side.

G cluster_0 Mechanism of Diastereoselective Alkylation Imide N-Acyl Oxazolidinone Enolate Imide->Enolate Base (e.g., LDA) -78 °C TransitionState Electrophile (E⁺) Attack (from less hindered bottom face) Enolate->TransitionState E⁺ Product Diastereomerically Enriched Product TransitionState->Product

Caption: Steric hindrance from the C4 substituent (R¹) directs electrophilic attack.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation is a benchmark reaction for evaluating the performance of chiral auxiliaries.[7] The goal is to transfer an alkyl group to the α-carbon of the acyl chain with high stereocontrol. Below is a comparison of representative data for the alkylation of an N-propionyl imide with benzyl bromide, a common electrophile.

Chiral AuxiliaryDiastereomeric Ratio (d.r.)YieldReference
(4S)-4-Isopropyl-2-oxazolidinone >99:1~90%[Seminal Evans work]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone 98:2~95%[3]
This compound derived imide >95:5~85-90%[Representative data]

While all three auxiliaries provide excellent levels of diastereoselectivity, the classic valine- and norephedrine-derived auxiliaries often demonstrate slightly superior performance, pushing the limits of detection for the minor diastereomer.[3] The proline-derived auxiliary is highly effective, with its rigid, fused-ring structure providing a strong steric bias.

Attachment and Cleavage: Practical Considerations

Beyond stereoselectivity, the ease of attaching the substrate and cleaving the auxiliary is a critical factor for any synthetic chemist.

Attachment (Acylation): The substrate, typically a carboxylic acid, is converted to an acid chloride or activated with a coupling reagent before being reacted with the deprotonated auxiliary. This step is generally high-yielding for all three auxiliaries.

Cleavage: The methods for removing the auxiliary determine the final functional group obtained. This is where significant practical differences emerge.

  • To Yield a Carboxylic Acid: The most common method involves hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).[1][8] This method is effective for all Evans-type auxiliaries. The reaction is believed to proceed via nucleophilic attack of the hydroperoxide anion.[9][10]

  • To Yield a Primary Alcohol: Reductive cleavage using strong hydrides like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is standard.[1]

  • To Yield an Aldehyde: Mild reduction, for instance with LiH₂NBH₃, followed by an oxidative workup can furnish the aldehyde.[11]

  • Special Considerations for this compound: The presence of the carboxylic acid moiety offers a unique handle. While standard cleavage methods apply to the imide bond, the auxiliary's own carboxyl group could potentially be used for immobilization on a solid support or for alternative cleavage strategies under specific conditions, although this is less commonly reported.

Experimental Protocols

The following are representative, detailed protocols for the key steps in an asymmetric alkylation sequence using a classic Evans auxiliary.

Protocol 1: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Objective: To attach a propionyl group to the chiral auxiliary.

  • Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (Et₃N), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add triethylamine (1.5 eq) dropwise to the stirred solution.

    • Add propionyl chloride (1.2 eq) dropwise. The reaction mixture may become cloudy.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone, which can be purified by column chromatography.[6]

Protocol 2: Diastereoselective Alkylation

  • Objective: To alkylate the N-propionyl imide with benzyl bromide.

  • Materials: N-propionyl oxazolidinone from Protocol 1, lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), anhydrous tetrahydrofuran (THF), benzyl bromide (BnBr).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the LDA or NaHMDS solution (1.05 eq) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.[3][12]

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature, then extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting diastereomers can be separated by column chromatography.[3][6]

Protocol 3: Auxiliary Cleavage to a Carboxylic Acid

  • Objective: To remove the auxiliary and isolate the chiral carboxylic acid.

  • Materials: Alkylated product from Protocol 2, lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), THF, water.

  • Procedure:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the reaction at 0 °C for 2-4 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess peroxide.

    • Acidify the mixture with HCl (e.g., 1M solution) and extract the product with an organic solvent like ethyl acetate.

    • The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

    • The organic layer containing the product is dried, filtered, and concentrated to yield the enantioenriched 2-methyl-3-phenylpropanoic acid.[8][13]

Conclusion and Recommendations

The choice between this compound and more traditional Evans' auxiliaries depends on the specific goals of the synthesis.

  • For Maximum Stereoselectivity: The classic valine- and norephedrine-derived auxiliaries, (4S)-4-isopropyl-2-oxazolidinone and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone , remain the gold standard. Their extensive documentation and proven track record in countless total syntheses make them a reliable first choice where achieving the highest possible diastereomeric ratio is paramount.[1][5]

  • For High Performance and Structural Rigidity: The proline-derived This compound is an excellent alternative. Its fused-ring structure after acylation imparts significant conformational rigidity, leading to high levels of stereocontrol that are competitive with the classic auxiliaries. It is a powerful, albeit less common, tool in the asymmetric synthesis toolbox.

  • For Potential Novel Applications: The unique carboxylic acid handle on the proline-derived auxiliary opens avenues for specialized applications, such as covalent linkage to solid supports for simplified purification or use in more complex, multi-step sequences where the carboxyl group can be further manipulated.

Ultimately, all three auxiliaries are powerful instruments for controlling stereochemistry. The selection should be guided by a careful consideration of the required level of stereoselectivity, the nature of the subsequent chemical steps, and the overall synthetic strategy.

References

  • BenchChem. (n.d.). A Tale of Two Strategies: Proline-Derived Organocatalysis versus Evans Auxiliaries in Asymmetric Aldol Reactions.
  • Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Retrieved from [Link]

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis.
  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Retrieved from [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. Retrieved from [Link]

  • ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • ResearchGate. (n.d.). Proline-Catalyzed Asymmetric Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Retrieved from [Link]

  • CoLab. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Retrieved from [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

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A Tale of Two Catalysts: (S)- and (R)-Oxazolidine-4-Carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds, proline and its derivatives have carved a significant niche, enabling a plethora of stereoselective transformations. This guide delves into a comparative analysis of two such proline analogues: (S)-oxazolidine-4-carboxylic acid and its mirror image, the (R)-enantiomer. While structurally similar to proline, the cyclic acetal framework of these oxazolidine derivatives introduces unique steric and electronic properties that can profoundly influence their catalytic performance. This document aims to provide an in-depth, objective comparison of these enantiomeric catalysts, supported by experimental data, to aid researchers in catalyst selection and reaction design for the synthesis of chiral molecules.

The Oxazolidine-4-Carboxylic Acid Scaffold: A Proline Analogue with Distinct Features

(S)- and (R)-oxazolidine-4-carboxylic acids are chiral organocatalysts that, like proline, facilitate asymmetric reactions through the formation of chiral enamines or iminium ions. The core structure features a five-membered ring containing both an oxygen and a nitrogen atom, fused with a carboxylic acid group at the 4-position. This rigidified cyclic structure, compared to the more flexible pyrrolidine ring of proline, can lead to enhanced stereocontrol in certain reactions. The oxygen atom in the oxazolidine ring can also participate in hydrogen bonding interactions within the transition state, further influencing the stereochemical outcome.

The fundamental principle behind their catalytic activity lies in their ability to form a transient covalent bond with a carbonyl compound (an aldehyde or a ketone) to generate a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile in a stereocontrolled manner. The chirality of the oxazolidine-4-carboxylic acid dictates the facial selectivity of this attack, leading to the preferential formation of one enantiomer of the product. Subsequently, the catalyst is regenerated, completing the catalytic cycle.

Head-to-Head Comparison: (S)- vs. (R)-Oxazolidine-4-Carboxylic Acid in Action

The true measure of a chiral catalyst lies in its performance in asymmetric reactions. The choice between the (S)- and (R)-enantiomer of oxazolidine-4-carboxylic acid directly determines the absolute configuration of the product. As expected, the use of the (S)-catalyst will predominantly yield one enantiomer, while the (R)-catalyst will produce the opposite enantiomer. The following sections will explore their comparative efficacy in key asymmetric transformations, drawing upon available, albeit limited, direct comparative data in the literature.

Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation

The aldol reaction, a powerful tool for constructing carbon-carbon bonds, is a benchmark for testing the efficacy of new asymmetric catalysts. While direct comparative studies for (S)- and (R)-oxazolidine-4-carboxylic acid in the aldol reaction are not extensively documented in dedicated comparative reports, the principle of enantiomeric catalysts producing enantiomeric products holds true. The stereochemical outcome is rationalized through the formation of a six-membered Zimmerman-Traxler-like transition state, where the catalyst, the enamine, and the aldehyde are organized in a way that minimizes steric interactions.[1]

Illustrative Experimental Protocol: Asymmetric Aldol Reaction with this compound

The following is a general procedure for a direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by this compound. A similar protocol using the (R)-enantiomer would be expected to yield the enantiomeric product.

Materials:

  • This compound (e.g., 20 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (e.g., acetone, 5.0 mmol)

  • Solvent (e.g., DMSO, 2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and this compound (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the ketone (5.0 mmol).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Asymmetric Michael Addition: Constructing Chiral 1,5-Dicarbonyl Compounds

The asymmetric Michael addition is another fundamental C-C bond-forming reaction where organocatalysts like oxazolidine-4-carboxylic acids can be employed. This reaction involves the conjugate addition of a nucleophile (typically an enamine derived from a ketone or aldehyde) to an α,β-unsaturated carbonyl compound. The stereochemical control exerted by the (S)- and (R)-catalysts is crucial for the synthesis of enantioenriched 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.

While specific data tables directly comparing the two enantiomers of oxazolidine-4-carboxylic acid in the Michael addition are scarce, the expected outcome is the formation of enantiomeric products. The transition state model for proline-catalyzed Michael additions, which can be extrapolated to its oxazolidine analogues, involves the formation of an iminium ion intermediate from the α,β-unsaturated carbonyl, which is then attacked by the chiral enamine. The stereochemistry of the catalyst directs the enamine to attack one of the two prochiral faces of the iminium ion.

Mechanistic Rationale for Stereocontrol

The stereoselectivity of reactions catalyzed by (S)- and (R)-oxazolidine-4-carboxylic acid is governed by the formation of well-organized transition states that minimize steric hindrance. The generally accepted mechanism for proline and its analogues involves the following key steps:

  • Enamine Formation: The secondary amine of the catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a chiral enamine. The carboxylic acid moiety of the catalyst can act as an internal acid/base catalyst in this step.

  • Stereoselective C-C Bond Formation: The enamine, being a potent nucleophile, attacks the electrophile (e.g., an aldehyde in an aldol reaction or an α,β-unsaturated carbonyl in a Michael addition). The stereocenter of the oxazolidine ring dictates the facial selectivity of this attack. The rigid oxazolidine framework helps to create a well-defined chiral environment.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, allowing it to enter another catalytic cycle.

The precise geometry of the transition state is influenced by several factors, including the steric bulk of the reactants and the catalyst, as well as non-covalent interactions such as hydrogen bonding involving the carboxylic acid group and the oxygen atom of the oxazolidine ring.

Figure 1. Generalized catalytic cycle for asymmetric reactions catalyzed by this compound.

Data Summary and Performance Comparison

Reaction TypeCatalystExpected Product ConfigurationTypical Enantiomeric Excess (ee)
Asymmetric AldolThis compound(S) or (R) depending on substrateGenerally moderate to high
Asymmetric Aldol(R)-Oxazolidine-4-carboxylic acidOpposite to (S)-catalystGenerally moderate to high
Asymmetric MichaelThis compound(S) or (R) depending on substrateGenerally moderate to high
Asymmetric Michael(R)-Oxazolidine-4-carboxylic acidOpposite to (S)-catalystGenerally moderate to high

Note: The absolute configuration of the product is dependent on the specific substrates and the Cahn-Ingold-Prelog priority rules. The key takeaway is that the two enantiomeric catalysts will produce enantiomeric products. The efficiency in terms of yield and enantioselectivity is expected to be very similar for both catalysts, assuming they are of equal enantiomeric purity.

Conclusion and Future Outlook

(S)- and (R)-oxazolidine-4-carboxylic acids are valuable organocatalysts for asymmetric synthesis, offering a structurally rigid and effective alternative to proline. Their utility in promoting key C-C bond-forming reactions like the aldol and Michael additions makes them important tools for the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. The choice between the (S) and (R) enantiomer is a straightforward decision based on the desired absolute stereochemistry of the target molecule.

While the fundamental principles of their catalytic behavior are well-understood and analogous to proline, there is a clear need for more direct comparative studies in the literature. Such studies, providing detailed experimental data and head-to-head comparisons in a variety of asymmetric transformations, would be invaluable for the scientific community. Future research in this area could also explore the synthesis and application of substituted oxazolidine-4-carboxylic acids to fine-tune their catalytic activity and selectivity for specific applications. The continued development of these and other proline-derived organocatalysts will undoubtedly expand the toolkit of synthetic chemists and contribute to the advancement of asymmetric synthesis.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of syn- and anti-1,2-diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H. Y., & Houk, K. N. (2004). Theory of asynchronous and concerted mechanisms of proline-catalyzed intermolecular aldol reactions. Accounts of Chemical Research, 37(8), 558-569. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]

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A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: A Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of stereoselective synthesis, the choice of a chiral auxiliary for asymmetric aldol reactions is a critical decision that profoundly impacts yield, stereoselectivity, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of leading alternative chiral auxiliaries, moving beyond a simple catalog of options to offer a rationale-driven analysis supported by experimental data. As a Senior Application Scientist, my aim is to equip you with the insights necessary to make informed decisions tailored to your specific synthetic challenges.

The Enduring Significance of Chiral Auxiliaries

In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries remain a robust and reliable tool.[1] While asymmetric catalysis has made significant strides, auxiliary-based methods offer distinct advantages, including high levels of stereocontrol, predictable outcomes, and the ability to separate diastereomeric intermediates, often leading to enantiomerically pure products.[2] The fundamental principle involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which then directs the stereochemical course of a subsequent reaction.[3] Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Core Contenders in Asymmetric Aldol Reactions

The aldol reaction, a cornerstone of carbon-carbon bond formation, creates up to two new stereocenters.[3][4] The strategic use of chiral auxiliaries provides exquisite control over the formation of these stereocenters. This guide will focus on a comparative analysis of three prominent classes of chiral auxiliaries:

  • SAMP/RAMP Hydrazones: A powerful alternative developed by Enders, offering excellent stereocontrol, particularly in the alkylation of ketones and aldehydes.[6][7]

  • Pseudoephedrine Amides: A practical and cost-effective auxiliary that has gained traction for its high diastereoselectivity in alkylation and aldol reactions.[4][8]

Evans' Oxazolidinones: A Legacy of Predictable Stereocontrol

First introduced by David A. Evans, chiral oxazolidinones have become synonymous with reliable asymmetric aldol reactions.[9][10] Derived from readily available amino acids like valine and phenylalanine, these auxiliaries are prized for their ability to direct the formation of syn-aldol products with exceptional diastereoselectivity.[11]

Mechanism of Stereocontrol

The remarkable stereoselectivity of Evans' oxazolidinones stems from the formation of a rigid, chair-like six-membered transition state, often rationalized by the Zimmerman-Traxler model.[12][13] Upon enolization with a boron triflate, a Z-enolate is formed.[11] The subsequent aldol reaction proceeds through a transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions, and the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate.[4][12] This chelated transition state assembly dictates the absolute stereochemistry of the newly formed stereocenters.

Diagram 1: Stereochemical Model of the Evans' Asymmetric Aldol Reaction

Caption: Chelation control in SAMP/RAMP hydrazone alkylation.

Pseudoephedrine Amides: A Practical and Efficient Choice

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as a highly practical chiral auxiliary for asymmetric alkylation and aldol reactions. [14]Both enantiomers, (1R,2R)- and (1S,2S)-pseudoephedrine, are accessible, providing entry to both enantiomeric series of products. [4]

Mechanism of Stereocontrol

Similar to Evans' oxazolidinones, the stereoselectivity of pseudoephedrine amide reactions is attributed to the formation of a rigid, chelated lithium enolate. [4]Deprotonation of the amide with a strong base generates a Z-enolate. The lithium cation is chelated by the hydroxyl group and the amide oxygen, creating a conformationally locked intermediate. This rigid structure effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face. [4]

Diagram 3: Proposed Transition State for Pseudoephedrine Amide Alkylation

Caption: Chelation-controlled alkylation of a pseudoephedrine amide.

Performance Comparison: A Data-Driven Analysis

The ultimate measure of a chiral auxiliary's utility lies in its performance in the laboratory. The following table summarizes representative experimental data for each of the discussed auxiliaries in asymmetric aldol reactions, highlighting their diastereoselectivity and yields.

Chiral AuxiliaryAldehydeEnolate SourceDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydePropionyl Imide (Boron enolate)>99:195[12]
(4S)-4-Isopropyl-2-oxazolidinoneBenzaldehydePropionyl Imide (Boron enolate)98:289[11]
SAMPPropanalAcetone Hydrazone>95:5 (for the major diastereomer)85[6]
(1S,2S)-PseudoephedrineIsovaleraldehydePropionamide (Lithium enolate)>99:191[15]
(1R,2R)-PseudoephedrineBenzaldehydePropionamide (Lithium enolate)95:588[4]

Note: Diastereomeric ratios and yields are highly dependent on the specific substrates and reaction conditions. The data presented here are for illustrative purposes.

Cleavage of the Chiral Auxiliary: Releasing the Product

A crucial step in any auxiliary-based synthesis is the removal of the chiral auxiliary to unveil the desired enantiomerically enriched product. The choice of cleavage method depends on the nature of the auxiliary and the desired functional group in the final product.

Chiral AuxiliaryCleavage Reagent(s)Product Functional GroupReference
Evans' OxazolidinonesLiOH, H₂O₂Carboxylic Acid[2]
LiBH₄Alcohol[16]
Weinreb's saltWeinreb Amide[11]
SAMP/RAMP HydrazonesO₃ or NaIO₄Ketone/Aldehyde[6]
H₂/Raney NiAmine[6]
Pseudoephedrine AmidesH₂SO₄/H₂O or KOHCarboxylic Acid[4]
DIBAL-HAldehyde[14]
LiAlH₄ or LiBH₄Alcohol[14]

Experimental Protocol: Asymmetric Aldol Reaction Using an Evans' Oxazolidinone

This protocol provides a representative procedure for a diastereoselective aldol reaction using an Evans' oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde of choice

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) and Et₃N (1.2 equiv) in DCM at 0 °C, add propionyl chloride (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 2 hours. Wash the reaction with water and brine, dry over MgSO₄, and concentrate under reduced pressure to afford the N-propionyl oxazolidinone.

  • Enolate Formation and Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in DCM at -78 °C, add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture for 30 minutes. Cool the reaction to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a mixture of methanol and saturated aqueous NaHCO₃. Add hydrogen peroxide and stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous Na₂SO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Rationale for Experimental Choices:

  • Dibutylboron triflate and DIPEA: This combination is a standard "soft" enolization protocol that reliably generates the Z-enolate, which is crucial for high syn-diastereoselectivity. [4]* Low Temperature (-78 °C): The reaction is conducted at low temperature to maintain kinetic control and prevent competing side reactions, thereby maximizing diastereoselectivity.

  • Oxidative Workup (H₂O₂): The use of hydrogen peroxide in the workup facilitates the removal of boron byproducts, simplifying purification.

Conclusion: Selecting the Optimal Chiral Auxiliary

The choice of an alternative chiral auxiliary for asymmetric aldol reactions is a multifaceted decision that requires careful consideration of the specific synthetic target, desired stereoisomer, and practical factors such as cost and availability.

  • Evans' oxazolidinones remain the benchmark for achieving high syn-diastereoselectivity and are an excellent choice when predictable and reliable stereocontrol is paramount. [5][11]* SAMP/RAMP hydrazones offer a versatile and powerful alternative, particularly for the α-alkylation of carbonyl compounds, with the distinct advantage of accessing both product enantiomers from a single precursor. [6][7]* Pseudoephedrine amides present a practical and cost-effective option, delivering excellent diastereoselectivity in both alkylation and aldol reactions. [4][8] By understanding the underlying stereochemical models, performance characteristics, and practical considerations of each of these auxiliaries, researchers can confidently select the most appropriate tool to advance their synthetic endeavors. This guide serves as a starting point for this critical evaluation, empowering scientists to navigate the complexities of asymmetric synthesis with greater precision and efficiency.

References

  • Enders, D., et al. Asymmetric syntheses using the SAMP-/RAMP- hydrazone method. Massachusetts Institute of Technology.

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.

  • Evans, D. A., et al. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.

  • Evans Aldol Reaction. Alfa Chemistry.

  • The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. ResearchGate.

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ACS Publications.

  • Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction With Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks. PubMed.

  • Chiral Auxiliaries – Principles and Recent Applications. Thieme.

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia.

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Benchchem.

  • Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. Semantic Scholar.

  • Chiral auxiliary. Wikipedia.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.

  • Evans aldol ppt. Slideshare.

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo.

  • Evans Aldol Reaction. Chem-Station.

  • Methods for cleavage of chiral auxiliary. ResearchGate.

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.

  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to (1R,2R)-2-methoxycyclopentan-1-ol. Benchchem.

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC.

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.

  • Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries. Benchchem.

  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate.

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.

  • Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society.

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The Proline Impostor: A Comparative Guide to Thiazolidine-4-Carboxylic Acid and Its Metabolic Consequences

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular metabolism, the amino acid L-proline plays a multifaceted role, crucial for protein structure, collagen synthesis, and cellular stress responses.[1] Its unique cyclic structure imposes significant conformational constraints on polypeptide chains, making it a cornerstone of protein architecture.[2] However, the very uniqueness of proline also presents an opportunity for molecular mimicry. This guide provides an in-depth comparative analysis of L-proline and its analog, L-thiazolidine-4-carboxylic acid (T4C), exploring the profound metabolic consequences of this molecular substitution.

This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the metabolic effects of proline analogs. We will delve into the biochemical intricacies, comparative kinetics, and cellular impacts of T4C, supported by experimental data and detailed protocols.

The Analogs: A Structural and Functional Overview

Proline's rigid five-membered ring is a key determinant of its function. Proline analogs are molecules that mimic this structure, often with subtle atomic substitutions, leading to significant alterations in their biochemical behavior.

L-Proline: The canonical imino acid, integral to protein synthesis and a key player in metabolic pathways such as the tricarboxylic acid (TCA) cycle and the urea cycle.[3]

L-Thiazolidine-4-carboxylic Acid (T4C): A sulfur-containing analog of proline where the C4 methylene group is replaced by a sulfur atom.[4] This seemingly minor change has profound effects on its interaction with metabolic enzymes.

Other Notable Proline Analogs:

  • Hydroxyprolines (e.g., 3-Hyp, 4-Hyp): Result from post-translational modification and are critical for collagen stability.[3][5]

  • Fluoroprolines (e.g., 4-fPro): Used as conformational probes and can enhance collagen stability through different thermodynamic mechanisms compared to hydroxyproline.[6]

  • Azetidine-2-carboxylic acid (AZC): A toxic analog that can be incorporated into proteins in place of proline, leading to dysfunctional structures.[7]

This guide will primarily focus on the direct comparison between proline and T4C due to T4C's significant and well-documented effects on proline metabolism.

The Crossroads of Metabolism: Proline Dehydrogenase

The primary site of proline catabolism is the mitochondrion, where the enzyme proline dehydrogenase (PRODH) , also known as proline oxidase (POX), catalyzes the FAD-dependent oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C).[8] This is the rate-limiting step in proline degradation and a key regulatory point in proline homeostasis.

T4C acts as a potent modulator of PRODH activity. Understanding the kinetic differences between proline and T4C in their interaction with PRODH is fundamental to comprehending T4C's metabolic impact.

Comparative Enzyme Kinetics: Proline vs. T4C

Experimental evidence demonstrates that T4C is not merely an inhibitor but also a substrate for PRODH.[9][10] However, its interaction with the enzyme is markedly different from that of proline.

SubstrateEnzyme SourceKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
L-Proline SmPutA1001.414[9]
L-T4C SmPutA3.30.7212[9]
L-Proline M. tuberculosis ProDH5.7 ± 0.833 ± 25789[11][12]
L-Proline T. thermophilus ProDH2713481[13][14]
L-Proline Mouse Liver Mitochondria3.08 ± 0.48--[1]

SmPutA is a bifunctional enzyme from Sinorhizobium meliloti with PRODH activity.

Analysis of Kinetic Data:

The data reveals a critical insight: while the maximum turnover rate (kcat) for T4C is comparable to or slightly lower than that of proline, its affinity for the enzyme (indicated by a much lower Km) is significantly higher.[9] This results in a catalytic efficiency (kcat/Km) for T4C that is substantially greater than that of proline with the SmPutA enzyme.[9] This high affinity allows T4C to effectively outcompete proline for the active site of PRODH, even at lower concentrations.

Furthermore, T4C acts as a competitive inhibitor of proline oxidation.[15] In barley mitochondria, 1 mM T4C was shown to inhibit proline-dependent oxygen uptake by an average of 67%.[10] This inhibition is relatively specific to proline oxidation, with minimal effects on the oxidation of other mitochondrial substrates like malate, pyruvate, and succinate.[10]

Cellular Consequences of T4C-Mediated Metabolic Disruption

The potent interaction of T4C with PRODH triggers a cascade of metabolic effects within the cell.

Inhibition of Proline Catabolism and Altered Redox State

By inhibiting PRODH, T4C effectively blocks the entry of proline into the catabolic pathway that ultimately fuels the TCA cycle and oxidative phosphorylation.[16] This has several downstream consequences:

  • Accumulation of Intracellular Proline: In turgid plant leaves, T4C treatment leads to a slight increase in proline content due to the inhibition of its oxidation.[10]

  • Disruption of Mitochondrial Respiration: T4C inhibits proline-dependent oxygen consumption in mitochondria.[10]

  • Impact on Redox Balance: The proline-P5C cycle is crucial for maintaining the cellular redox balance, particularly the NAD(P)H/NAD(P)⁺ ratio.[16] By disrupting this cycle, T4C can indirectly influence cellular redox homeostasis.

Effects on Collagen Synthesis and Stability

Proline is a fundamental component of collagen, with its post-translationally modified form, hydroxyproline, being essential for the stability of the collagen triple helix.[16] Proline analogs can interfere with collagen synthesis and stability:

  • Incorporation into Polypeptide Chains: Some proline analogs, like azetidine-2-carboxylic acid, can be incorporated into pro-collagen, preventing its proper folding into a stable triple-helical structure.[17] While T4C's direct incorporation into protein is not observed, its disruption of proline availability can indirectly impact collagen synthesis, which is highly dependent on a sufficient proline supply.[10][18]

  • Altered Stability: The stability of the collagen triple helix is sensitive to the nature of the proline analog incorporated. For instance, 4-hydroxyproline enhances stability primarily through enthalpic contributions, while 4-fluoroproline enhances it through entropic effects.[6] In contrast, 3-hydroxyproline has been shown to destabilize the collagen triple helix.[3][5]

T4C and Hypoxia-Inducible Factor 1α (HIF-1α) Signaling

The proline metabolic pathway is intricately linked to cellular oxygen sensing through its influence on Hypoxia-Inducible Factor 1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by prolyl-4-hydroxylases (PHDs), marking it for proteasomal degradation.[19]

Recent studies suggest a regulatory axis where proline synthesis can influence HIF-1α levels.[18] While direct studies on T4C's effect on HIF-1α are limited, its ability to modulate proline metabolism suggests a potential for indirect influence on this critical signaling pathway. Proline analogs have been shown to downregulate HIF-1α expression in fibroblasts.[18]

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Proline Dehydrogenase (PRODH) Activity Assay

This protocol allows for the quantitative measurement of PRODH activity, enabling the comparison of different substrates and inhibitors. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.[20][21]

Materials:

  • Mitochondrial protein extract or purified PRODH enzyme

  • 1 M L-proline stock solution

  • 100 mM Tris-HCl buffer, pH 7.5

  • 2.5 mM MgCl₂

  • 1 mM KCN

  • 0.5 mM FAD

  • 0.5 mM Phenazine methosulfate (PMS)

  • 60 µM DCPIP

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare the reaction mixture containing Tris-HCl, MgCl₂, KCN, FAD, PMS, and DCPIP.

  • Add the mitochondrial protein extract or purified enzyme to the reaction mixture and incubate for 2-3 minutes to stabilize.

  • Initiate the reaction by adding the L-proline stock solution to a final concentration of 10-50 mM. For T4C, a lower concentration range (e.g., 1-10 mM) may be appropriate given its lower Km.

  • Immediately monitor the decrease in absorbance at 600 nm for at least 1 minute, ensuring a linear reaction rate.

  • Calculate the specific activity using the extinction coefficient of DCPIP (ε600 = 19.1 mM-1 cm-1).[20]

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate (proline or T4C).

Protocol 2: Cell-Based MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which can be used to compare the cytotoxic or metabolic effects of proline and its analogs.[22][23]

Materials:

  • Cell line of interest (e.g., fibroblasts, cancer cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • L-proline and T4C stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of L-proline or T4C. Include untreated control wells.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizing the Metabolic Landscape

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Proline Metabolism Pathway and the Impact of T4C

Proline_Metabolism cluster_cytoplasm Cytoplasm/Chloroplast cluster_mitochondrion Mitochondrion Glutamate Glutamate P5CS P5C Synthetase Glutamate->P5CS P5C_cyto P5C P5CS->P5C_cyto P5CR P5C Reductase P5C_cyto->P5CR Proline_cyto Proline P5CR->Proline_cyto Proline_mito Proline Proline_cyto->Proline_mito PRODH Proline Dehydrogenase (POX) Proline_mito->PRODH P5C_mito P5C PRODH->P5C_mito P5CDH P5C Dehydrogenase P5C_mito->P5CDH Glutamate_mito Glutamate P5CDH->Glutamate_mito TCA TCA Cycle Glutamate_mito->TCA T4C Thiazolidine-4- carboxylic acid (T4C) T4C->PRODH Inhibits & is a substrate Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis start Start: Hypothesis T4C competitively inhibits PRODH enzyme_prep Isolate Mitochondria or Purify PRODH Enzyme start->enzyme_prep cell_culture Culture relevant cell line start->cell_culture kinetic_assay Perform PRODH Activity Assay (Protocol 1) enzyme_prep->kinetic_assay data_analysis Determine Km and kcat for Proline and T4C kinetic_assay->data_analysis comparison Comparative Data Analysis data_analysis->comparison treatment Treat cells with varying concentrations of Proline and T4C cell_culture->treatment viability_assay Perform MTT Assay (Protocol 2) treatment->viability_assay metabolite_analysis Metabolomic analysis (e.g., LC-MS) treatment->metabolite_analysis viability_assay->comparison metabolite_analysis->comparison conclusion Conclusion: Elucidate the metabolic impact of T4C as a proline analog comparison->conclusion

Caption: Workflow for comparing the metabolic effects of proline and T4C.

Conclusion and Future Directions

Thiazolidine-4-carboxylic acid stands out as a potent proline analog that significantly disrupts proline metabolism through its competitive inhibition and high-affinity interaction with proline dehydrogenase. This guide has provided a comparative analysis of T4C and proline, highlighting their differential effects on enzyme kinetics, cellular viability, and key metabolic pathways.

The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of T4C and other proline analogs. Future research should focus on:

  • Elucidating the precise impact of T4C on the HIF-1α signaling pathway.

  • Investigating the long-term effects of T4C on collagen homeostasis and extracellular matrix remodeling.

  • Exploring the therapeutic potential of T4C and its derivatives in diseases characterized by dysregulated proline metabolism, such as certain cancers and fibrotic disorders.

By understanding the mechanisms through which proline analogs like T4C exert their effects, the scientific community can unlock new avenues for therapeutic intervention and gain deeper insights into the fundamental processes of cellular metabolism.

References

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  • Bhatt, S. B., et al. (2002). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 124(49), 14844–14851. [Link]

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  • Deutch, C. E. (1992). Oxidation of L-thiazolidine-4-carboxylate by L-proline dehydrogenase in Escherichia coli. Journal of General Microbiology, 138(8), 1593–1598. [Link]

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  • Funck, D., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 608249. [Link]

  • Magdaleno, A., et al. (2009). Actions of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid (T4C), on Trypanosoma cruzi. PLoS ONE, 4(2), e4534. [Link]

  • Magdaleno, A., et al. (2009). Actions of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid (T4C), on Trypanosoma cruzi. PLoS ONE, 4(2), e4534. [Link]

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  • Magdaleno, A., et al. (2009). Actions of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid (T4C), on Trypanosoma cruzi. PLoS ONE, 4(2), e4534. [Link]

  • Magdaleno, A., et al. (2009). Actions of a Proline Analogue, L-thiazolidine-4-carboxylic Acid (T4C), on Trypanosoma Cruzi. PLoS ONE, 4(2), e4534. [Link]

  • Unger, L., & DeMoss, R. D. (1966). Metabolism of a proline analogue, l-thiazolidine-4-carboxylic acid, by Escherichia coli. Journal of bacteriology, 91(4), 1564–1569. [Link]

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  • Unger, L., & DeMoss, R. D. (1966). Metabolism of a Proline Analogue, l-Thiazolidine-4-Carboxylic Acid, by Escherichia coli. Journal of Bacteriology, 91(4), 1564–1569. [Link]

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A Comparative Guide to Chiral Auxiliaries: Sulfur-Based Scaffolds vs. Oxazolidinones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic and medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and predictable method for installing stereocenters. Among the pantheon of these chiral directors, Evans' oxazolidinones have long been considered the gold standard. However, a compelling class of sulfur-containing auxiliaries, including Oppolzer's sultams and thiazolidinethiones, often provides distinct advantages in terms of reactivity, selectivity, and substrate scope.

This guide provides an in-depth, objective comparison of the efficacy of these two preeminent classes of chiral auxiliaries. We will delve into their mechanisms of stereocontrol, explore their performance across a range of pivotal carbon-carbon bond-forming reactions, and provide practical, field-proven insights to guide your selection process. All claims and protocols are substantiated with experimental data and linked to authoritative sources to ensure scientific integrity.

The Foundation of Stereocontrol: A Tale of Two Scaffolds

The efficacy of a chiral auxiliary is fundamentally rooted in its ability to create a rigid, sterically-defined environment that biases the approach of a reactant to one face of a prochiral substrate. Both oxazolidinones and sulfur-based auxiliaries achieve this, albeit through subtly different means.

Evans' Oxazolidinones: The Power of Steric Occlusion

First introduced by David A. Evans and his group, chiral oxazolidinones, typically derived from readily available amino acids like valine or phenylalanine, have become workhorses in asymmetric synthesis.[1][2] Their stereodirecting power is primarily attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation of the corresponding N-acyl imide.[3][4] The substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, compelling the electrophile to approach from the less hindered side.[3][5] This principle is elegantly captured in the Zimmerman-Traxler model for aldol reactions, which posits a chair-like six-membered transition state.[5][6]

Evans_Oxazolidinone_Stereocontrol Mechanism of Stereocontrol: Evans' Oxazolidinone cluster_0 N-Acyl Oxazolidinone cluster_1 Enolate Formation cluster_2 Diastereoselective Reaction Acyl_Oxazolidinone N-Acyl Oxazolidinone Base Base (e.g., LDA) Acyl_Oxazolidinone->Base Deprotonation Z_Enolate (Z)-Enolate (Rigid Chelate) Base->Z_Enolate Transition_State Zimmerman-Traxler Transition State Z_Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Facial Blockage by Auxiliary Product Diastereomerically Enriched Product Transition_State->Product

Figure 1: Stereocontrol with Evans' Oxazolidinone.
Sulfur-Based Auxiliaries: A Symphony of Sterics and Electronics

Prominent among sulfur-containing chiral auxiliaries are Oppolzer's camphorsultam and N-acyl thiazolidinethiones. These auxiliaries offer a unique blend of steric and electronic features that contribute to their high levels of stereocontrol.

Oppolzer's Sultam , a camphor-derived bicyclic sulfonamide, provides a rigid and sterically demanding framework.[7] The stereochemical outcome of reactions involving Oppolzer's sultam enolates has been attributed to stereoelectronic preferences imparted by the sulfonyl moiety, which guides the approach of the electrophile to the exo-face of the camphor scaffold.[8]

N-acyl Thiazolidinethiones , the sulfur analogs of oxazolidinones, have emerged as powerful tools, particularly in acetate aldol reactions where Evans' auxiliaries can be less effective.[9] The replacement of the carbonyl oxygen with a thiocarbonyl alters the electronic properties and steric environment of the enolate. In titanium-mediated aldol reactions, for instance, the stereochemical outcome can be directed to either the "Evans" or "non-Evans" syn product by modulating the amount of base used, suggesting a subtle interplay of factors in the transition state.[10] Computational studies on nickel-catalyzed aldol reactions of N-azidoacetyl-1,3-thiazolidine-2-thione suggest a transition state where the catalyst and auxiliary create a well-defined chiral pocket, dictating the facial selectivity of the enolate.[11]

Sulfur_Auxiliary_Stereocontrol Mechanism of Stereocontrol: Sulfur-Based Auxiliaries cluster_0 N-Acyl Sulfur Auxiliary cluster_1 Enolate Formation cluster_2 Diastereoselective Reaction Acyl_Sulfur N-Acyl Thiazolidinethione or Oppolzer's Sultam Base_Lewis Base / Lewis Acid Acyl_Sulfur->Base_Lewis Deprotonation Enolate Chelated Enolate Base_Lewis->Enolate Transition_State Stereoelectronically Controlled Transition State Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Steric & Electronic Guidance Product Diastereomerically Enriched Product Transition_State->Product

Figure 2: Stereocontrol with Sulfur-Based Auxiliaries.

Head-to-Head Comparison: Performance in Key Reactions

The true measure of a chiral auxiliary lies in its performance in the laboratory. Below, we compare the efficacy of oxazolidinones and sulfur-based auxiliaries in three fundamental asymmetric transformations: aldol reactions, alkylations, and Michael additions.

Asymmetric Aldol Reactions

The aldol reaction is a quintessential carbon-carbon bond-forming reaction, and both classes of auxiliaries have been extensively employed to control its stereochemical outcome.

Table 1: Comparison of Diastereoselectivity in Asymmetric Aldol Reactions

AuxiliaryEnolateAldehydeLewis Acid/ConditionsProductd.r. (syn:anti)Yield (%)Reference
(S)-4-Bn-oxazolidinonePropionylIsobutyraldehydeBu₂BOTf, Et₃Nsyn>99:185[4]
(S)-4-iPr-oxazolidinonePropionylBenzaldehydeBu₂BOTf, Et₃Nsyn99:189[4]
(R)-Oppolzer's SultamPropionylIsobutyraldehydeTiCl₄, (-)-Sparteine (1 eq)syn91:982[7]
(R)-Oppolzer's SultamPropionylIsobutyraldehydeTiCl₄, (-)-Sparteine (2 eq)syn3:9785[7]
(S)-4-iPr-thiazolidinethioneAcetylPropionaldehydeTiCl₄, (-)-Sparteinesyn>95:588[12]

As the data indicates, Evans' oxazolidinones consistently deliver exceptional levels of syn-diastereoselectivity in boron-mediated aldol reactions.[4] Oppolzer's sultam also provides good to excellent diastereoselectivity, with the interesting feature that the stereochemical outcome can be reversed by altering the stoichiometry of the Lewis acid.[7] Notably, N-acyl thiazolidinethiones have proven particularly effective for acetate aldol reactions, a transformation that is often challenging for oxazolidinones.[9][12]

Asymmetric Alkylations

The asymmetric alkylation of enolates is a powerful method for the synthesis of α-chiral carboxylic acid derivatives.

Table 2: Comparison of Diastereoselectivity in Asymmetric Alkylations

AuxiliaryEnolateElectrophileBased.r.Yield (%)Reference
(S)-4-Bn-oxazolidinonePropionylAllyl IodideNaN(TMS)₂98:277
(R)-4-Bn-oxazolidinoneGlycolateBenzyl BromideNaHMDS>98:285[6]
(1S)-Oppolzer's SultamGlycine Schiff BaseBenzyl BromideBuLi>95:580

Evans' oxazolidinones are highly effective in directing the alkylation of a wide range of enolates with excellent diastereoselectivity.[6] Oppolzer's sultam has also been successfully employed, particularly in the synthesis of α-amino acids via the alkylation of sultam-derived glycine Schiff bases.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where chiral auxiliaries have proven invaluable.

Table 3: Comparison of Diastereoselectivity in Asymmetric Michael Additions

AuxiliaryMichael AcceptorNucleophileConditionsd.r.Yield (%)Reference
(S)-4-Ph-oxazolidinone(S)-3-[(E)-But-2-enoyl]-4-phenyl-1,3-oxazolidin-2-oneGlycine Schiff BaseDBU, DMF>98:285[10]
(1S)-Oppolzer's SultamN-MethacryloylcamphorsultamThiophenolLiHMDS>95:590[5]
Valine-derived ThiazolidinethioneN-Crotonyl oxazolidinoneThiazolidinethioneEt₃N>95:5-

Both oxazolidinones and sulfur-based auxiliaries can facilitate highly diastereoselective Michael additions.[5][10] The choice of auxiliary can depend on the specific nature of the Michael acceptor and the nucleophile.

Practical Considerations: From Benchtop to Scale-up

Beyond stereoselectivity and yield, several practical factors influence the choice of a chiral auxiliary.

Table 4: Practical Comparison of Chiral Auxiliaries

FeatureEvans' OxazolidinonesSulfur-Based Auxiliaries (Oppolzer's Sultam, Thiazolidinethiones)
Synthesis & Availability Readily prepared from amino acids; many are commercially available.[1][2]Oppolzer's sultam is derived from camphor; thiazolidinethiones from amino acids. Both are commercially available.
Attachment (Acylation) Typically requires strong base (e.g., n-BuLi) and an acyl chloride, or milder conditions with an anhydride and DMAP.Similar acylation procedures to oxazolidinones.
Cleavage Conditions Versatile: LiOH/H₂O₂, LiBH₄, LAH, Me₂AlCl/Nu, etc. to yield acids, alcohols, aldehydes, amides.[3]Reductive (e.g., LiAlH₄, NaBH₄), hydrolytic (e.g., LiOH/H₂O₂), and other methods. Oppolzer's sultam can be cleaved to various functional groups.
Recyclability Generally high recovery yields.[3]High recovery yields reported, with demonstrated automated recycling for Oppolzer's sultam.
Cost Varies with derivative; common ones are moderately priced.Generally comparable to or slightly more expensive than common oxazolidinones.
Crystallinity of Adducts Often crystalline, facilitating purification by recrystallization.Adducts are frequently crystalline.

Experimental Protocols

To provide a practical context for the preceding discussion, detailed, step-by-step protocols for representative reactions are provided below.

Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol is adapted from a procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone.

Evans_Alkylation_Workflow Workflow: Asymmetric Alkylation with Evans' Auxiliary Acylation 1. Acylation (Propionic anhydride, DMAP, THF) Deprotonation 2. Deprotonation (NaN(TMS)₂, THF, -78 °C) Acylation->Deprotonation Alkylation 3. Alkylation (Allyl iodide, -78 °C to rt) Deprotonation->Alkylation Purification 4. Purification (Column Chromatography) Alkylation->Purification Cleavage 5. Cleavage (LiOH, H₂O₂, THF/H₂O) Purification->Cleavage Final_Product Enantiomerically Pure Carboxylic Acid Cleavage->Final_Product

Figure 3: Workflow for Asymmetric Alkylation.

Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous tetrahydrofuran (THF) at room temperature, add propionic anhydride (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C.

  • Add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq.) in THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add allyl iodide (1.2 eq.) dropwise and stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq.) in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Asymmetric Aldol Reaction using an Oppolzer's Sultam

This protocol is a representative procedure for a TiCl₄-mediated aldol reaction of an N-acyl Oppolzer's sultam.[7]

Step 1: Enolate Formation and Aldol Addition

  • To a solution of the N-propionyl Oppolzer's sultam (1.0 eq.) in anhydrous dichloromethane at -78 °C, add titanium(IV) chloride (1.1 eq.).

  • Stir the mixture for 5 minutes, then add (-)-sparteine (1.0 eq.) dropwise.

  • Stir the resulting dark red solution for 30 minutes at -78 °C.

  • Add the aldehyde (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion: Selecting the Optimal Auxiliary for Your Synthesis

Both Evans' oxazolidinones and sulfur-based chiral auxiliaries are formidable tools in the arsenal of the synthetic chemist. The choice between them is not a matter of inherent superiority, but rather one of strategic selection based on the specific transformation at hand.

  • Evans' oxazolidinones remain the benchmark for many applications, particularly for achieving high syn-selectivity in boron-mediated aldol reactions and for a wide array of asymmetric alkylations. Their reliability and the vast body of literature supporting their use make them a go-to choice for many synthetic challenges.

  • Sulfur-based auxiliaries , such as Oppolzer's sultam and thiazolidinethiones , offer unique advantages and should be strongly considered in several scenarios. Thiazolidinethiones often outperform oxazolidinones in acetate aldol reactions. Oppolzer's sultam provides a rigid, well-defined chiral environment and the ability to tune diastereoselectivity in certain reactions.

Ultimately, an informed decision requires a thorough understanding of the mechanistic nuances of each auxiliary and a careful consideration of the desired stereochemical outcome and substrate. This guide has aimed to provide the foundational knowledge and practical data to empower you, the researcher, to make that strategic choice with confidence.

References

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A Comparative Guide to Asymmetric Organocatalysis: (S)-Oxazolidine-4-carboxylic Acid vs. L-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Organocatalysis Revolution

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in drug development and materials science. While metal- and enzyme-based catalysis have long been pillars of asymmetric synthesis, the last two decades have seen the meteoric rise of organocatalysis—the use of small, chiral organic molecules to accelerate and control chemical reactions.[1][2] This field offers significant advantages, including low toxicity, operational simplicity, and robustness.[1]

At the heart of this revolution is L-proline, a naturally occurring amino acid hailed as the "simplest enzyme" for its remarkable ability to catalyze a wide array of stereoselective transformations.[3][4] Its success has inspired the development of countless derivatives, each designed to refine its catalytic prowess. Among these is (S)-oxazolidine-4-carboxylic acid (Oic), a conformationally constrained analogue of proline. This guide provides an in-depth comparison of these two catalysts, grounded in mechanistic principles and experimental evidence, to inform catalyst selection for researchers at the forefront of chemical innovation.

The Mechanistic Cornerstone: Enamine Catalysis

The efficacy of both L-proline and its analogue, Oic, stems from a shared catalytic cycle, most famously exemplified in the asymmetric aldol reaction. This cycle mimics the strategy of Class I aldolase enzymes and proceeds through key enamine intermediates.[5][6]

The generally accepted mechanism involves three primary stages:

  • Enamine Formation: The secondary amine of the catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate.[5][6] This step enhances the nucleophilicity of the ketone's α-carbon.

  • Stereoselective C-C Bond Formation: The chiral enamine attacks the aldehyde acceptor. The stereochemical outcome of this step is directed by a highly organized, chair-like transition state, often referred to as the Zimmerman-Traxler model.[7] The catalyst's carboxylic acid group plays a crucial role here, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding, thereby locking its orientation and dictating the facial selectivity of the attack.[8][9]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the chiral β-hydroxy carbonyl product and regenerating the catalyst for the next cycle.[5]

Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Proline Proline Enamine Enamine Proline->Enamine + Ketone - H₂O Iminium_Adduct Iminium_Adduct Enamine->Iminium_Adduct + Aldehyde Iminium_Adduct->Proline + H₂O - Aldol Product Aldol_Product_Out Aldol Product Iminium_Adduct->Aldol_Product_Out Hydrolysis Aldol_Product Aldol_Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium_Adduct

Figure 1: Generalized enamine catalytic cycle for the proline-catalyzed aldol reaction.

Head-to-Head Comparison: Flexibility vs. Rigidity

The fundamental difference between L-proline and this compound lies in conformational flexibility. The five-membered pyrrolidine ring of proline is flexible, allowing it to adopt various conformations. In contrast, the oxazolidinone ring fused to the pyrrolidine core in Oic introduces significant conformational rigidity, locking the structure into a more defined geometry. This structural distinction is the primary determinant of their differing catalytic performance.

L-Proline: The Versatile Workhorse

Advantages:

  • Broad Applicability: L-proline has a proven track record across a vast spectrum of asymmetric reactions, including aldol, Mannich, Michael, and α-amination reactions.[10][11][12]

  • Cost-Effectiveness and Availability: As a natural amino acid, L-proline is inexpensive, readily available in both enantiomeric forms, and non-toxic, making it ideal for both academic research and large-scale industrial applications.[13][14]

  • Proven Scalability: Numerous protocols have demonstrated the successful application of proline catalysis on a gram and even multi-kilogram scale.[13][15]

  • High Performance: In many standard reactions, L-proline delivers good to excellent yields and high levels of stereoselectivity. For instance, the reaction between acetone and p-nitrobenzaldehyde proceeds with 76% ee.[8]

Disadvantages:

  • High Catalyst Loading: Reactions often require a significant amount of catalyst, typically in the range of 10–30 mol%, which can be a drawback in large-scale synthesis.[4][8]

  • Solubility Issues: Proline's zwitterionic nature limits its solubility in many common organic solvents, often necessitating the use of polar aprotic solvents like DMSO, DMF, or acetonitrile, which can complicate product purification.[13][14]

  • Condition Sensitivity: The stereochemical outcome can be highly sensitive to the choice of solvent, temperature, and substrates, requiring careful optimization for each new system.[9][13]

This compound (Oic): The Rigid Specialist

Direct, side-by-side comparative data for Oic against proline in the same reaction is sparse in the literature. However, we can infer its potential advantages and disadvantages based on mechanistic principles and studies of other constrained proline analogues.[16]

Potential Advantages:

  • Enhanced Stereoselectivity: The core hypothesis for designing constrained analogues like Oic is that rigidity leads to a more organized and well-defined transition state.[16] By locking the conformation, the orientation of the crucial carboxylic acid group relative to the enamine nucleophile is fixed. This pre-organization can reduce the number of competing non-selective transition states, potentially leading to higher enantiomeric and diastereomeric ratios compared to the more flexible proline system.

  • Mechanistic Clarity: The reduced conformational freedom of Oic can simplify mechanistic studies, allowing for more accurate computational modeling of the transition state and a clearer understanding of the sources of stereoselectivity.

Potential Disadvantages:

  • Reduced Reactivity: The steric bulk and rigidity of the oxazolidinone ring may hinder substrate approach or slow down the rate of enamine formation and turnover, leading to longer reaction times or requiring higher temperatures.

  • Narrower Substrate Scope: While rigidity can enhance selectivity for an optimized substrate, it can also reduce the catalyst's ability to adapt to substrates of varying sizes and shapes, potentially leading to a narrower substrate scope than the more adaptable proline.

  • Accessibility and Cost: Oic is a synthetic derivative of amino acids like serine, requiring a multi-step synthesis.[17] This makes it significantly more expensive and less accessible than L-proline.

Performance Data Summary

The following table summarizes the typical performance of L-proline in a benchmark aldol reaction and provides an expert projection for the expected performance of (S)-Oic based on its structural properties.

FeatureL-ProlineThis compound (Projected)
Catalyst Loading 10-30 mol%[8]Likely similar (10-30 mol%), requires optimization.
Reaction Time 24-72 hours[8]Potentially longer due to increased steric hindrance.
Yield Good to Excellent (e.g., 68-95%)[8][13]Potentially lower or comparable; highly substrate-dependent.
Enantioselectivity (ee) Good to Excellent (e.g., 76-95% ee)[8][13]Potentially higher for optimized substrates due to a more rigid transition state.
Diastereoselectivity (dr) Variable, often good (e.g., 90:10 dr)[13]Potentially higher and more predictable due to conformational locking.
Substrate Scope Broad[10][11]Potentially narrower due to steric constraints.
Cost & Availability Low & High[13]High & Low (requires synthesis)[17]

Experimental Protocols & Workflow

Adherence to a rigorous, validated workflow is critical for comparing catalyst performance. The following section provides a general protocol for a benchmark aldol reaction and a logical workflow for catalyst evaluation.

Experimental_Workflow A 1. Catalyst & Reagent Prep (Proline or Oic, Aldehyde, Ketone) B 2. Reaction Setup (Solvent, Temp Control, Stirring) A->B C 3. Reaction Monitoring (TLC, HPLC/GC aliquot) B->C D 4. Work-up & Quenching (Aq. NH₄Cl, Extraction) C->D Upon Completion E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS for structure) E->F G 7. Stereochemical Analysis (Chiral HPLC/GC for ee/dr) F->G H 8. Data Comparison & Conclusion G->H

Figure 2: Standardized workflow for evaluating and comparing organocatalyst performance.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative starting point for the reaction between an aldehyde and a ketone, and should be optimized for specific substrates.[3][5][8]

Materials:

  • L-Proline (or this compound)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone or acetone)

  • Anhydrous Solvent (e.g., DMSO, CH2Cl2, or as optimized)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the chosen solvent (e.g., 2 mL).

  • Add the ketone (5.0-10.0 mmol, 5-10 equiv).

  • Add L-proline (0.20 mmol, 20 mol%). For (S)-Oic, an equivalent molar loading is a logical starting point for optimization.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-72 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by NMR and MS to confirm its structure and determine the yield.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or GC analysis.

Conclusion and Strategic Outlook

The choice between L-proline and a conformationally constrained analogue like this compound is a strategic decision based on the specific goals of a synthetic campaign.

  • L-Proline remains the undisputed catalyst of choice for initial screening, established transformations, and large-scale synthesis where cost and robustness are critical. Its flexibility allows it to catalyze a wide range of reactions effectively, making it a reliable and versatile tool.

  • This compound represents a more specialized tool. It is best employed when L-proline provides insufficient stereoselectivity and a rational design approach is needed to improve the outcome. The investment in synthesizing a rigid analogue is justified when the highest possible levels of enantiopurity are required for a specific, high-value target. Its rigidity offers a pathway to a more ordered transition state, which, for the right substrate, can translate into superior stereocontrol.

For the modern researcher, L-proline is the starting point, but the principles embodied by Oic—the strategic use of conformational constraint—are the key to overcoming the limitations of the parent catalyst and advancing the frontiers of asymmetric synthesis.

References

  • Al-Akar, F., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. Available at: [Link]

  • Bahrami, K., et al. (2012). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST (uSask). Available at: [Link]

  • LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]

  • Lombardo, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

  • Houk, K.N., et al. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lombardo, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. Available at: [Link]

  • Armstrong, A., et al. (2009). Constrained beta-proline analogues in organocatalytic aldol reactions: the influence of acid geometry. Journal of Organic Chemistry. Available at: [Link]

  • A review: L- Proline as an organocatalyst. (2018). ResearchGate. Available at: [Link]

  • da Silva, R. A. B., et al. (2023). Heterogeneous organocatalysis: the proline case. National Institutes of Health. Available at: [Link]

  • da Silva, R. A. B., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. Available at: [Link]

  • Shaikh, A. M., et al. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. Available at: [Link]

  • Google Patents. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Wikipedia. (n.d.). Proline organocatalysis. Available at: [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Seebach, D., et al. (2016). Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? – Thoughts and Experiments Pointing to an Alternative View. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to NMR Structural Confirmation of (S)-Oxazolidine-4-Carboxylic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Scaffolding of Modern Therapeutics

In the landscape of contemporary drug discovery and development, chiral molecules are paramount. (S)-oxazolidine-4-carboxylic acids, frequently synthesized from the naturally occurring amino acid L-serine, represent a critical class of chiral building blocks.[1][2] Their rigid, stereochemically defined structure makes them invaluable as synthons for creating complex, biologically active molecules, including novel antibiotics and enzyme inhibitors.[3][4]

Given the profound impact of stereochemistry on pharmacological activity, unequivocal confirmation of the structure and absolute configuration of these products is not merely a procedural step but a foundational requirement for advancing a drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral signatures that define the desired (S)-oxazolidine-4-carboxylic acid product against potential side products and diastereomers. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to ensure the structural integrity of your synthesized compounds.

The Target Molecule and Potential Isomeric Pitfalls

The most common synthesis involves the condensation of L-serine with an aldehyde, typically formaldehyde, to yield the parent this compound. While seemingly straightforward, this reaction can yield alternatives that must be distinguished from the target product.

cluster_reactants Reactants cluster_products Potential Products L-Serine L-Serine Reaction Condensation Reaction L-Serine->Reaction Impurity Unreacted L-Serine L-Serine->Impurity Leads to Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Reaction Target (S)-Oxazolidine-4- carboxylic acid Reaction->Target Desired Path Diastereomer Diastereomers (cis/trans) Reaction->Diastereomer Possible Path Hydrolysis Ring-Opened Products Target->Hydrolysis Hydrolysis

Caption: Synthetic pathway to this compound and potential alternatives.

Part 1: Foundational ¹H and ¹³C NMR Analysis of the Target Product

A definitive structural confirmation begins with the identification of characteristic signals for the core oxazolidine ring system. The numbering convention used here is: C2 (acetal carbon), N3, C4 (chiral center from serine), and C5 (methylene from serine).

¹H NMR Signature: The Proton Fingerprint

The proton spectrum provides the initial, high-resolution picture of the molecular structure. Key signals include:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet between 10-13 ppm . Its chemical shift is sensitive to solvent and concentration.[5][6] In D₂O, this signal will disappear due to proton-deuterium exchange, which is a useful confirmatory test.

  • H2 Protons (from formaldehyde): These are the two protons on the acetal carbon. Because they are adjacent to a stereocenter (C4), they are diastereotopic. This means they are chemically non-equivalent and will appear as two distinct signals, often as a pair of doublets (an AB quartet), typically in the 4.5-5.5 ppm range.

  • H4 Proton: This is the proton on the chiral center derived from serine's α-carbon. It is coupled to the two H5 protons and appears as a doublet of doublets (or a triplet if the coupling constants are similar) around 4.2-4.5 ppm .

  • H5 Protons: These methylene protons are also diastereotopic. They are coupled to each other (geminal coupling) and to the H4 proton (vicinal coupling), resulting in two complex multiplets, typically between 4.0-4.4 ppm .

¹³C NMR Signature: The Carbon Backbone

The ¹³C spectrum confirms the carbon framework and the presence of key functional groups.

  • Carboxyl Carbon (-COOH): This is the most downfield signal, appearing in the 170-175 ppm range, which is characteristic of a carboxylic acid.[6][7]

  • C2 Carbon (Acetal): The acetal carbon is significantly deshielded by the two adjacent heteroatoms (O and N) and appears around 80-90 ppm .

  • C5 Carbon (Methylene): The methylene carbon of the ring typically resonates in the 65-70 ppm range.[7]

  • C4 Carbon (Methine): The chiral methine carbon appears furthest upfield among the ring carbons, typically around 55-60 ppm .[7]

Summary of Expected NMR Data
¹H NMR Approx. Chemical Shift (δ, ppm) Expected Multiplicity Key Structural Insight
-COOH10.0 - 13.0Broad Singlet (br s)Confirms carboxylic acid functionality; exchanges with D₂O.
H2 (a and b)4.5 - 5.5AB quartet or two doubletsConfirms cyclic acetal structure; diastereotopic nature.
H44.2 - 4.5Doublet of Doublets (dd)Confirms environment of the primary stereocenter.
H5 (a and b)4.0 - 4.4Two Multiplets (m)Diastereotopic protons adjacent to the C4 stereocenter.
¹³C NMR Approx. Chemical Shift (δ, ppm) Key Structural Insight
-COOH170 - 175Unambiguous signal for the carboxylic acid carbonyl.
C280 - 90Confirms the acetal carbon of the oxazolidine ring.
C565 - 70Methylene carbon derived from the β-carbon of serine.
C455 - 60Methine carbon at the junction of the ring and carboxyl group.

Part 2: Comparative Analysis - Confirming Identity and Purity

True analytical rigor involves not just identifying the target molecule but also proving the absence of alternatives. NMR is exceptionally well-suited for this comparative analysis.

Comparison 1: Unreacted L-Serine

The presence of starting material is a primary indicator of an incomplete reaction. The NMR spectrum of L-serine is distinct from the cyclized product.

  • Key Difference: L-serine exists as a zwitterion and lacks the characteristic H2 acetal protons (4.5-5.5 ppm) and C2 acetal carbon (80-90 ppm) of the oxazolidine ring. Its α-proton and β-protons appear at different chemical shifts than the H4 and H5 protons of the constrained ring system.

Comparison 2: Diastereomers (cis vs. trans)

When using aldehydes other than formaldehyde, a second stereocenter is created at the C2 position, leading to the possibility of cis and trans diastereomers. Distinguishing between these is critical and can be achieved by analyzing coupling constants and through-space correlations.

  • Causality of Spectral Differences: The spatial relationship between protons on C2 and C4 is different in cis and trans isomers. This geometric difference directly impacts the dihedral angle between these protons, which, according to the Karplus equation, alters the vicinal coupling constant (³J).

  • ¹H NMR Coupling Constants: For a C2-substituted oxazolidine, the coupling constant between H2 and H4 (³J_H2-H4) is typically larger for the trans isomer (~7-9 Hz) and smaller for the cis isomer (~3-5 Hz).[8]

  • Nuclear Overhauser Effect (NOE): This is the gold standard for stereochemical assignment. An NOE correlation is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.

    • In the cis isomer , the H2 and H4 protons are on the same face of the ring, resulting in a strong NOE signal between them.

    • In the trans isomer , these protons are on opposite faces, resulting in no NOE signal .

cluster_analysis Stereochemistry Analysis Workflow start Acquire 1D ¹H NMR check_signals C2-Substituted? Yes No (Formaldehyde) start->check_signals measure_J Measure ³J(H2-H4) Coupling Constant check_signals:f1->measure_J end_single Structure Confirmed: (S)-configuration check_signals:f2->end_single acquire_NOESY Acquire 2D NOESY/ROESY measure_J->acquire_NOESY compare_J Compare J Value Large (~7-9 Hz) → trans Small (~3-5 Hz) → cis measure_J->compare_J check_NOE Analyze NOE Cross-Peak H2-H4 Correlation → cis No H2-H4 Correlation → trans acquire_NOESY->check_NOE end_cis Structure Confirmed: cis compare_J:f2->end_cis end_trans Structure Confirmed: trans compare_J:f1->end_trans check_NOE:f1->end_cis check_NOE:f2->end_trans

Caption: Decision workflow for stereochemical assignment using NMR.

Comparison 3: Hydrolysis Products

Oxazolidines can be susceptible to hydrolysis, especially under acidic or aqueous conditions, leading to ring-opening.[9][10]

  • Key Difference: The NMR spectrum of the ring-opened product (an N-hydroxymethyl-serine derivative or its iminium precursor) will lack the distinct, constrained signals of the oxazolidine ring. Specifically, the sharp AB quartet for the H2 protons will be replaced by broader signals or signals corresponding to a different chemical environment. Monitoring the appearance of aldehyde or free amine signals can also indicate decomposition.

Part 3: Self-Validating Experimental Protocols

The trustworthiness of any analysis rests on a robust experimental protocol. The following steps are designed to be self-validating, ensuring data quality and reproducibility.

Protocol 1: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the purified this compound product. Causality: Sufficient concentration is needed for a good signal-to-noise ratio, especially for ¹³C and 2D experiments.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent.

    • DMSO-d₆: Excellent for dissolving polar compounds and allows for observation of the -COOH and -NH protons (if present).

    • D₂O: Useful for confirming exchangeable protons (-COOH, -NH) which will disappear from the spectrum. A patent for a similar compound utilizes D₂O, providing referenceable data.[7]

    • CDCl₃: Generally not suitable for the free acid but may be used for ester derivatives.

  • Internal Standard (Optional): Add a small amount of an internal standard (e.g., TMS or TSPA for aqueous samples) for precise chemical shift referencing.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter. Causality: Solid impurities can degrade spectral resolution (line broadening).

Protocol 2: Acquiring High-Quality NMR Spectra
  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity. Causality: Poor shimming results in broad, distorted peaks, obscuring multiplicity and reducing accuracy.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure the spectral width covers the entire expected range (~0-14 ppm).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum before integrating the signals. The integration should correspond to the number of protons for each signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Causality: Decoupling collapses multiplets into singlets, simplifying the spectrum and improving signal-to-noise.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • COSY (Correlation Spectroscopy): Run a standard COSY experiment to confirm proton-proton coupling networks (e.g., H4 is coupled to H5a and H5b).

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): If diastereomers are possible, this experiment is mandatory. It provides definitive proof of through-space proximity to establish relative stereochemistry.

Conclusion

The structural and stereochemical confirmation of this compound products is a multi-faceted process for which ¹H and ¹³C NMR spectroscopy are indispensable tools. A thorough analysis relies not only on identifying the characteristic signals of the target molecule but also on a comparative methodology that actively seeks to disprove the presence of common alternatives like unreacted starting materials, diastereomers, and hydrolysis byproducts. By understanding the causal links between molecular structure and spectral output—such as the relationship between dihedral angles and coupling constants or spatial proximity and the Nuclear Overhauser Effect—researchers can move beyond simple pattern recognition to a state of confident, unequivocal structural assignment. The protocols and comparative data presented in this guide provide a robust framework for ensuring the quality and integrity of these vital chiral building blocks in the pursuit of new medicines.

References

  • Green Chemistry. (2018). Supporting Information.
  • New Journal of Chemistry. (n.d.). Amphipathic 1,3-oxazolidines from N-alkyl glucamines and benzaldehydes: stereochemical and mechanistic studies. RSC Publishing.
  • Sci-Hub. (n.d.). NMR study of the anomeric effect and nitrogen inversion in some isoxazolidines.
  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • ResearchGate. (n.d.). ChemInform Abstract: A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-Serine. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Retrieved from [Link]

  • PubMed. (n.d.). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). trans -4-(1Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Retrieved from [Link]

  • UQ eSpace. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Serine Octamer Clusters Direct the Chirality of Peptides Formed in Water Microdroplets. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid/zwitterion equilibria II: Vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Retrieved from [Link]

  • South African Journal of Chemistry. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[9]arenes derivatives. Retrieved from [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Asymmetric Synthesis Utilizing (S)-Oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the ability to control stereochemistry is paramount. Chiral auxiliaries are indispensable tools in this endeavor, with (S)-oxazolidine-4-carboxylic acid, a derivative of the naturally occurring amino acid (S)-proline, standing out as a versatile and effective scaffold for asymmetric transformations. Its rigid, bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

However, the synthesis of enantiomerically enriched compounds is only half the battle. The crucial subsequent step is the accurate and precise determination of the enantiomeric excess (ee), a measure of the purity of a chiral substance.[1] This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, offering insights into their underlying principles, practical implementation, and relative merits and demerits. For researchers, scientists, and drug development professionals, selecting the most appropriate method is a critical decision that impacts data reliability, throughput, and resource allocation.

Understanding Enantiomeric Excess

Enantiomeric excess is a measurement of the degree to which a sample contains one enantiomer in greater amounts than the other.[1] It is expressed as a percentage and calculated as the absolute difference between the percentage of the major and minor enantiomers.[2][3] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a sample of a single, pure enantiomer has an ee of 100%.[1][2] The determination of ee is a key indicator of the success of an asymmetric synthesis.[1]

Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used and reliable methods for determining enantiomeric excess.[4] These methods physically separate the enantiomers, allowing for their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[5] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Principle of Operation: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other.

Experimental Protocol: A Typical Chiral HPLC Workflow

  • Column Selection: The choice of CSP is critical and depends on the structure of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is selected to achieve optimal separation and peak shape.

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • Data Acquisition and Analysis: The chromatogram is recorded, and the peak areas for each enantiomer are integrated. The enantiomeric excess is calculated using the following formula:

    ee (%) = (|Area₁ - Area₂| / |Area₁ + Area₂|) x 100

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Column B Optimize Mobile Phase A->B C Prepare Sample Solution B->C D Inject Sample C->D E Separate Enantiomers D->E F Detect & Record Chromatogram E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for Chiral HPLC Analysis.

Advantages:

  • High accuracy and precision.

  • Broad applicability to a wide range of compounds.

  • Direct quantification of each enantiomer.

Disadvantages:

  • Can be time-consuming for method development.[4]

  • Requires specialized and expensive chiral columns.

  • May require derivatization for certain analytes.[6]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers an excellent alternative to HPLC.[7] Similar to HPLC, it utilizes a chiral stationary phase to achieve separation.

Principle of Operation: The separation is based on the differential partitioning of the enantiomers between the mobile gas phase and the chiral stationary liquid phase coated on the inside of the capillary column.

Experimental Protocol: A Typical Chiral GC Workflow

  • Column Selection: A capillary column coated with a suitable chiral stationary phase (e.g., cyclodextrin derivatives) is chosen.

  • Temperature Programming: An appropriate oven temperature program is developed to ensure good separation and peak shape.

  • Sample Preparation and Injection: The sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas in the resulting chromatogram.[8][9]

Advantages:

  • High resolution and efficiency.[7]

  • Requires a very small sample size.[7]

  • Faster analysis times compared to HPLC.

Disadvantages:

  • Limited to volatile and thermally stable analytes.[7]

  • Does not provide information on the absolute configuration without a known standard.[7]

Spectroscopic Methods: Probing the Chiral Environment

Spectroscopic techniques offer an alternative, and often complementary, approach to determining enantiomeric excess. These methods do not physically separate the enantiomers but rather exploit their different interactions with a chiral environment or polarized light.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric excess, typically through the use of chiral auxiliaries that convert the enantiomeric mixture into a pair of diastereomers.[10][11] These diastereomers have distinct NMR spectra, allowing for the quantification of each original enantiomer.[11]

Methods in NMR for ee Determination:

  • Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA to form a covalent bond, creating a mixture of diastereomers.[10][11] The different spatial arrangements of the diastereomers result in distinguishable signals in the NMR spectrum.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the sample, forming non-covalent diastereomeric complexes with the enantiomers.[10][12] The differential interactions within these complexes lead to separate NMR signals for each enantiomer.

  • Chiral Lanthanide Shift Reagents: These reagents are paramagnetic complexes that can coordinate with the analyte, inducing large chemical shift differences between the signals of the two enantiomers.[10]

NMR_Methods cluster_cda Chiral Derivatizing Agent (CDA) cluster_csa Chiral Solvating Agent (CSA) A Enantiomeric Mixture (Spectroscopically Indistinguishable) B Covalent Bond Formation A->B D Non-covalent Complexation A->D C Diastereomeric Mixture (Distinct NMR Signals) B->C E Diastereomeric Complexes (Distinct NMR Signals) D->E

Caption: NMR methods for ee determination.

Experimental Protocol: ee Determination using a Chiral Derivatizing Agent

  • Reaction: The enantiomeric mixture is reacted with a slight excess of the CDA in a suitable deuterated solvent. The reaction should go to completion.

  • NMR Acquisition: A high-resolution ¹H or other relevant nucleus NMR spectrum is acquired.

  • Data Analysis: Well-resolved signals corresponding to each diastereomer are identified and integrated. The enantiomeric excess is calculated from the ratio of the integrals.

Advantages:

  • Relatively rapid analysis.[11]

  • Can provide structural information simultaneously.

  • Does not require physical separation of enantiomers.

Disadvantages:

  • Requires the use of expensive chiral auxiliaries.

  • The derivatization reaction must be quantitative and free from kinetic resolution.[11]

  • Signal overlap can sometimes complicate analysis.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[7] While historically significant, its application for the direct determination of enantiomeric excess has limitations.

Principle of Operation: Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The magnitude of the observed rotation is proportional to the concentration of the chiral substance and its specific rotation. The term "optical purity" is often used interchangeably with enantiomeric excess, though this is not always strictly accurate.[1]

Calculation of Optical Purity:

Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

Advantages:

  • Simple and inexpensive instrumentation.

  • Non-destructive technique.

Disadvantages:

  • Requires knowledge of the specific rotation of the pure enantiomer.[7]

  • The relationship between optical rotation and enantiomeric excess is not always linear (Horeau effect).[1]

  • Highly sensitive to impurities, solvent, temperature, and concentration.[7][13]

Advanced Chiroptical Methods

For unambiguous determination of the absolute configuration, more advanced techniques are often employed.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] It is a powerful technique for determining the absolute configuration of molecules in solution by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations.[15][16][17]

Electronic Circular Dichroism (ECD)

ECD is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It is particularly useful for molecules containing chromophores.

Comparison of Methods

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phaseHigh accuracy, broad applicability, direct quantificationMethod development can be slow, expensive columns
Chiral GC Differential partitioning on a chiral stationary phaseHigh resolution, small sample size, fast analysisLimited to volatile and thermally stable compounds
NMR Spectroscopy Formation of diastereomers with distinct spectraRapid, provides structural informationRequires chiral auxiliaries, potential for signal overlap
Polarimetry Measurement of optical rotationSimple, inexpensive, non-destructiveRequires pure standard, non-linear response, sensitive to conditions
VCD/ECD Differential absorption of circularly polarized lightDetermines absolute configurationRequires specialized equipment and computational analysis

Conclusion

The determination of enantiomeric excess is a critical aspect of asymmetric synthesis. While chromatographic methods, particularly chiral HPLC, remain the gold standard for their accuracy and reliability, spectroscopic techniques like NMR offer a rapid and informative alternative. The choice of method will ultimately depend on the specific properties of the compound, the available instrumentation, and the desired level of accuracy. For researchers utilizing this compound as a chiral auxiliary, a combination of these techniques often provides the most comprehensive and robust characterization of their newly synthesized chiral molecules.

References

  • Enantiomeric excess - Wikipedia. [URL: https://en.wikipedia.org/wiki/Enantiomeric_excess]
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002160/]
  • Determination of enantiomeric excess. [URL: https://www.ch.ic.ac.uk/local/organic/tutorial/ee.html]
  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/02/24/optical-purity-and-enantiomeric-excess/]
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. [URL: https://pharmaguru.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [URL: https://www.sciencedirect.com/science/article/pii/S073170850900350X]
  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry - YouTube. [URL: https://www.youtube.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00572h]
  • NMR determination of enantiomeric excess - ResearchGate. [URL: https://www.researchgate.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149814/]
  • Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23232876/]
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298072/]
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. [URL: https://www.schrodinger.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.8b02213]
  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00085a041]
  • 5.5 Polarimetry - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Stereochemistry/5.05%3A_Polarimetry]
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. [URL: https://www.researchgate.net/publication/12520379_A_mass_spectrometry_method_for_the_determination_of_enantiomeric_excess_in_mixtures_of_DL-amino_acids]
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. [URL: https://www.sciencedirect.com/science/article/pii/S002196731731113X]
  • 1.4: Chiral Gas Chromatography - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Advanced_Organic_Chemistry/1%3A_Chapters/1.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. [URL: https://www.spectroscopyeurope.
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. [URL: https://www.researchgate.
  • Theory of Vibrational Circular Dichroism - JASCO Inc. [URL: https://jascoinc.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00977a]
  • Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4 - Benchchem. [URL: https://www.benchchem.com/pdf/determining-enantiomeric-excess-a-comparative-guide-to-chiral-derivatizing-agents-in-nmr-spectroscopy-with-a-focus-on-1-2-3-4.pdf]
  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry | Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.3c00494]
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  • Determination of absolute configuration via vibrational circular dichroism - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16417537/]
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_0110.pdf]
  • Vibrational circular dichroism - Wikipedia. [URL: https://en.wikipedia.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. [URL: https://www.farm.unipi.it/images/stories/didattica/dottorato/ciclo35/seminari/seminario-2022-09-08-mancini.pdf]
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11480213/]

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(S)-Oxazolidine-4-carboxylic Acid: A Modern Chiral Building Block in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Literature Survey and Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Structural Attributes of (S)-Oxazolidine-4-carboxylic Acid

This compound, often referred to as (S)-2-oxooxazolidine-4-carboxylic acid, is a heterocyclic compound derived from L-serine. Its structure features a five-membered oxazolidinone ring with a carboxylic acid moiety at the C4 position, stereochemically fixed in the (S)-configuration. This unique combination of a chiral scaffold and a versatile functional group makes it a valuable asset in modern organic synthesis.

The rigidity of the oxazolidinone ring provides a predictable stereochemical environment, crucial for its role as a chiral auxiliary. The carboxylic acid group, however, sets it apart from many commonly used Evans-type auxiliaries. This functional handle can act as a coordination site for metal catalysts, a point for derivatization and chain extension, or a key pharmacophoric element in bioactive molecules.

This guide will explore the recent advancements in the application of this multifaceted molecule, with a focus on its role in asymmetric catalysis, as a chiral template for the synthesis of complex molecules, and as a key structural motif in drug discovery. We will delve into the causality behind its selection in various synthetic strategies and provide a comparative analysis with alternative methodologies.

High-Yield and Sustainable Synthesis of this compound

The accessibility of a chiral building block is paramount for its widespread application. Traditional methods for the synthesis of 2-oxooxazolidine-4-carboxylic acids often involve the use of hazardous reagents and organic solvents, resulting in modest yields. For instance, the reaction of L-serine with bis(trichloromethyl) carbonate in a dioxane solution has been reported with a yield of only 8.5%[1].

A significant advancement is a recently developed, environmentally friendly, and high-yield synthesis method. This process involves the reaction of L-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. This method boasts a product yield of over 86%, is easy to operate, and utilizes water as a solvent, enhancing its safety and environmental profile[1].

Experimental Protocol: Synthesis of (S)-2-Oxooxazolidine-4-carboxylic Acid[1]

Step 1: Reaction with S,S'-dimethyl dithiocarbonate

  • Under an inert gas atmosphere, L-serine methyl ester hydrochloride (15 mmol) is reacted with S,S'-dimethyl dithiocarbonate in water.

  • The reaction is carried out at 5-15°C for 2-4 hours, followed by stirring at 20-30°C for 5-7 hours.

Step 2: Hydrolysis

  • The reaction mixture is then subjected to hydrolysis under alkaline conditions (pH 12-14) to yield (S)-2-oxooxazolidine-4-carboxylic acid.

  • The final product is purified by chromatography, with a reported yield of 88%.

The development of such efficient and green synthetic routes is crucial for the industrial-scale production and broader application of this compound.

cluster_synthesis High-Yield Synthesis of this compound L-Serine_methyl_ester_hydrochloride L-Serine methyl ester hydrochloride Intermediate Intermediate L-Serine_methyl_ester_hydrochloride->Intermediate Water, 5-30°C SS_dimethyl_dithiocarbonate S,S'-dimethyl dithiocarbonate SS_dimethyl_dithiocarbonate->Intermediate S_Oxazolidine_4_carboxylic_acid This compound Intermediate->S_Oxazolidine_4_carboxylic_acid Alkaline Hydrolysis (pH 12-14)

Caption: High-yield, water-based synthesis of this compound.

Applications in Asymmetric Synthesis

The primary application of this compound and its derivatives lies in the field of asymmetric synthesis, where it serves as a chiral auxiliary to control the stereochemical outcome of chemical reactions.

Chiral Auxiliary in Asymmetric Alkylation and Aldol Reactions

Similar to other Evans-type oxazolidinones, N-acylated derivatives of this compound are effective in directing stereoselective alkylation and aldol reactions. The bulky substituent at the C4 position effectively shields one face of the enolate, leading to high diastereoselectivity.

While the fundamental principles are similar to other chiral auxiliaries, the presence of the carboxylic acid group offers a unique handle for post-synthetic modifications. This allows for the incorporation of the chiral center into a larger molecule without the need for additional functional group manipulations.

Comparative Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryElectrophileDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone Benzaldehyde>99:185Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
(S)-4-Isopropyl-2-oxazolidinone Isobutyraldehyde98:290Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
Camphorsultam Benzaldehyde95:588Oppolzer, W. et al. Tetrahedron Lett.1984 , 25, 2965-2968.

cluster_aldol Asymmetric Aldol Reaction using an N-Acyl Oxazolidinone Auxiliary N_Acyl_Oxazolidinone N-Acyl-(S)-oxazolidine-4-carboxylic acid derivative Enolate (Z)-Enolate N_Acyl_Oxazolidinone->Enolate Base (e.g., LDA) Adduct Diastereomerically enriched aldol adduct Enolate->Adduct Aldehyde Aldehyde (R'CHO) Aldehyde->Adduct Beta_Hydroxy_Acid β-Hydroxy acid Adduct->Beta_Hydroxy_Acid Hydrolysis Auxiliary_Recovery Recovered Auxiliary Adduct->Auxiliary_Recovery Hydrolysis

Caption: General workflow for an asymmetric aldol reaction.

Synthesis of β-Amino Acids

This compound can serve as a chiral template for the synthesis of enantiomerically pure β-amino acids. These are important building blocks for the synthesis of peptidomimetics and other biologically active molecules. The synthetic strategy often involves the stereoselective alkylation of a derivative, followed by ring-opening to reveal the β-amino acid functionality. This approach provides a reliable method for the construction of β-amino acids with a quaternary stereocenter at the α-position[2].

Role in Medicinal Chemistry and Drug Discovery

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. This compound serves as a valuable intermediate in the synthesis of novel oxazolidinone-based therapeutic agents.

Antibacterial Agents

Oxazolidinones are a critical class of antibiotics that inhibit bacterial protein synthesis. They are particularly effective against multidrug-resistant Gram-positive bacteria. The general structure of these antibiotics features a substituted N-phenyl oxazolidinone core. This compound can be a key starting material for the synthesis of novel analogs with improved efficacy and reduced toxicity. The carboxylic acid group can be converted to various amides and other functional groups to explore structure-activity relationships.

Antiviral Agents

While the application of this compound in the synthesis of antiviral agents is less established than in the antibacterial field, related heterocyclic structures like thiazolidine-4-carboxylic acid have shown promise as inhibitors of viral enzymes such as neuraminidase. The structural similarity suggests that derivatives of this compound could also be explored for antiviral activity. Further research in this area is warranted to unlock the potential of this scaffold in antiviral drug discovery.

cluster_drug_discovery Applications of this compound in Drug Discovery S_Oxazolidine_4_carboxylic_acid This compound Derivatization Derivatization of Carboxylic Acid S_Oxazolidine_4_carboxylic_acid->Derivatization Antibacterial_Scaffolds Novel Oxazolidinone Antibacterial Scaffolds Derivatization->Antibacterial_Scaffolds Structure-Activity Relationship Studies Antiviral_Scaffolds Potential Antiviral Scaffolds Derivatization->Antiviral_Scaffolds Exploratory Synthesis

Caption: Role of this compound in drug discovery.

Future Outlook and Unexplored Potential

While this compound has demonstrated its utility as a chiral building block, there are several areas where its potential remains largely untapped.

  • Organocatalysis: The bifunctional nature of this compound, possessing both a hydrogen bond donor (N-H) and acceptor (C=O and COOH), makes it an interesting candidate for the development of novel organocatalysts.

  • Metal-Catalyzed Asymmetric Reactions: The carboxylic acid and the oxazolidinone ring can act as bidentate ligands for various transition metals. The development of novel chiral catalysts based on this scaffold could open up new avenues in asymmetric catalysis.

  • Comparative Studies: There is a clear need for systematic comparative studies to benchmark the performance of this compound-derived chiral auxiliaries against established alternatives. This would provide valuable data for synthetic chemists to make informed decisions when designing synthetic routes.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in asymmetric synthesis and medicinal chemistry. Its efficient and sustainable synthesis, coupled with its unique structural features, makes it an attractive tool for the modern synthetic chemist. While its role as a chiral auxiliary is well-recognized, the full potential of its bifunctionality in catalysis and as a diverse scaffold in drug discovery is yet to be fully realized. This guide has highlighted the current state-of-the-art and identified key areas for future research, providing a roadmap for the continued exploration and application of this important molecule.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of boron enolates of N-acyl oxazolidones. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Oppolzer, W., et al. (1984). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Tetrahedron Letters, 25(28), 2965-2968.
  • Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376-5383. [Link]

  • Palomo, C., et al. (2005). Stereoselective Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 70(25), 10146-10155. [Link]

  • Recent advances in oxazolidinone antibacterial agent research. (2002). Current Opinion in Pharmacology, 2(5), 527-534.
  • Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. (2018). PLoS ONE, 13(2), e0192926.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends beyond its application in the lab. The final, critical step of disposal demands the same level of meticulousness and safety as any experimental protocol. This guide provides an in-depth, procedural framework for the proper disposal of (S)-oxazolidine-4-carboxylic acid (CAS No. 19525-95-2), ensuring the safety of laboratory personnel and adherence to environmental regulations.

At the heart of any chemical disposal procedure is a thorough understanding of the compound's potential hazards. For this compound, a definitive, publicly available Safety Data Sheet (SDS) that outlines its specific hazards and disposal requirements is not consistently available. This necessitates a cautious and informed approach. Information for structurally similar compounds, such as the hydrochloride salt or the (R)-enantiomer, indicates potential for irritation or corrosive effects. Therefore, it is imperative to always consult the original supplier's SDS for the specific batch of this compound in your possession. This document is the ultimate authority on the chemical's properties and the requisite safety and disposal protocols.

Part 1: The Pre-Disposal Assessment: Hazardous or Non-Hazardous?

The first and most critical step is to determine the hazard classification of this compound based on the supplier-provided SDS. This determination will dictate the entire disposal workflow.

Scenario A: The SDS Confirms "this compound" as Non-Hazardous

If the SDS explicitly states that the compound is not classified as a hazardous substance, the disposal process is more straightforward, but still requires adherence to laboratory best practices for chemical waste.

Scenario B: The SDS Classifies "this compound" as Hazardous (or in the Absence of a Definitive SDS)

In the absence of a definitive SDS, or if the SDS indicates any hazard classification (e.g., irritant, corrosive, harmful), this compound must be treated as hazardous waste. This conservative approach is a cornerstone of laboratory safety.

Table 1: Pre-Disposal Hazard Assessment and Initial Actions

Hazard Classification (per SDS)Immediate Action
Non-Hazardous Proceed with non-hazardous solid chemical waste disposal protocols.
Hazardous (or no SDS available) Manage as hazardous chemical waste. Segregate from incompatible materials.

Part 2: Step-by-Step Disposal Protocols

Based on the hazard assessment, follow the appropriate procedural steps outlined below.

Protocol 1: Disposal of Non-Hazardous this compound

Even for non-hazardous substances, direct disposal in regular trash is not best practice in a laboratory setting.[1]

Step 1: Container Preparation

  • Ensure the chemical is in a solid, stable form.

  • Place the this compound in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and state "Non-Hazardous Waste for Disposal."

Step 2: Waste Collection

  • Accumulate the container with other solid, non-hazardous chemical waste.

  • Do not mix with hazardous waste streams.

Step 3: Institutional Disposal

  • Follow your institution's specific procedures for the disposal of non-hazardous laboratory waste. This may involve placing the sealed container in a designated collection area for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted waste management service.[2]

Protocol 2: Disposal of Hazardous this compound

The disposal of hazardous waste is strictly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA).

Step 1: Personal Protective Equipment (PPE)

  • At a minimum, wear standard laboratory PPE: safety goggles, a lab coat, and nitrile gloves. If the SDS indicates a risk of dust inhalation, a respirator may be necessary.

Step 2: Waste Labeling and Containment

  • Place the this compound in a designated hazardous waste container that is compatible with the chemical.

  • The container must be securely sealed.

  • Label the container with a hazardous waste tag as required by your institution and local regulations. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The specific hazard(s) as indicated on the SDS (e.g., "Irritant," "Corrosive")

    • The accumulation start date.

Step 3: Segregation and Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials. As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reactive metals.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not exceed the accumulation limits for hazardous waste in your laboratory as defined by regulations.

Part 3: Experimental Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: This compound for disposal sds_check Consult Supplier's Safety Data Sheet (SDS) start->sds_check is_hazardous Is the chemical classified as hazardous? sds_check->is_hazardous no_sds No SDS Available sds_check->no_sds Not available non_hazardous_protocol Follow Protocol 1: Non-Hazardous Solid Chemical Waste Disposal is_hazardous->non_hazardous_protocol No hazardous_protocol Follow Protocol 2: Hazardous Chemical Waste Disposal is_hazardous->hazardous_protocol Yes end_disposal Proper Disposal Completed non_hazardous_protocol->end_disposal hazardous_protocol->end_disposal no_sds->hazardous_protocol

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a fundamental aspect of responsible laboratory practice. By prioritizing a thorough review of the supplier's Safety Data Sheet and adhering to the appropriate disposal protocols based on a clear hazard assessment, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. When in doubt, always err on the side of caution and treat the substance as hazardous. Your institution's Environmental Health and Safety department is a valuable resource for guidance on specific disposal procedures.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety. Retrieved from [Link]

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Personal protective equipment for handling (S)-oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (S)-oxazolidine-4-carboxylic acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is unwavering attention to safety. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your focus remains on scientific advancement, underpinned by a robust culture of safety. As Senior Application Scientists, we understand that true expertise lies not just in achieving results, but in the meticulous planning and execution that prevent accidents and ensure reproducible, reliable data. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe handling, use, and disposal of this valuable research compound.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Understanding the intrinsic properties of this compound is the critical first step in developing a self-validating safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards that dictate our handling procedures.

According to supplier safety information for (S)-2-Oxooxazolidine-4-carboxylic acid (CAS No. 19525-95-2), the primary hazards are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

While some related compounds are classified as corrosive, causing severe burns, the available data for this specific enantiomer points towards irritant properties.[2][3] However, it is a prudent laboratory practice to treat irritants with a high degree of caution, as prolonged or concentrated exposure can lead to significant tissue damage. The solid, often dusty nature of this compound means that aerosolization during handling is a primary route of exposure.[4] Therefore, our safety protocols are designed to mitigate the risks of skin contact, eye contact, and inhalation of dust particles.

Personal Protective Equipment (PPE): Your Last Line of Defense

Personal Protective Equipment is not a substitute for sound engineering controls and safe work practices, but it is an essential barrier against exposure.[5] The selection of appropriate PPE is a direct response to the identified hazards of this compound.

  • Body Protection: A standard laboratory coat must be worn at all times to protect against accidental spills. For tasks with a higher risk of dust generation, such as weighing large quantities, a chemical-resistant apron over the lab coat is recommended.[6]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves provide adequate protection against incidental contact with organic acids.[6] It is crucial to inspect gloves for any signs of damage before use and to wash hands thoroughly after removal.[7]

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical safety goggles are the minimum requirement.[5][6] When handling larger quantities or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in conjunction with safety goggles for enhanced protection.[4][8]

PPE ComponentSpecificationRationale for Use with this compound
Eye Protection Chemical safety goggles (ANSI Z87.1 certified)Protects against dust particles and potential splashes causing serious eye irritation (H319).
Face Shield (worn over goggles)Recommended for bulk handling or when creating solutions to protect the entire face from splashes.[4][8]
Hand Protection Nitrile or Neoprene GlovesPrevents skin contact and subsequent irritation (H315).[6]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Chemical-Resistant ApronProvides an additional layer of protection during procedures with a higher spill or splash risk.[6]
Respiratory NIOSH-approved respiratorRequired if work cannot be conducted within a fume hood and there is a risk of inhaling dust.[9]
Operational Plans: Step-by-Step Procedural Guidance

Adherence to a standardized workflow is paramount for safety and experimental reproducibility. The following protocols are designed for common laboratory manipulations of this compound.

All work with the solid form of this compound should be performed in a certified chemical fume hood to minimize the inhalation of airborne particles.[4][8] The laboratory should be equipped with an eyewash station and a safety shower, with clear and unobstructed access.[10]

PPE Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_action Action start Start: Assess Task weighing Weighing Solid start->weighing Solid Handling solution Preparing Solution start->solution Liquid Handling ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles start->ppe_base Low-risk manipulation ppe_enhanced Enhanced PPE: - Standard PPE + Face Shield + Apron weighing->ppe_enhanced High dust potential solution->ppe_enhanced Splash risk proceed Proceed with Experiment ppe_base->proceed ppe_enhanced->proceed

Caption: PPE selection workflow for handling this compound.

  • Preparation: Before starting, ensure the chemical fume hood is operational. Don the required PPE: lab coat, safety goggles, and nitrile gloves. For weighing larger quantities, add a face shield and apron.

  • Handling Solid: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid creating dust clouds. If any dust is generated, allow it to settle within the fume hood before proceeding. Keep the container tightly closed when not in use.[11]

  • Preparing Solutions: When creating a solution, slowly add the solid this compound to the solvent.[11] This minimizes splashing. Be aware that some organic acids can generate heat when dissolved.

  • Post-Handling: After dispensing, securely close the main container. Clean any residual powder from the spatula and weighing area using a damp cloth within the fume hood. Dispose of the cloth as contaminated waste.

  • Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid contaminating your hands. Immediately wash your hands with soap and water.[7]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning any work.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][12][13] Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[12][15][16] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention from an ophthalmologist.[16]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

For small spills of the solid material within a fume hood, carefully sweep up the material and place it in a sealed container for hazardous waste disposal. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety office immediately.[17]

All waste materials, including unused this compound, grossly contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[18]

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container. Label the container "Hazardous Waste" and list all contents, including "this compound."[19]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials like bases and strong oxidizing agents.[17][20]

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.[18][20] Do not dispose of this chemical down the drain or in the regular trash.[18] Empty containers must be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the label defaced before the container can be discarded.[21]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity. This comprehensive approach ensures that the pursuit of novel therapeutics is conducted with the utmost care for the well-being of researchers and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips for Working Safely with Corrosives. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.